molecular formula C12H21NO5 B15563195 Celgosivir CAS No. 121104-96-9; 141117-12-6

Celgosivir

カタログ番号: B15563195
CAS番号: 121104-96-9; 141117-12-6
分子量: 259.30 g/mol
InChIキー: HTJGLYIJVSDQAE-VWNXEWBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Celgosivir is a 6-0-butanoyl ester derivative of castanospermine, a compound derived from the Australian chestnut with activity against hepatitis C virus. This compound rapidly converts to castanospermine in the body, where it is a potent inhibitor of alpha-glucosidase I, a host enzyme required for viral assembly, release, and infectivity.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
inhibits glycoprotein processing & the growth of HIVs
See also: this compound Hydrochloride (active moiety of).

特性

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGLYIJVSDQAE-VWNXEWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153153
Record name Celgosivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121104-96-9
Record name Celgosivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121104-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celgosivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celgosivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celgosivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELGOSIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Antiviral Activity of α-Glucosidase I Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical area of research, and one promising strategy involves targeting host-cell factors that are essential for viral replication. Among these, the endoplasmic reticulum (ER) α-glucosidases have emerged as a compelling target. This technical guide provides an in-depth exploration of the antiviral activity of α-glucosidase I inhibitors, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

α-Glucosidase I and II are key enzymes in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from newly synthesized glycoproteins in the ER. Many enveloped viruses, including significant human pathogens like dengue virus, influenza virus, and coronaviruses, rely on this host-cell machinery for the proper folding and maturation of their envelope glycoproteins. Inhibition of α-glucosidase I disrupts this process, leading to misfolded viral proteins, impaired virion assembly, and the production of non-infectious viral particles. This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.

This guide will delve into the core aspects of α-glucosidase I inhibitor antiviral activity, presenting quantitative data for key compounds, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Disrupting Viral Glycoprotein (B1211001) Folding

The primary mechanism by which α-glucosidase I inhibitors exert their antiviral effect is through the disruption of the calnexin (B1179193) cycle, a critical quality control pathway in the endoplasmic reticulum for newly synthesized glycoproteins.

Calnexin_Cycle_and_Inhibition cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibition Inhibition Pathway Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Budding_Virion Improperly Assembled Virion Nascent_Glycoprotein->Budding_Virion Correctly Folded Glycoprotein Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_Protein Misfolded Viral Glycoprotein Glucosidase_I->Misfolded_Protein Prevents Glucose Trimming Calnexin Calnexin (CNX)/ Calreticulin (CRT) Glucosidase_II->Calnexin Monoglucosylated Glycan Binding Calnexin->Nascent_Glycoprotein Promotes Proper Folding ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Targeted for Degradation Misfolded_Protein->Budding_Virion Incorporation of Misfolded Protein Non_Infectious_Virion Non-Infectious Virion Release Budding_Virion->Non_Infectious_Virion Inhibitor α-Glucosidase I Inhibitor Inhibitor->Glucosidase_I Inhibits

Caption: Mechanism of α-Glucosidase I Inhibitor Antiviral Activity.

Newly synthesized viral envelope glycoproteins enter the ER and are modified with a glucose-containing N-linked glycan. α-Glucosidase I and II sequentially remove the terminal glucose residues. This trimming allows the glycoprotein to interact with the lectin chaperones, calnexin and calreticulin, which facilitate proper folding. α-Glucosidase I inhibitors block the initial glucose trimming step. This prevention of glucose removal leads to the accumulation of misfolded viral glycoproteins. These misfolded proteins are often targeted for degradation through the ER-associated degradation (ERAD) pathway. If misfolded glycoproteins are incorporated into new virions, they can result in the formation of non-infectious or poorly infectious viral particles.

Quantitative Data on Antiviral Activity

The antiviral efficacy of α-glucosidase I inhibitors is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and their 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

The following tables summarize the in vitro antiviral activity of key α-glucosidase I inhibitors against a range of viruses.

Table 1: Antiviral Activity of Castanospermine

VirusCell LineAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2)BHK-21Plaque Reduction1>1000>1000[1]
Dengue Virus (DENV-2)Huh-7Plaque Reduction85.7>1000>11.7[1]
Zika Virus (ZIKV) (FSS13025)SNB19Focus Forming Assay117.2 ± 49153,000~1305[2]
Zika Virus (ZIKV) (MR766)SNB19Focus Forming Assay98.02 ± 43.81153,000~1561[2]
Zika Virus (ZIKV) (PRVABC59)SNB19Focus Forming Assay78.49 ± 28.19153,000~1949[2]
Bovine Viral Diarrhea Virus (BVDV)MDBKPlaque Inhibition110>1000>9.1[2]
Human Immunodeficiency Virus (HIV)--29--

Table 2: Antiviral Activity of Celgosivir (6-O-butanoyl-castanospermine)

VirusCell LineAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-1)--<0.7>500>714[3]
Dengue Virus (DENV-2)--0.2>500>2500[3]
Dengue Virus (DENV-3)--<0.7>500>714[3]
Dengue Virus (DENV-4)--<0.7>500>714[3]
Bovine Viral Diarrhea Virus (BVDV)MDBKPlaque Assay16>1000>62.5[2][3]
Bovine Viral Diarrhea Virus (BVDV)MDBKCytopathic Effect47>1000>21.3[2][3]
Human Immunodeficiency Virus (HIV-1)JM-1.1--
SARS-CoV-2Vero E6----[4]

Table 3: Antiviral Activity of UV-4B (N-(9-methoxynonyl)-1-deoxynojirimycin)

VirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV) Serotype 1VeroVirus Yield Reduction2.10 - 20.37>1000>49 - >476
Dengue Virus (DENV) Serotype 2VeroVirus Yield Reduction22.84 - 38.98>1000>25 - >43
Dengue Virus (DENV) Serotype 3VeroVirus Yield Reduction86.49>1000>11.6
Dengue Virus (DENV) Serotype 4VeroVirus Yield Reduction2.21 - 27.65>1000>36 - >452
SARS-CoV-2 (Wild Type)ACE2-A549Plaque Assay2.694>100>37.1
SARS-CoV-2 (Wild Type)Caco-2Plaque Assay2.489>100>40.2
SARS-CoV-2 (Beta Variant)ACE2-A549Plaque Assay4.369>100>22.9
SARS-CoV-2 (Beta Variant)Caco-2Plaque Assay6.816>100>14.7

Experimental Protocols

The evaluation of antiviral compounds requires robust and reproducible in vitro assays. The following sections detail the methodologies for two key experiments used to determine the antiviral activity of α-glucosidase I inhibitors.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compound (α-glucosidase I inhibitor) at various concentrations

  • Cell culture medium (e.g., DMEM) with and without serum

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed susceptible cells in multi-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Wash the cells once with PBS.

    • Add a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1) to each well, along with the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • Aspirate the virus inoculum.

    • Gently add the semi-solid overlay medium containing the respective concentrations of the test compound to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells by adding a fixing solution and incubating for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with a staining solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

The virus yield reduction assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Test compound (α-glucosidase I inhibitor) at various concentrations

  • Cell culture medium

  • Equipment for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

  • Cell Seeding and Treatment:

    • Seed susceptible cells in multi-well plates and incubate until confluent.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours) before infection.

  • Infection:

    • Infect the cells with a known MOI of the virus.

    • After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the test compound at the same concentrations.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • Harvesting: At the end of the incubation period, collect the cell culture supernatant (and/or cell lysates, depending on the virus).

  • Virus Titration: Determine the viral titer in the collected samples using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis:

    • Calculate the reduction in viral titer for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 or EC90 (the concentration that reduces the virus yield by 50% or 90%, respectively) by plotting the viral titer reduction against the compound concentration.

Experimental and Logical Workflows

The process of screening and evaluating antiviral compounds follows a structured workflow to ensure comprehensive assessment of efficacy and safety.

Antiviral_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., CPE Reduction Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (EC50/IC50 Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition Assay) Selectivity_Index->Mechanism_of_Action High SI Selectivity_Index->Lead_Optimization Low SI In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization Iterative Improvement Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Promising Candidate End End: Approved Antiviral Drug Clinical_Trials->End

References

A Technical Guide to the Discovery and Origin of Celgosivir: A Castanospermine Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Celgosivir (B1668368) is an oral prodrug of the natural indolizidine alkaloid, castanospermine (B190763).[1][2] It was developed to improve upon the therapeutic potential of castanospermine, a potent inhibitor of α-glucosidase enzymes.[2][3] This technical guide provides an in-depth overview of the discovery of castanospermine, the subsequent development of this compound, its mechanism of action, and a summary of its evaluation as a broad-spectrum antiviral agent, with a particular focus on its activity against Dengue and Hepatitis C viruses. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin of Castanospermine

Castanospermine was first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, also known as the Moreton Bay Chestnut.[3][4][5] It is a water-soluble indolizidine alkaloid, chemically identified as (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol.[3][6] The initial isolation procedures were described as tedious, but newer methods have since improved the yield.[7] The discovery of its ability to inhibit glycosidase enzymes sparked significant interest in its potential therapeutic applications, including antiviral, anti-inflammatory, and immunosuppressive activities.[3][6][8]

Development of this compound (6-O-butanoyl-castanospermine)

To enhance the properties of the parent compound, a prodrug, this compound, was developed.[9] this compound is 6-O-butanoyl-castanospermine, a modification designed to increase cellular uptake.[9] Following oral administration, this compound is well-absorbed and rapidly metabolized by esterases into the active compound, castanospermine.[1][2][10] This prodrug strategy was employed to improve the pharmacokinetic profile and in vivo efficacy.[11] Studies have suggested that this compound is approximately twice as potent as castanospermine in terms of in vivo antiviral efficacy against dengue virus in mouse models.[11]

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for both castanospermine and this compound is the competitive inhibition of host α-glucosidases I and II, which are key enzymes in the endoplasmic reticulum (ER).[2][12][13] These enzymes are responsible for the initial trimming steps of the N-linked oligosaccharide chains attached to newly synthesized viral glycoproteins.

Specifically, α-glucosidase I removes the terminal glucose residue from the Glc3Man9GlcNAc2 precursor oligosaccharide on the glycoprotein (B1211001).[14] Inhibition of this step leads to the accumulation of incorrectly folded viral glycoproteins.[14][15] This misfolding prevents the proper interaction of these glycoproteins with ER chaperones like calnexin (B1179193) and calreticulin, which are essential for correct protein folding and quality control.[14][16] Consequently, the maturation, assembly, and secretion of new, infectious viral particles are disrupted.[14][17] This host-directed mechanism of action provides a broad spectrum of activity against many enveloped viruses that rely on this glycosylation pathway.[1][13]

G cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Release NascentViralGP Nascent Viral Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I NascentViralGP->Glucosidase_I Trimming of terminal glucose PartiallyTrimmedGP Partially Trimmed Glycoprotein (with Glc2Man9GlcNAc2) Glucosidase_I->PartiallyTrimmedGP MisfoldedGP Misfolded Glycoprotein Glucosidase_I->MisfoldedGP Accumulation of untrimmed GP Calnexin Calnexin/ Calreticulin Cycle PartiallyTrimmedGP->Calnexin CorrectlyFoldedGP Correctly Folded Glycoprotein Calnexin->CorrectlyFoldedGP Proper Folding VirionAssembly Virion Assembly CorrectlyFoldedGP->VirionAssembly Degradation ER-Associated Degradation (ERAD) MisfoldedGP->Degradation Targeted for NonInfectiousVirion Inhibition of Infectious Virion Release MisfoldedGP->NonInfectiousVirion InfectiousVirion Infectious Virion Release VirionAssembly->InfectiousVirion Castanospermine Castanospermine (from this compound) Castanospermine->Glucosidase_I Inhibition

Mechanism of action of Castanospermine/Celgosivir.

Antiviral Activity and Efficacy

This compound and its active form, castanospermine, have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses.

In Vitro Efficacy

The compounds have shown potent inhibition of various viruses in cell culture models.

VirusCompoundAssayCell LineIC50 / EC50Reference
Dengue Virus (DENV-2) This compound--0.2 µM[18]
Dengue Virus (DENV-1, 3, 4) This compound--< 0.7 µM[18]
Bovine Viral Diarrhoea Virus (BVDV) This compoundPlaque AssayMDBK16 µM[13][18]
Bovine Viral Diarrhoea Virus (BVDV) This compoundCytopathic Effect AssayMDBK47 µM[13][18]
Bovine Viral Diarrhoea Virus (BVDV) CastanosperminePlaque AssayMDBK110 µM[13][19]
Bovine Viral Diarrhoea Virus (BVDV) CastanospermineCytopathic Effect AssayMDBK367 µM[13]
Human Immunodeficiency Virus (HIV-1) This compound--2.0 ± 2.3 µM[18]
Moloney Murine Leukemia Virus Castanospermine--1.2 µg/mL[20]
In Vivo Efficacy (Animal Models)

Preclinical studies in animal models, particularly for dengue virus, have shown significant protective effects.

Virus ModelAnimal ModelCompoundDosing RegimenOutcomeReference
Lethal Dengue Virus AG129 MiceThis compound50 mg/kg, twice daily for 5 days100% protection from lethal infection[9][11][18]
Lethal Dengue Virus AG129 MiceThis compound50 mg/kg, twice daily (48h delayed treatment)Effective protection[9][18]
Lethal Dengue Virus A/J MiceCastanospermine10, 50, and 250 mg/kg/dayHighly effective at promoting survival (P ≤ 0.0001)[17][21][22]
Lethal Dengue Virus AG129 MiceThis compound10, 25, or 50 mg/kg twice dailyMore protective than a single 100 mg/kg daily dose[11][18]

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNT)

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral agent.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., BHK-21 or Vero E6 cells) in multi-well plates and grow to ~80-90% confluency.[19]

  • Virus Preparation: Prepare serial dilutions of the virus stock. For antiviral testing, pre-incubate a fixed concentration of the virus with serial dilutions of the compound (e.g., this compound or castanospermine) for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and inoculate the wells with the virus or virus-compound mixture. Allow adsorption for 1-2 hours at 37°C.[19]

  • Overlay: After incubation, remove the inoculum and add an overlay medium containing a solidifying agent like methylcellulose (B11928114) or agar. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[19]

  • Incubation: Incubate the plates for several days (e.g., 3-5 days for Dengue virus) to allow for plaque formation.

  • Staining and Counting: Fix the cells with a solution like 4% formaldehyde. Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones where cells have been lysed by the virus.

  • Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control is calculated.

G A 1. Seed Host Cells (e.g., Vero E6) C 3. Infect Cell Monolayer (1-2 hours) A->C B 2. Prepare Virus + Compound Dilutions B->C D 4. Add Semisolid Overlay C->D E 5. Incubate (3-5 days) D->E F 6. Fix and Stain (Crystal Violet) E->F G 7. Count Plaques & Calculate IC50 F->G

References

Synthesis of Celgosivir from Castanospermum australe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir (6-O-butanoyl-castanospermine) is a promising antiviral agent and a prodrug of castanospermine (B190763), a natural alkaloid found in the seeds of the Australian black bean tree, Castanospermum australe. Castanospermine exhibits potent inhibitory activity against α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins. This technical guide provides an in-depth overview of the synthesis of this compound, beginning with the extraction and purification of its precursor, castanospermine, from C. australe, followed by detailed protocols for its chemical conversion to this compound. The mechanism of action, involving the disruption of the host's glycoprotein (B1211001) processing pathway, is also elucidated. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development.

Introduction

This compound is an orally bioavailable derivative of castanospermine, developed to improve the pharmacokinetic profile of the parent compound.[1] Castanospermine, an indolizidine alkaloid, was first isolated from the seeds of Castanospermum australe.[2] It is a potent inhibitor of α- and β-glucosidases.[3][4] This inhibitory action disrupts the N-linked glycosylation pathway in the host's endoplasmic reticulum, leading to misfolding of viral glycoproteins and a reduction in the production of infectious virions.[5] This mechanism of action has demonstrated broad-spectrum antiviral activity in vitro.[6] this compound, being a prodrug, is rapidly converted to castanospermine in the body.[6][7] This guide details the process of obtaining this compound, from its natural source to the final synthetic product.

Extraction and Purification of Castanospermine from Castanospermum australe

The primary source of castanospermine is the seeds of Castanospermum australe, where it is found in relatively high concentrations.[8] The extraction and purification process is a critical first step in the synthesis of this compound. A scalable, large-scale preparation method has been developed to yield high-purity castanospermine (>98%).[9]

Experimental Protocol: Extraction and Purification

A previously published protocol for the isolation of castanospermine serves as the basis for this procedure.[10]

  • Extraction:

    • Finely ground immature seeds of C. australe (3 kg) are extracted with 75% ethanol (B145695) (3 x 3 L).

    • The extract is filtered.

  • Cation Exchange Chromatography:

    • The filtered extract is mixed with a strongly acidic cation exchange resin (e.g., Dowex-50) in its H+ form and stirred overnight.

    • After stirring, the resin is allowed to settle, and the supernatant is decanted.

    • The resin is washed extensively with deionized water until the washings are clear.

    • The washed resin is then poured into a column.

  • Elution and Concentration:

    • The column is eluted with 2 M NH4OH.

    • The eluate fractions containing castanospermine are collected and concentrated by rotary evaporation until all ammonia (B1221849) is removed.

  • Crystallization:

    • The concentrated, ammonia-free eluate is subjected to crystallization to yield purified castanospermine.

Chemical Synthesis of this compound from Castanospermine

The synthesis of this compound involves the selective acylation of the 6-hydroxyl group of castanospermine with a butanoyl group. Castanospermine possesses four secondary hydroxyl groups with similar reactivity, making regioselective acylation a synthetic challenge. Several methods have been developed to achieve this, including a multi-step process involving protection and deprotection of hydroxyl groups and a more direct one-pot synthesis.

One-Pot Synthesis of this compound

A one-pot route for the preparation of 6-O-butanoyl castanospermine has been described, offering an efficient pathway to the final product. This method, detailed in U.S. Patent 5,017,563, involves the use of a tin-based reagent to selectively activate the desired hydroxyl group.[8]

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup:

    • A suspension of castanospermine and bis(tributyltin) oxide (1:2 molar ratio) in toluene (B28343) (30 volumes) is refluxed under an argon atmosphere for 3 hours.

  • Acylation:

    • The solution is cooled to -17°C.

    • Butyryl chloride (1.8 molar excess) is added dropwise over a 10-minute period.

    • The reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification:

    • Absolute ethanol is added, and the mixture is stirred for 30 minutes.

    • A 1.5M solution of HCl in ethanol (2-fold molar ratio to butyryl chloride) is added.

    • The mixture is stirred overnight (18 hours) at room temperature, followed by 1 hour at +3°C.

    • The resulting precipitate is filtered, washed with hexane, and dried in vacuo.

    • The crude product is recrystallized to obtain this compound with a purity of >99% by HPLC.[8]

Multi-Step Synthesis

An alternative, five-step synthesis involves the protection and deprotection of the neighboring hydroxyl groups to achieve selective acylation at the 6-position. While more laborious, this method provides another route to high-purity this compound.

Quantitative Data

The efficiency of the synthesis and the purity of the final product are critical for its application in research and drug development.

ParameterValueReference
Castanospermine Extraction Yield 0.056% from seeds
This compound Synthesis Yield (One-Pot) 18% to 44%
This compound Purity (after recrystallization) > 99%[8][11]

Mechanism of Action: α-Glucosidase Inhibition Signaling Pathway

This compound acts as a prodrug and is rapidly converted to its active form, castanospermine, by host esterases.[6] Castanospermine then exerts its antiviral effect by inhibiting the host α-glucosidases I and II in the endoplasmic reticulum (ER).[5] This inhibition disrupts the normal processing of N-linked glycans on viral glycoproteins.

Specifically, α-glucosidases are responsible for trimming the terminal glucose residues from the oligosaccharide chains of newly synthesized glycoproteins. This trimming process is a critical step in the quality control system of protein folding, mediated by chaperones such as calnexin (B1179193) and calreticulin. By preventing the removal of these glucose residues, castanospermine leads to the accumulation of misfolded viral glycoproteins.[12] These improperly folded proteins are often retained in the ER and targeted for degradation, which in turn inhibits the assembly and secretion of new, infectious virions.

Celgosivir_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum (ER) This compound This compound (6-O-butanoyl-castanospermine) Esterases Host Esterases This compound->Esterases Enters Cell Castanospermine_active Castanospermine (Active Form) Alpha_Glucosidase α-Glucosidase I & II Castanospermine_active->Alpha_Glucosidase Inhibition Esterases->Castanospermine_active Hydrolysis Glycoprotein_Processing N-linked Glycan Processing Alpha_Glucosidase->Glycoprotein_Processing Required for Viral_Glycoprotein_misfolded Misfolded Viral Glycoprotein Glycoprotein_Processing->Viral_Glycoprotein_misfolded Disruption leads to Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glycoprotein_Processing->Calnexin_Calreticulin Correct Folding Viral_Glycoprotein_unfolded Unfolded Viral Glycoprotein Viral_Glycoprotein_unfolded->Glycoprotein_Processing ER_Degradation ER-Associated Degradation Viral_Glycoprotein_misfolded->ER_Degradation Viral_Assembly Virion Assembly & Secretion Calnexin_Calreticulin->Viral_Assembly Infectious_Virions Infectious Virions Viral_Assembly->Infectious_Virions Leads to Viral_Assembly->Infectious_Virions Inhibition of

Caption: Mechanism of action of this compound.

Experimental Workflow

The overall process of generating this compound from its natural source involves a series of distinct stages, from the collection of plant material to the final purification of the active pharmaceutical ingredient.

Celgosivir_Synthesis_Workflow cluster_Extraction Step 1: Extraction & Purification cluster_Synthesis Step 2: Chemical Synthesis cluster_Purification Step 3: Final Purification Plant_Material Castanospermum australe Seeds Extraction Ethanol Extraction Plant_Material->Extraction Purification Cation Exchange Chromatography & Crystallization Extraction->Purification Castanospermine Purified Castanospermine Purification->Castanospermine Reaction One-Pot Synthesis: - Bis(tributyltin) oxide - Butyryl chloride Castanospermine->Reaction Crude_Product Crude this compound Reaction->Crude_Product Final_Purification Recrystallization Crude_Product->Final_Purification Final_Product This compound (>99% Purity) Final_Purification->Final_Product

Caption: Workflow for this compound synthesis.

Conclusion

This technical guide outlines the key steps and methodologies for the synthesis of this compound, starting from the natural product castanospermine isolated from Castanospermum australe. The provided experimental protocols, quantitative data, and visualizations of the mechanism of action and experimental workflow offer a comprehensive resource for researchers in the field of antiviral drug development. The unique host-targeted mechanism of this compound continues to make it an area of significant interest for combating a range of viral diseases. Further optimization of the synthesis and a deeper understanding of its biological activities will be crucial for its potential clinical applications.

References

Preclinical Profile of Celgosivir: An In-Depth Technical Guide for Dengue Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celgosivir (B1668368), an oral prodrug of castanospermine, has been a compound of significant interest in the pursuit of an effective antiviral therapy for dengue virus (DENV) infection. As a host-targeting antiviral, this compound inhibits the host enzyme α-glucosidase I, an essential component of the protein folding machinery in the endoplasmic reticulum. This inhibition leads to improper folding of viral glycoproteins, notably the envelope (E) and non-structural 1 (NS1) proteins, resulting in the production of non-infectious viral particles and modulation of the host's unfolded protein response (UPR). Extensive preclinical studies in both in vitro and in vivo models have demonstrated this compound's potent, pan-serotype activity against all four dengue virus serotypes. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action to inform ongoing research and development efforts in the field of dengue therapeutics.

Mechanism of Action: Targeting Host Glycoprotein (B1211001) Processing

This compound's antiviral activity stems from its active metabolite, castanospermine, which acts as a competitive inhibitor of the host cellular enzyme α-glucosidase I, located in the endoplasmic reticulum (ER).[1] This enzyme is crucial for the initial steps of N-linked glycoprotein processing.

In the context of a dengue virus infection, the viral structural proteins, pre-membrane (prM) and envelope (E), as well as the non-structural protein 1 (NS1), are N-glycosylated and undergo folding and maturation within the ER.[2] The proper folding of these proteins is essential for the formation of infectious viral particles.

By inhibiting α-glucosidase I, this compound disrupts the normal trimming of glucose residues from the N-linked glycans on these viral proteins. This interference leads to:

  • Misfolding of Viral Glycoproteins: The improper processing of glycans results in the misfolding of the DENV E and NS1 proteins.[3][4]

  • Retention in the Endoplasmic Reticulum: Misfolded proteins are recognized by the ER quality control machinery and are retained within the ER for degradation, preventing their incorporation into new virions.[3][4]

  • Modulation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER can trigger the UPR, a cellular stress response. This compound has been shown to modulate this response.[3][4]

The culmination of these effects is a significant reduction in the secretion of infectious dengue virus particles.

Signaling Pathway of this compound's Action

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum DENV_Polyprotein DENV Polyprotein Glycosylation N-linked Glycosylation DENV_Polyprotein->Glycosylation Glucosidase_I α-Glucosidase I Glycosylation->Glucosidase_I Calnexin_Cycle Calnexin/ Calreticulin Cycle Glucosidase_I->Calnexin_Cycle Properly_Folded_Proteins Properly Folded E and NS1 Proteins Calnexin_Cycle->Properly_Folded_Proteins Misfolded_Proteins Misfolded E and NS1 Proteins Calnexin_Cycle->Misfolded_Proteins Virion_Assembly Virion Assembly & Egress Properly_Folded_Proteins->Virion_Assembly UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Non_Infectious_Virions Non-infectious Virions/ Degradation Misfolded_Proteins->Non_Infectious_Virions Infectious_Virions Infectious_Virions Virion_Assembly->Infectious_Virions Release of Infectious Virions This compound This compound This compound->Glucosidase_I Inhibits

This compound inhibits α-glucosidase I, disrupting viral glycoprotein folding.

In Vitro Efficacy

This compound has consistently demonstrated potent antiviral activity against all four serotypes of the dengue virus in various cell culture models. The 50% effective concentration (EC50) values are typically in the sub-micromolar to low micromolar range, indicating high potency.

Table 1: Summary of In Vitro Anti-Dengue Activity of this compound
DENV SerotypeVirus StrainCell LineAssay FormatEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
DENV-1S221Huh-7Plaque Reduction Assay0.68>1000>1470Rathore et al., 2011
DENV-2TSV01Huh-7Plaque Reduction Assay0.22>1000>4545Rathore et al., 2011
DENV-3S221Huh-7Plaque Reduction Assay0.55>1000>1818Rathore et al., 2011
DENV-4S221Huh-7Plaque Reduction Assay0.43>1000>2325Rathore et al., 2011
DENV-1, 2, 3, 4Lab & Clinical StrainsNot SpecifiedNot SpecifiedSub-micromolarNot SpecifiedNot Specified[5]

In Vivo Efficacy in Mouse Models

The preclinical efficacy of this compound has been extensively evaluated in the AG129 mouse model, which is deficient in interferon-α/β and -γ receptors and is highly susceptible to dengue virus infection. These studies have been crucial in establishing the dose- and schedule-dependency of this compound's antiviral effect.

Table 2: Summary of In Vivo Anti-Dengue Activity of this compound in AG129 Mice
Virus Strain & DoseTreatment Regimen (Dose, Frequency, Duration)Key FindingsReference
DENV-2 (TSV01)50 mg/kg, twice daily (BID) for 5 days100% protection from lethal infection; significant reduction in peak viremia.[6]
DENV-2 (TSV01)10, 25, or 50 mg/kg BID vs. 100 mg/kg once dailyTwice-daily regimen was more protective than a single daily dose.[6]
DENV-2 (TSV01)50 mg/kg BID, delayed treatment (up to 48h post-infection)Still conferred significant protection even with delayed treatment.[6]
DENV-1 & DENV-2 (Clinical Isolates)Twice daily vs. four times daily treatmentFour-times daily treatment significantly reduced viremia, especially when initiated at peak viremia.[6]
DENV-2 (Antibody-enhanced lethal infection)33.3 mg/kg, three times daily (TID)Significantly reduced circulating viral load.[7]

These in vivo studies highlight that maintaining a minimum trough concentration of the drug is critical for its efficacy. Pharmacokinetic studies in mice revealed that this compound is rapidly metabolized to its active form, castanospermine.[8]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.

Materials:

  • Cells: Human hepatoma cells (Huh-7) or African green monkey kidney cells (Vero).

  • Virus: Dengue virus stocks of known titer (PFU/mL).

  • Compound: this compound, dissolved in a suitable solvent (e.g., DMSO or water).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay Medium: DMEM with low-melting-point agarose (B213101) or carboxymethylcellulose.

  • Stain: Crystal violet solution.

Protocol:

  • Cell Seeding: Seed Huh-7 or Vero cells in 6-well or 12-well plates and grow to confluency.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Virus Infection: Aspirate the growth medium from the cells and infect with a standardized amount of dengue virus (typically to yield 50-100 plaques per well) for 1-2 hours at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of this compound.

  • Overlay: After a further incubation, overlay the cells with the overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days to allow for plaque formation.

  • Fixation and Staining: Fix the cells with formaldehyde (B43269) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study: AG129 Mouse Model of Dengue Infection

This model is used to assess the in vivo efficacy of antiviral compounds against dengue virus.

Materials:

  • Animals: AG129 mice (deficient in IFN-α/β and -γ receptors).

  • Virus: Mouse-adapted dengue virus strain (e.g., DENV-2 TSV01) or clinical isolates.

  • Compound: this compound formulated for oral gavage.

  • Vehicle Control: The vehicle used to dissolve/suspend this compound.

Protocol:

  • Acclimatization: Acclimatize the AG129 mice to the laboratory conditions for at least one week.

  • Infection: Infect the mice with a lethal dose of dengue virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment: Administer this compound or the vehicle control orally (e.g., by gavage) according to the predetermined dosing schedule (e.g., twice or four times daily) for a specified duration (e.g., 5-7 days). Treatment can be initiated at the time of infection or at later time points to mimic a more clinical scenario.

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival.

  • Viremia Measurement: Collect blood samples at various time points post-infection to determine the viral load in the serum by plaque assay or quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Compare the survival curves of the treated and control groups using Kaplan-Meier analysis. Analyze the differences in viremia levels and other relevant parameters (e.g., cytokine levels) between the groups.

Experimental Workflow for In Vivo Studies

in_vivo_workflow Start Start Acclimatization Acclimatize AG129 Mice Start->Acclimatization Infection Infect with DENV Acclimatization->Infection Randomization Randomize into Groups Infection->Randomization Treatment_Group Administer this compound (Oral Gavage) Randomization->Treatment_Group Control_Group Administer Vehicle (Oral Gavage) Randomization->Control_Group Monitoring Daily Monitoring (Weight, Survival) Treatment_Group->Monitoring Control_Group->Monitoring Blood_Collection Periodic Blood Collection Monitoring->Blood_Collection Viremia_Analysis Viremia Quantification (Plaque Assay/qRT-PCR) Blood_Collection->Viremia_Analysis Data_Analysis Data Analysis (Survival Curves, Viremia Levels) Viremia_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for assessing in vivo efficacy of this compound in AG129 mice.

Transition to Clinical Development and Future Perspectives

The robust preclinical data for this compound prompted its evaluation in human clinical trials. A phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept trial (CELADEN) was conducted in adult dengue patients.[9] While this compound was found to be safe and well-tolerated, the trial did not meet its primary endpoints of significantly reducing viral load or fever burden at the tested dose of 400 mg loading dose followed by 200 mg twice daily.[9]

Subsequent analysis and preclinical modeling suggested that the dosing regimen in the initial trial might not have maintained the required trough concentrations for optimal antiviral efficacy, especially when treatment is initiated after the onset of symptoms when viremia is already high.[6] A follow-up clinical trial with a revised, more frequent dosing regimen was planned to investigate if improved pharmacokinetic exposure could translate to clinical benefit.[6]

The journey of this compound from promising preclinical candidate to its clinical evaluation underscores the complexities of developing antiviral therapies for dengue. The discrepancy between the potent preclinical efficacy and the initial clinical trial results highlights the importance of optimizing dosing regimens and understanding the therapeutic window for host-targeting antivirals.

Conclusion

The preclinical studies of this compound have provided a wealth of information for the dengue drug development community. Its well-defined mechanism of action, potent pan-serotype in vitro activity, and significant in vivo efficacy in mouse models established it as a valuable candidate. The detailed understanding of its dose- and schedule-dependent effects continues to inform the design of clinical trials for not only this compound but also other host-targeting antiviral agents for dengue and other emerging viral diseases. The comprehensive data presented in this guide serves as a critical resource for researchers working towards the development of effective countermeasures against the global threat of dengue.

References

Celgosivir research applications in virology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Celgosivir (B1668368) in Virology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (6-O-butanoylcastanospermine) is an orally bioavailable prodrug of castanospermine, an iminosugar that functions as a potent inhibitor of host α-glucosidases I and II. By targeting host enzymes crucial for the proper folding of viral glycoproteins, this compound presents a broad-spectrum antiviral strategy with a high barrier to resistance. This mechanism disrupts the maturation of a wide array of enveloped viruses that rely on the host's endoplasmic reticulum (ER) for glycoprotein (B1211001) processing. This technical guide provides a comprehensive overview of this compound's mechanism of action, its antiviral activity spectrum, and a summary of key preclinical and clinical data. Detailed experimental protocols and visualizations are included to support further research and development efforts in the field of virology.

Core Mechanism of Action: Inhibition of Host Glycoprotein Processing

This compound's antiviral activity is not directed at a viral component but at a host-based target, the α-glucosidases in the endoplasmic reticulum. As a prodrug, this compound is rapidly converted in vivo to its active form, castanospermine.[1][2]

Castanospermine inhibits ER α-glucosidase I and II, enzymes that are essential for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins.[3][4] This inhibition disrupts the calnexin/calreticulin chaperone cycle, a critical quality control system in the ER that ensures correct protein folding.[1][3] For many enveloped viruses, the proper folding of their surface glycoproteins (e.g., Dengue virus E and NS1 proteins, HCV envelope proteins, SARS-CoV-2 Spike protein) is dependent on this cycle.[5][6][7]

By preventing the removal of glucose residues, this compound induces misfolding and accumulation of viral glycoproteins in the ER.[5] This leads to several downstream antiviral effects:

  • Inhibition of virion assembly and secretion.[4]

  • Production of non-infectious or poorly infectious viral particles.[4]

  • Degradation of misfolded viral proteins via the ER-associated protein degradation (ERAD) pathway.[1]

This host-targeting mechanism provides a broad spectrum of activity against many enveloped viruses and makes the development of viral resistance less likely compared to direct-acting antivirals.[8]

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) Lumen NascentGP Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) GlcI α-Glucosidase I NascentGP->GlcI Trims 1st Glucose GlcII_1 α-Glucosidase II (first action) GlcI->GlcII_1 Trims 2nd Glucose MonoGlcGP Monoglucosylated Glycoprotein (Glc1Man9) GlcII_1->MonoGlcGP CNX_CRT Calnexin/ Calreticulin Cycle MonoGlcGP->CNX_CRT Binding for Chaperone-Assisted Folding FoldedGP Correctly Folded Glycoprotein CNX_CRT->FoldedGP Successful Folding MisfoldedGP Misfolded Glycoprotein CNX_CRT->MisfoldedGP Unsuccessful Folding GlcII_2 α-Glucosidase II (second action) FoldedGP->GlcII_2 Trims final Glucose ExitER Exit ER to Golgi (Virion Assembly) GlcII_2->ExitER ERAD ER-Associated Degradation (ERAD) MisfoldedGP->ERAD This compound This compound (Castanospermine) This compound->GlcI INHIBITS

Caption: this compound's mechanism of action in the ER.

Antiviral Spectrum and Potency

This compound has demonstrated a broad range of antiviral activity in vitro against numerous enveloped viruses. Its efficacy is typically measured by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Data Presentation: In Vitro Antiviral Activity
Virus FamilyVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Reference(s)
FlaviviridaeDengue Virus (DENV-1)VariousNot Specified< 0.7[9][10]
Dengue Virus (DENV-2)VariousNot Specified0.2[9][10]
Dengue Virus (DENV-3)VariousNot Specified< 0.7[9][10]
Dengue Virus (DENV-4)VariousNot Specified< 0.7[9][10]
Dengue Virus (DENV)Primary Human MacrophagesNot Specified5[1]
Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV)MDBKPlaque Assay16[10][11]
Bovine Viral Diarrhea Virus (BVDV)MDBKCytopathic Effect47[10][11]
Bovine Viral Diarrhea Virus (BVDV)MDBKNot Specified1.27[9]
RetroviridaeHuman Immunodeficiency Virus (HIV-1)VariousNot Specified2.0 ± 2.3[9][10]
CoronaviridaeSARS-CoV-2Vero E6Cell Death / Viral Replication10 - 100[8][12]
Data Presentation: Preclinical and Clinical Pharmacokinetics

This compound is rapidly converted to its active metabolite, castanospermine. Pharmacokinetic parameters are crucial for designing effective dosing regimens.

Study TypeHostDosing RegimenCₘₐₓ (Castanospermine)Cₘᵢₙ (Castanospermine)Half-life (t½)Reference(s)
Phase 1b (CELADEN Trial)Human (Dengue Patients)400mg load, then 200mg BID5727 ng/mL (30.2 µM)430 ng/mL (2.3 µM)2.5 ± 0.6 hr[1][13]
PreclinicalMouse (Dengue Model)50 mg/kg BID for 5 daysNot ReportedTarget: 400 ng/mLNot Reported[1]

Summary of Preclinical and Clinical Research

Dengue Virus (DENV)
  • Preclinical: In AG129 mouse models, this compound treatment demonstrated significant efficacy, leading to enhanced survival, reduced viremia, and a robust immune response, even when treatment was delayed up to 48 hours post-infection.[5][14][15] A twice-daily dosing regimen was found to be more protective than a single daily dose.[9][10]

  • Clinical: The Phase 1b CELADEN trial (NCT01619969) in 50 dengue patients did not meet its primary endpoints of reducing viremia or fever duration.[1][14] Pharmacokinetic modeling suggested that the dosing regimen (400mg loading dose, 200mg twice daily) may have been suboptimal, failing to maintain trough concentrations at the target level derived from mouse models.[1][16] A subsequent clinical trial (NCT02569827) was planned to investigate a revised, more frequent dosing regimen.[1][14][16]

Hepatitis C Virus (HCV)
  • Preclinical: Due to the difficulty in culturing HCV, the closely related Bovine Viral Diarrhea Virus (BVDV) was often used as a surrogate. This compound showed potent inhibition of BVDV.[11]

  • Clinical: In Phase II clinical trials, this compound was not effective as a monotherapy.[2][17][18] However, when used in combination with the standard of care at the time (PEGylated interferon α-2b plus ribavirin), it demonstrated a synergistic effect, leading to improved viral load reduction.[2][17][18]

Other Viruses
  • SARS-CoV-2: In vitro studies have shown that this compound and its active form, castanospermine, can inhibit SARS-CoV-2 replication in cell culture, prevent virus-induced cell death, and reduce the levels of the viral Spike protein.[7][19][20]

  • HIV: Early research identified this compound's activity against HIV, showing it inhibits glycoprotein processing.[10][21]

  • Influenza: The antiviral potential of iminosugars, including this compound, has been investigated against influenza virus, targeting the essential glycoproteins hemagglutinin and neuraminidase.[22]

Key Experimental Protocols

The evaluation of this compound's antiviral properties involves standard virological assays. The following sections detail the generalized methodologies for these key experiments.

General Experimental Workflow

The preclinical evaluation of an antiviral agent like this compound typically follows a structured workflow from initial in vitro screening to in vivo efficacy studies.

Antiviral_Testing_Workflow cluster_workflow Generalized Antiviral Drug Testing Workflow A 1. In Vitro Cytotoxicity Assay (Determine CC₅₀ in relevant cell lines) B 2. In Vitro Antiviral Potency Assay (e.g., Plaque Reduction, Viral Yield) (Determine EC₅₀/IC₅₀) A->B Calculate Selectivity Index (SI = CC₅₀/EC₅₀) C 3. Mechanism of Action Studies (e.g., Time-of-addition, Western Blot for glycoproteins) B->C Investigate promising candidates D 4. In Vivo Animal Model Studies (e.g., Mouse, NHP) (Evaluate efficacy, toxicity, PK/PD) C->D Advance to in vivo testing E 5. Clinical Trials (Phase I, II, III) (Evaluate safety, pharmacokinetics, and efficacy in humans) D->E Translate to human studies

Caption: A typical workflow for antiviral drug evaluation.

Plaque Reduction Assay

This assay quantifies the concentration of infectious virus and is the gold standard for determining the EC₅₀ of an antiviral compound.[19][23]

  • Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6-well or 12-well plates. Incubate until cells are 90-100% confluent.[23]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Dilution: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 30-100 plaques per well).

  • Infection: Pre-incubate the diluted virus with the various concentrations of this compound for 1 hour at 37°C.

  • Adsorption: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates periodically.[19]

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) mixed with the corresponding concentration of this compound. This restricts virus spread to adjacent cells.[23]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a vital stain like crystal violet, which stains living cells. Plaques will appear as clear zones against a stained background.[23]

  • Calculation: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.

Viral Load Quantification by RT-qPCR

This method measures the amount of viral RNA in a sample (e.g., cell culture supernatant, patient serum) and is used to assess the reduction in viral replication.[24]

  • Sample Collection: Collect samples (e.g., serum, supernatant) from treated and untreated controls.

  • RNA Extraction: Isolate viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.[5]

  • Standard Curve Preparation: For absolute quantification, prepare a standard curve using serial dilutions of a plasmid containing the target viral gene sequence or a known quantity of viral RNA.[11]

  • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved region of the viral genome. The reaction mixture typically includes the cDNA sample, primers, probe, and a master mix containing DNA polymerase and dNTPs.[24]

  • Data Analysis: The qPCR instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a background threshold. The quantity of viral RNA in the sample is determined by comparing its Ct value to the standard curve. Results are typically expressed as viral genome copies per milliliter.

Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay is essential to determine if the antiviral effect of a compound is due to specific inhibition of the virus rather than general toxicity to the host cells. The 50% cytotoxic concentration (CC₅₀) is determined.[6]

  • Cell Plating: Seed host cells in an opaque 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

  • Signal Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Calculation: The luminescence signal is proportional to the number of viable cells. The CC₅₀ is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's therapeutic window.

Conclusion and Future Directions

This compound represents a compelling example of a host-targeted antiviral therapeutic. Its mechanism of action, inhibiting host α-glucosidases, offers broad-spectrum potential against a range of clinically significant enveloped viruses. While clinical trials in dengue did not initially meet primary endpoints, the safety profile was favorable, and subsequent analysis suggested that optimized dosing regimens could lead to improved efficacy.[1] The synergistic effects observed in HCV combination therapy highlight its potential role in multi-drug regimens.[2] Ongoing research into its applications for emerging viruses like SARS-CoV-2 is warranted. Future research should focus on refining dosing strategies to maintain optimal therapeutic concentrations, exploring its use in combination with direct-acting antivirals, and further investigating its potential against a wider array of emerging and re-emerging viral threats.

References

Host-Targeted Antiviral Therapy with Celgosivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir (B1668368) is an orally bioavailable prodrug of castanospermine (B190763), a natural iminosugar analog of glucose. It functions as a potent inhibitor of host α-glucosidase I, an essential enzyme in the N-linked glycosylation pathway located in the endoplasmic reticulum. By targeting this host enzyme, this compound disrupts the proper folding of viral glycoproteins of a broad spectrum of enveloped viruses, leading to the production of non-infectious virions. This host-targeted mechanism offers a high barrier to the development of viral resistance. This document provides an in-depth technical overview of this compound, including its mechanism of action, virological and clinical data, and detailed experimental protocols.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Host-targeted antivirals (HTAs) represent a promising strategy, as they are less susceptible to the development of resistance compared to direct-acting antivirals (DAAs) that target viral proteins. This compound (6-O-butanoyl-castanospermine) is a leading example of an HTA. It is rapidly converted to its active form, castanospermine, in vivo. Castanospermine inhibits the host enzyme α-glucosidase I, which is crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins.[1][2] This inhibition leads to misfolding of viral envelope proteins and other glycoproteins, impairing viral assembly and egress.[1][3] this compound has demonstrated in vitro activity against a range of enveloped viruses, including dengue virus (DENV), hepatitis C virus (HCV), influenza virus, and SARS-CoV-2.[2][4][5]

Mechanism of Action

This compound's antiviral activity stems from its ability to disrupt the proper folding of viral glycoproteins by inhibiting host α-glucosidase I.

The N-linked Glycosylation Pathway and Viral Glycoprotein (B1211001) Folding

dot

Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition This compound Action Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 α-glucosidase II Calnexin_Calreticulin Calnexin (B1179193)/ Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Correct Folding Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Misfolding Golgi Golgi Apparatus Correctly_Folded_Protein->Golgi Exit ER UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Proteasomal_Degradation Proteasomal Degradation UPR->Proteasomal_Degradation This compound This compound (Castanospermine) This compound->Glc3Man9GlcNAc2 Inhibits α-glucosidase I

Caption: this compound's Mechanism of Action in the ER.

As depicted in the signaling pathway, viral glycoproteins enter the endoplasmic reticulum (ER) and are modified with a standard oligosaccharide precursor (Glc3Man9GlcNAc2). For proper folding, this precursor must be trimmed by host α-glucosidases I and II. The resulting monoglucosylated glycoprotein is recognized by the lectin chaperones calnexin and calreticulin, which facilitate its correct folding.[6]

This compound, as its active metabolite castanospermine, inhibits α-glucosidase I, preventing the initial glucose trimming. This leads to the accumulation of improperly folded glycoproteins.[6] In the case of the dengue virus, this has been shown to cause misfolding and accumulation of the non-structural protein 1 (NS1) in the ER.[1][3] This accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR), a cellular stress response that can lead to apoptosis.[3][7] Ultimately, the improperly folded viral glycoproteins are not incorporated into new virions, or they result in the formation of non-infectious viral particles.

Quantitative Data

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes key efficacy data.

VirusCell LineAssay TypeIC50 (µM)EC50 (µM)Reference(s)
Dengue Virus (DENV-2) ---0.2[8]
Dengue Virus (DENV-1, 3, 4) ---< 0.7[8]
HIV-1 -Glycoprotein Processing20-[8]
BVDV (HCV surrogate) -Plaque Assay16-[8]
BVDV (HCV surrogate) -Cytopathic Effect Assay47-[8]
Preclinical In Vivo Efficacy (Dengue Mouse Model)

Studies in AG129 mice (deficient in interferon-α/β and -γ receptors) have been crucial in evaluating the in vivo potential of this compound against dengue virus.

Animal ModelVirus StrainDosing RegimenOutcomeReference(s)
AG129 MiceLethal DENV50 mg/kg twice daily for 5 days100% protection from lethal infection[8]
AG129 MiceLethal DENV50, 25, or 10 mg/kg twice dailyMore protective than a single 100 mg/kg daily dose[8]
AG129 MiceDENV-1 and DENV-2Four-times daily treatmentSignificant reduction in viremia[9]
Clinical Trial Data (Dengue Fever)

The CELADEN trial (NCT01619969) was a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study to evaluate the efficacy and safety of this compound in adult patients with dengue fever.

ParameterThis compound Group (n=24)Placebo Group (n=26)p-valueReference(s)
Mean Virological Log Reduction (VLR) -1.86 (SD 1.07)-1.64 (SD 0.75)0.203[10]
Mean Area Under the Fever Curve (AUC) 54.92 (SD 31.04)40.72 (SD 18.69)0.973[10]

Although the primary endpoints were not met, the trial demonstrated that this compound was generally safe and well-tolerated.[10]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both mice and humans. This compound is rapidly converted to its active metabolite, castanospermine.

Human Pharmacokinetics (CELADEN Trial) [11]

ParameterValue
Mean Cmax 5730 ng/mL (30.2 µM)
Mean Cmin 430 ng/mL (2.3 µM)
Half-life 2.5 (± 0.6) hours

Mouse Pharmacokinetics [12]

ParameterObservation
Metabolism Rapidly metabolized to castanospermine.
Potency This compound is approximately twice as potent as castanospermine in vivo.

Experimental Protocols

Viral Yield Reduction Assay (Plaque Assay)

This assay is a standard method for quantifying the amount of infectious virus.

dot

Plaque_Assay_Workflow cluster_workflow Plaque Assay Protocol start Start cell_seeding Seed host cells in multi-well plates (e.g., BHK-21 or Vero cells) start->cell_seeding monolayer_formation Incubate to form a confluent monolayer cell_seeding->monolayer_formation serial_dilution Prepare serial dilutions of virus samples monolayer_formation->serial_dilution infection Infect cell monolayers with virus dilutions serial_dilution->infection adsorption Incubate for virus adsorption infection->adsorption overlay Add semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) adsorption->overlay incubation Incubate for several days to allow plaque formation overlay->incubation fixation_staining Fix cells and stain with crystal violet incubation->fixation_staining plaque_counting Count plaques and calculate viral titer (PFU/mL) fixation_staining->plaque_counting end End plaque_counting->end

Caption: A generalized workflow for a viral plaque assay.

Detailed Steps:

  • Cell Seeding: Host cells permissive to the virus of interest (e.g., Vero or BHK-21 cells for dengue virus) are seeded into multi-well plates to form a confluent monolayer.[13][14]

  • Virus Dilution and Infection: The virus stock is serially diluted, and the cell monolayers are infected with these dilutions.

  • Adsorption: The plates are incubated for a period to allow the virus to attach to and enter the cells.

  • Overlay: A semi-solid medium is added to restrict the spread of progeny virus to neighboring cells, resulting in the formation of localized zones of cell death (plaques).[13]

  • Incubation: The plates are incubated for several days to allow for plaque development.[15]

  • Fixation and Staining: The cells are fixed and then stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones against a stained background.[14]

  • Quantification: The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).[16]

Alpha-Glucosidase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of α-glucosidase I. A detailed protocol would typically involve:

  • Enzyme and Substrate Preparation: Purified α-glucosidase I and a suitable substrate (e.g., a synthetic fluorescent or chromogenic substrate) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., castanospermine).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The product formation is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Conclusion

This compound represents a significant advancement in the field of host-targeted antiviral therapy. Its broad-spectrum in vitro activity and its defined mechanism of action make it a valuable tool for research and a potential candidate for further clinical development, particularly in the context of combination therapies. While the initial clinical trial for dengue did not meet its primary endpoints, the safety profile was favorable, and pharmacokinetic data from the trial are informing the design of future studies with optimized dosing regimens.[17][18] The continued investigation of this compound and other HTAs is crucial for the development of effective countermeasures against a wide range of viral threats.

References

A Technical Guide to the Quality Control and Purity Analysis of Celgosivir for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of the natural alkaloid castanospermine (B190763), is an investigational antiviral agent with a host-directed mechanism of action.[1][2] It functions as an inhibitor of α-glucosidase I, a critical enzyme in the host cell's endoplasmic reticulum responsible for the processing of N-linked oligosaccharides on viral envelope glycoproteins.[1][2][3] By disrupting this process, this compound leads to misfolded glycoproteins, which in turn inhibits viral assembly and release.[4] This broad-spectrum antiviral potential has led to its investigation against a range of enveloped viruses, including flaviviruses like dengue and Zika, as well as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[4][5][6]

Given its potential in antiviral research, ensuring the quality, purity, and consistency of this compound is paramount for obtaining reliable and reproducible experimental results. This technical guide provides an in-depth overview of the quality control parameters, analytical methodologies, and purity analysis of this compound for research use.

Quality Control and Purity Analysis

Impurity Profiling

Impurities in this compound can originate from the synthetic process or from degradation during storage.[7][8] Common impurities include the active metabolite, castanospermine, and residual reagents from synthesis, such as tin compounds.[7]

Table 1: Identified Impurities in this compound

Impurity NameTypical ConcentrationOriginMitigation Strategy
Castanospermine0.5–1.2%Incomplete acylation during synthesis or ester hydrolysis.[7]Recrystallization and proper storage conditions.
Tin Residues≤10 ppmTraces from bis(tributyltin) oxide used in synthesis.[7]Washes with ethanol/HCl during purification.[7]
Analytical Specifications

For research purposes, this compound should meet stringent purity criteria to ensure the validity of experimental data. The following table summarizes key analytical parameters for this compound and its active form, castanospermine.

Table 2: Comparative Analytical Data for this compound and Castanospermine

ParameterThis compoundCastanospermine
Purity Threshold>99%[9]>98%[7]
HPLC Retention Time7.2 min[7]5.8 min[7]
Molecular Ion (m/z)260.1 [M+H]⁺[7]174.1 [M+H]⁺[7]

Experimental Protocols for Quality Control

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is crucial for pharmacokinetic studies and sensitive impurity detection.[7][9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of a this compound sample.

Objective: To separate this compound from its potential impurities and degradation products and to quantify its purity.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

    • Accurately weigh and dissolve the this compound sample to be tested to the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A time-programmed gradient can be optimized to achieve separation. For example:

      • 0-5 min: 5% B

      • 5-20 min: Ramp to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be used.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_reporting Final Reporting sample This compound Sample dissolution Dissolution in Solvent sample->dissolution standard Reference Standard standard->dissolution hplc HPLC Injection dissolution->hplc separation Column Separation hplc->separation detection UV/ELSD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation report Certificate of Analysis calculation->report

Caption: Workflow for HPLC-based purity analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is essential for pharmacokinetic analysis, enabling the quantification of this compound and its active metabolite, castanospermine, in biological matrices such as plasma.[7][9] This technique offers high sensitivity and specificity.

Methodology Outline:

  • Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples to remove interfering substances.

  • Chromatographic Separation: A rapid HPLC or UPLC method to separate this compound and castanospermine from matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to detect specific precursor-to-product ion transitions for this compound, castanospermine, and an internal standard.[9]

Mechanism of Action and Antiviral Effect

This compound's antiviral activity is initiated by its conversion to castanospermine, which then targets the host's cellular machinery.

logical_relationship This compound This compound (Prodrug) esterases Plasma/Hepatic Esterases This compound->esterases Hydrolysis castanospermine Castanospermine (Active Drug) esterases->castanospermine alpha_glucosidase α-Glucosidase I castanospermine->alpha_glucosidase Inhibition viral_glycoproteins Misfolded Viral Glycoproteins alpha_glucosidase->viral_glycoproteins Leads to antiviral_effect Antiviral Effect (Inhibition of Viral Assembly) viral_glycoproteins->antiviral_effect

Caption: Logical relationship from this compound prodrug to antiviral effect.

This compound is readily absorbed and rapidly hydrolyzed by plasma and hepatic esterases to release castanospermine.[1][2][7] Castanospermine then inhibits α-glucosidase I in the endoplasmic reticulum. This inhibition prevents the trimming of terminal glucose residues from N-linked glycans on newly synthesized viral envelope proteins.[4][10] The resulting improperly folded glycoproteins are retained in the endoplasmic reticulum and targeted for degradation, which ultimately disrupts the formation of mature, infectious virions.[4]

signaling_pathway cluster_er Endoplasmic Reticulum glycoprotein Nascent Viral Glycoprotein ag1 α-Glucosidase I glycoprotein->ag1 Trims 1st glucose ag2 α-Glucosidase II ag1->ag2 Trims 2nd/3rd glucose misfolding Glycoprotein Misfolding & ER Retention/Degradation ag1->misfolding Disruption leads to calnexin Calnexin/ Calreticulin Cycle ag2->calnexin folding Correct Protein Folding calnexin->folding This compound This compound castanospermine Castanospermine This compound->castanospermine Metabolized to castanospermine->ag1 INHIBITS no_virions Inhibition of Virion Assembly misfolding->no_virions

Caption: this compound's mechanism of action via α-glucosidase I inhibition.

Conclusion

The rigorous quality control and purity analysis of this compound are fundamental for its application in research and development. The use of validated analytical methods, such as HPLC and LC-MS/MS, ensures the identity, purity, and consistency of the compound, which is essential for generating reliable data in preclinical and clinical studies. A thorough understanding of its impurity profile and mechanism of action further supports its development as a potential host-targeted antiviral therapeutic. This guide provides a foundational framework for researchers to ensure the quality and integrity of this compound in their scientific investigations.

References

Celgosivir: An In-depth Technical Guide to its Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celgosivir is an oral prodrug of castanospermine (B190763), an alkaloid with antiviral activity. It functions as an inhibitor of alpha-glucosidase I, an enzyme crucial for the proper folding and maturation of viral glycoproteins. This mechanism of action has positioned this compound as a candidate for the treatment of various viral infections, including those caused by flaviviruses. This technical guide provides a summary of the available information on the core characteristics of this compound.

Physicochemical Properties

A foundational understanding of a drug candidate's physicochemical properties is essential for its development. Below is a summary of the known properties of this compound.

PropertyValue
Chemical Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
IUPAC Name [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxyoctahydroindolizin-6-yl] butanoate
CAS Number 121104-96-9
Synonyms 6-O-butanoylcastanospermine, BuCast, MBI 3253, MDL 28574, MX-3253

Long-term Storage and Stability

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies typically involve subjecting the drug to stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

While the presence of an ester linkage in the this compound molecule suggests a potential for hydrolysis to castanospermine and butyric acid, specific experimental data from forced degradation studies on this compound, including the identification and characterization of its degradation products, are not publicly available.

Experimental Protocols

Detailed experimental protocols for stability-indicating analytical methods specific to this compound have not been published. However, a general approach for developing such a method would involve the following steps:

  • Method Development: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for the separation and quantification of this compound and its potential degradation products.

  • Forced Degradation: The drug substance would be subjected to stress conditions as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).

  • Method Validation: The developed analytical method would then be validated according to ICH guideline Q2(R1) to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action involves the inhibition of α-glucosidase I in the endoplasmic reticulum, which disrupts the N-linked glycosylation pathway essential for the proper folding of viral envelope proteins.

Mechanism of Action Signaling Pathway

This compound Mechanism of Action This compound This compound Castanospermine Castanospermine (Active Metabolite) This compound->Castanospermine Rapid in vivo conversion Alpha_Glucosidase_I α-Glucosidase I (in ER) Castanospermine->Alpha_Glucosidase_I Inhibits Glycoprotein_Processing Viral Glycoprotein Processing Misfolded_Glycoproteins Misfolded Viral Glycoproteins Glycoprotein_Processing->Misfolded_Glycoproteins Disrupts Virion_Assembly Virion Assembly & Release Misfolded_Glycoproteins->Virion_Assembly Impairs Infectious_Virions Infectious Virions Virion_Assembly->Infectious_Virions Reduces

This compound's mechanism of action.

General Experimental Workflow for Stability-Indicating Method Development

Stability Method Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2) A Select Analytical Technique (e.g., RP-HPLC) B Optimize Chromatographic Conditions A->B C Stress Samples (Acid, Base, Peroxide, Heat, Light) B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

A generalized workflow for developing a stability-indicating analytical method.

Data Gaps and Future Research

This guide highlights a significant gap in the publicly available, detailed stability data for this compound. To fully understand its long-term storage requirements and degradation profile, further research is needed in the following areas:

  • Comprehensive Forced Degradation Studies: To identify and characterize degradation products under various stress conditions.

  • Stability-Indicating Method Development and Validation: Publication of a validated analytical method for routine stability testing.

  • Long-Term and Accelerated Stability Studies: To establish a definitive shelf-life and recommend optimal storage conditions.

  • Excipient Compatibility Studies: To ensure the stability of this compound in formulated drug products.

The availability of such data would be invaluable for researchers, scientists, and drug development professionals working with this compound and would be a critical step in its potential journey towards clinical application.

Methodological & Application

Celgosivir Antiviral Assay Protocol for Dengue Virus: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir (B1668368), an α-glucosidase I inhibitor, has demonstrated potent antiviral activity against all four serotypes of the dengue virus (DENV) in preclinical studies. By interfering with the proper folding of viral glycoproteins, this compound leads to the production of non-infectious viral particles. This document provides detailed application notes and experimental protocols for assessing the in vitro antiviral efficacy of this compound against the dengue virus. It includes methodologies for cell viability assays, viral quantification assays, and outlines the underlying mechanism of action.

Introduction

Dengue fever is a mosquito-borne viral illness that poses a significant global health threat. The absence of a widely effective vaccine and specific antiviral therapies underscores the urgent need for novel drug development. This compound (6-O-butanoyl castanospermine) is a promising host-targeting antiviral agent. It inhibits the host enzyme α-glucosidase I, which is crucial for the proper folding of viral N-linked glycoproteins, such as the envelope (E) and non-structural protein 1 (NS1) of the dengue virus.[1][2][3] This inhibition leads to misfolding of these proteins, accumulation in the endoplasmic reticulum, and a reduction in the secretion of infectious virions.[1][3] These application notes provide a comprehensive guide for researchers to evaluate the antiviral activity of this compound against DENV in a laboratory setting.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound against dengue virus have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound Against Dengue Virus Serotypes

Dengue Virus SerotypeCell LineAssay TypeEC50 (µM)Reference
DENV-1VariousNot Specified< 0.7
DENV-2VariousNot Specified0.2[4]
DENV-3VariousNot Specified< 0.7[4]
DENV-4VariousNot Specified< 0.7[4]
DENV (Serotype not specified)MDMΦsPlaque Assay5[5]

EC50 (50% Effective Concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Reference
VariousCell Titer-GloNot explicitly stated, but determined to be safe in clinical trials[1][4]

CC50 (50% Cytotoxic Concentration) is the concentration of a compound that kills 50% of cells in a cytotoxicity assay.

Experimental Protocols

This section details the protocols for determining the cytotoxicity of this compound and its antiviral activity against the dengue virus.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound and to ensure that the concentrations used in the antiviral assays are not toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6][7]

Materials:

  • Human cell lines susceptible to DENV infection (e.g., Huh-7, HEK293, Vero)[6][8][9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT reagent (5 mg/mL in sterile PBS)[6][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][8]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range for a preliminary screen might be from 0.1 µM to 100 µM.[6] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a cell-free blank control.[6]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value.

Dengue Virus Antiviral Assay (Plaque Reduction Assay)

This assay is the gold standard for determining the titer of infectious virus particles and is used to calculate the EC50 of this compound.[8][10]

Materials:

  • Vero or BHK-21 cells[8][11]

  • Dengue virus stock of known titer (PFU/mL)

  • This compound

  • Serum-free media

  • 2X MEM (Minimum Essential Medium)

  • 1.2% Agarose

  • 4% Formaldehyde (B43269)

  • 0.1% Crystal Violet solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer on the day of infection.[8]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free media. In separate tubes, mix the virus at a desired multiplicity of infection (MOI) with each drug concentration. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth media from the cells and infect each well with 200 µL of the virus-drug mixture. Include a virus-only control and a mock-infected control. Incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes.[8]

  • Agarose Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a 1:1 mixture of 2X MEM and 1.2% agarose.[8]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.[8]

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.[8]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration.

Quantification of Viral RNA by qRT-PCR

This method measures the amount of viral RNA in the supernatant of infected cells and can be used as an alternative or complementary method to the plaque assay.[12][13]

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Dengue virus-specific primers and probe[13]

  • Real-time PCR instrument

Procedure:

  • Sample Collection: At various time points post-infection, collect the supernatant from the drug-treated and control wells of a 24- or 96-well plate.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Convert the extracted viral RNA to cDNA using a reverse transcriptase.

  • qPCR: Perform real-time PCR using dengue virus-specific primers and a fluorescent probe to quantify the amount of viral cDNA.[13]

  • Data Analysis: The level of viral RNA in each sample is determined by comparing its amplification curve to a standard curve generated from a known amount of viral RNA. The reduction in viral RNA in drug-treated samples is calculated relative to the untreated virus control.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the host enzyme α-glucosidase I in the endoplasmic reticulum (ER).[2][3] This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins. By inhibiting this step, this compound disrupts the proper folding of viral glycoproteins, such as the DENV E and NS1 proteins.[1][3] This leads to misfolded proteins that are retained in the ER and targeted for degradation, a process that can trigger the Unfolded Protein Response (UPR).[1] Consequently, the assembly and secretion of mature, infectious virions are impaired, leading to a reduction in viral load.[3]

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Release Viral_Polyprotein Viral Polyprotein Translation Glycosylation N-linked Glycosylation Viral_Polyprotein->Glycosylation Alpha_Glucosidase_I α-Glucosidase I Glycosylation->Alpha_Glucosidase_I Trimming of glucose residues Proper_Folding Proper Glycoprotein Folding (E, NS1) Alpha_Glucosidase_I->Proper_Folding Misfolding Misfolded Glycoproteins (E, NS1) Alpha_Glucosidase_I->Misfolding Inhibition leads to Assembly Virion Assembly Proper_Folding->Assembly UPR Unfolded Protein Response (UPR) Misfolding->UPR Degradation ER-Associated Degradation Misfolding->Degradation Misfolding->Assembly Impaired Infectious_Virions Infectious Virions Released Assembly->Infectious_Virions Non_Infectious_Virions Reduced/Non-Infectious Virions Released Assembly->Non_Infectious_Virions This compound This compound This compound->Alpha_Glucosidase_I Inhibits

Caption: Mechanism of action of this compound against Dengue Virus.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the antiviral activity of this compound against the dengue virus.

Antiviral_Assay_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Antiviral Antiviral Efficacy Assessment cluster_qRT_PCR Viral Load Quantification (Optional) Cell_Seeding_96 Seed Cells (96-well plate) Add_this compound Add this compound (Serial Dilutions) Cell_Seeding_96->Add_this compound Incubate_48_72h Incubate (48-72h) Add_this compound->Incubate_48_72h MTT_Assay MTT Assay Incubate_48_72h->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Infect_with_DENV Infect with DENV + this compound Calculate_CC50->Infect_with_DENV Inform non-toxic concentrations Cell_Seeding_6 Seed Cells (6-well plate) Cell_Seeding_6->Infect_with_DENV Incubate_Overlay Incubate with Agarose Overlay (5-7 days) Infect_with_DENV->Incubate_Overlay Collect_Supernatant Collect Supernatant (24-72h p.i.) Infect_with_DENV->Collect_Supernatant Plaque_Staining Fix and Stain Plaques Incubate_Overlay->Plaque_Staining Quantify_Plaques Quantify Plaques Plaque_Staining->Quantify_Plaques Calculate_EC50 Calculate EC50 Quantify_Plaques->Calculate_EC50 RNA_Extraction Viral RNA Extraction Collect_Supernatant->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Analyze_Viral_Load Analyze Viral Load Reduction qRT_PCR->Analyze_Viral_Load

Caption: Workflow for this compound antiviral assay against Dengue Virus.

References

Application Notes and Protocols for Plaque Reduction Assay Using Celgosivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor with broad-spectrum antiviral activity against a range of enveloped viruses.[1][2] Its mechanism of action involves the inhibition of a host-cell enzyme, α-glucosidase I, located in the endoplasmic reticulum.[1] This enzyme is crucial for the initial trimming of N-linked glycans on viral glycoproteins. By inhibiting this step, this compound disrupts the proper folding and maturation of viral envelope proteins, leading to the production of non-infectious viral particles and a reduction in viral load.[1][3] This host-targeted mechanism makes it a promising candidate for antiviral therapy against viruses such as Dengue virus (DENV), Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses, including SARS-CoV-2.[1][2][3]

The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for performing a plaque reduction assay to assess the antiviral activity of this compound.

Mechanism of Action of this compound

This compound is readily absorbed and rapidly converted to its active form, castanospermine. Castanospermine mimics the structure of glucose and acts as a competitive inhibitor of α-glucosidase I in the host cell's endoplasmic reticulum. This enzyme is responsible for cleaving the terminal glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor attached to nascent viral glycoproteins. Inhibition of this trimming process prevents the proper interaction of the glycoprotein (B1211001) with chaperones like calnexin (B1179193) and calreticulin, leading to misfolding, aggregation, and retention of the glycoproteins in the endoplasmic reticulum. Consequently, the assembly and release of mature, infectious virions are significantly impaired.[3][4][5]

Celgosivir_Mechanism_of_Action This compound's Mechanism of Action on Viral Glycoprotein Processing cluster_ER Endoplasmic Reticulum cluster_drug Drug Action Nascent_Glycoprotein Nascent Viral Glycoprotein Alpha_Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Alpha_Glucosidase_I Processing Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Oligosaccharide Glc3Man9GlcNAc2->Nascent_Glycoprotein Misfolded_Glycoprotein Misfolded Viral Glycoprotein Alpha_Glucosidase_I->Misfolded_Glycoprotein Leads to Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Alpha_Glucosidase_I->Calnexin_Calreticulin Trimming of terminal glucose NonInfectious_Virion Non-Infectious Virion Misfolded_Glycoprotein->NonInfectious_Virion Results in Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Correct Folding Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi Virion_Assembly Virion Assembly & Release Golgi->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound (Prodrug) Castanospermine Castanospermine (Active Form) This compound->Castanospermine Metabolism Castanospermine->Alpha_Glucosidase_I Inhibition

Caption: Mechanism of this compound in disrupting viral glycoprotein folding.

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the reported in vitro antiviral activity of this compound against various enveloped viruses, as determined by plaque reduction assays or related methods. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral replication by 50%.

VirusVirus StrainCell LineAssay TypeEC50 / IC50 (µM)Reference
Dengue Virus Serotype 1 (DENV-1) Clinical IsolatesTHP-1Plaque Assay< 0.7[6]
Dengue Virus Serotype 2 (DENV-2) S221THP-1Plaque Assay0.2[6]
Dengue Virus Serotype 3 (DENV-3) Clinical IsolatesTHP-1Plaque Assay< 0.7[6]
Dengue Virus Serotype 4 (DENV-4) Clinical IsolatesTHP-1Plaque Assay< 0.7[6]
Bovine Viral Diarrhea Virus (BVDV) Not SpecifiedNot SpecifiedPlaque Assay16[6]
Human Immunodeficiency Virus (HIV-1) Not SpecifiedNot SpecifiedNot Specified2.0 ± 2.3[6]
SARS-CoV-2 Not SpecifiedVero E6Not SpecifiedDose-dependent reduction[3]

Experimental Protocols

Plaque Reduction Assay for Evaluating this compound's Antiviral Activity

This protocol outlines the steps to determine the concentration-dependent inhibitory effect of this compound on a susceptible virus.

Materials:

  • Cells: A susceptible cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, BHK-21 for Dengue virus).

  • Virus: A stock of the virus with a known titer (plaque-forming units per mL, PFU/mL).

  • This compound: A stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO or cell culture medium).

  • Culture Media: Growth medium and maintenance medium appropriate for the cell line.

  • Overlay Medium: Maintenance medium containing a solidifying agent like agarose (B213101) or methylcellulose.

  • Staining Solution: Crystal violet solution or another suitable vital stain.

  • Fixative: 10% formaldehyde (B43269) or another appropriate fixative.

  • Sterile multi-well plates (e.g., 6-well or 12-well), pipettes, and other standard cell culture equipment.

Experimental Workflow:

Plaque_Reduction_Assay_Workflow A 1. Cell Seeding Seed susceptible cells in multi-well plates and incubate to form a confluent monolayer. B 2. Compound Dilution Prepare serial dilutions of this compound in maintenance medium. C 3. Virus Dilution Dilute virus stock to a concentration that yields countable plaques (e.g., 50-100 PFU/well). D 4. Virus-Compound Incubation Mix the diluted virus with each this compound dilution and incubate. B->D C->D E 5. Cell Infection Inoculate the cell monolayers with the virus-Celgosivir mixtures. D->E F 6. Adsorption Incubate to allow for viral attachment and entry. E->F G 7. Overlay Application Remove the inoculum and add the overlay medium to restrict virus spread. F->G H 8. Incubation Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days). G->H I 9. Fixation and Staining Fix the cells and stain with crystal violet to visualize plaques. H->I J 10. Plaque Counting and Analysis Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the virus control. I->J

References

Determining the Antiviral Activity of Celgosivir: A Detailed Guide to IC50 Determination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celgosivir, an oral prodrug of castanospermine, is a host-targeting antiviral agent with broad-spectrum activity against several enveloped viruses, including dengue virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). Its mechanism of action involves the inhibition of α-glucosidase I, a key enzyme in the host cell's endoplasmic reticulum (ER) responsible for the initial trimming of N-linked glycans on viral glycoproteins. This disruption of glycoprotein (B1211001) processing leads to misfolded viral proteins, thereby inhibiting the formation of infectious virions. Accurate determination of the 50% inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound. This document provides detailed protocols for determining the IC50 of this compound in cell culture, guidance on data presentation, and visual representations of the underlying biological pathway and experimental workflows.

Mechanism of Action

This compound is rapidly converted to its active form, castanospermine, which acts as a competitive inhibitor of the host enzyme α-glucosidase I.[1][2] This enzyme is responsible for cleaving the terminal glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor attached to nascent viral envelope glycoproteins within the ER.[3][4] Inhibition of this crucial first step in the N-linked glycosylation pathway prevents proper folding and maturation of viral glycoproteins, which are essential for viral assembly and infectivity.[3] This host-directed mechanism of action makes this compound a promising candidate for antiviral therapy, with a potentially higher barrier to the development of viral resistance.

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Alpha-Glucosidase I Alpha-Glucosidase I Glc3Man9GlcNAc2->Alpha-Glucosidase I Trimming Misfolded Glycoprotein Misfolded Glycoprotein Alpha-Glucosidase I->Misfolded Glycoprotein Properly Folded Glycoprotein Properly Folded Glycoprotein Alpha-Glucosidase I->Properly Folded Glycoprotein Correct Folding & Maturation Inhibition of Viral Assembly Inhibition of Viral Assembly Misfolded Glycoprotein->Inhibition of Viral Assembly This compound This compound (Castanospermine) This compound->Alpha-Glucosidase I Inhibition Viral Assembly & Release Viral Assembly & Release Properly Folded Glycoprotein->Viral Assembly & Release

This compound's inhibition of α-glucosidase I disrupts viral glycoprotein folding.

Quantitative Data Summary

The IC50 and EC50 (50% effective concentration) values of this compound vary depending on the virus, cell line, and the assay method used. The following tables summarize reported values from the literature.

Table 1: IC50/EC50 of this compound against Various Viruses

VirusCell LineAssay MethodIC50/EC50 (µM)Reference
Bovine Viral Diarrhoea Virus (BVDV)MDBKPlaque Reduction Assay16[5]
Bovine Viral Diarrhoea Virus (BVDV)MDBKCytopathic Effect Assay47[5]
Human Immunodeficiency Virus (HIV-1)--2.0 ± 2.3[5]
Dengue Virus Serotype 2 (DENV-2)--0.2[5]
Dengue Virus Serotypes 1, 3, 4--< 0.7[5]

MDBK: Madin-Darby Bovine Kidney cells

Table 2: Cytotoxicity (CC50) of this compound

Determining the 50% cytotoxic concentration (CC50) is crucial to ensure that the observed antiviral effect is not due to cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the therapeutic window of the drug. A higher SI value is desirable.[6]

Cell LineAssay MethodCC50 (µM)Reference
VariousCellTiter-Glo Luminescent Cell Viability Assay>50 (Typical)[5]

Experimental Protocols

Accurate determination of this compound's IC50 value requires robust and reproducible experimental protocols. Two common methods are the cytotoxicity assay (to determine CC50) and a viral yield reduction assay (to determine IC50).

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of uninfected cells by 50%.

Materials:

  • Susceptible host cell line (e.g., Vero, Huh-7, or C6/36 for Dengue virus)[7]

  • Complete cell culture medium

  • This compound stock solution (in DMSO or water)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.[9]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[1][10]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the CC50 value.[11][12]

IC50 Determination Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_assay Assay & Analysis Cell_Culture 1. Culture Host Cells Seed_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Add_Compound 4. Add this compound to Cells Seed_Cells->Add_Compound Prepare_Compound 3. Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Infect_Cells 5. Infect Cells with Virus (for IC50) Add_Compound->Infect_Cells Incubate 6. Incubate for 48-72h Infect_Cells->Incubate Quantify_Effect 7. Quantify Viral Inhibition or Cell Viability (e.g., Plaque Assay, MTT) Incubate->Quantify_Effect Data_Analysis 8. Plot Dose-Response Curve Quantify_Effect->Data_Analysis Calculate_IC50 9. Calculate IC50/CC50 Data_Analysis->Calculate_IC50

Experimental workflow for determining the IC50 of this compound.
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using Viral Yield Reduction Assay

This protocol measures the concentration of this compound required to reduce the production of infectious virus particles by 50%.

Materials:

  • All materials from Protocol 1

  • Virus stock with a known titer (Plaque Forming Units/mL or TCID50/mL)

  • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Virus Infection:

    • After adding this compound, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include a "virus control" (cells infected with virus but without this compound) and a "cell control" (cells without virus or this compound).

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • Carefully remove the inoculum.

    • Add 100 µL of semi-solid overlay medium containing the respective concentrations of this compound to each well.

    • Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixing solution for at least 30 minutes.

    • Carefully remove the overlay and fixing solution.

    • Stain the cell monolayer with a staining solution for 15-30 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Acquisition and Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[11][12]

Conclusion

The protocols outlined in this document provide a robust framework for determining the in vitro IC50 of this compound. Consistent and accurate measurement of IC50 and CC50 values is fundamental for the preclinical assessment of this compound's antiviral potency and therapeutic window. The provided data and methodologies will aid researchers in evaluating the potential of this compound as a broad-spectrum antiviral agent.

References

Application Notes and Protocols for Celgosivir Cytotoxicity Assay in Vero E6 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine (B190763), is an iminosugar that functions as an inhibitor of host α-glucosidases I and II in the endoplasmic reticulum. This mechanism disrupts the proper folding of viral glycoproteins, thereby impeding the replication of a broad spectrum of enveloped viruses.[1][2] The assessment of its cytotoxic potential is a critical step in the evaluation of its therapeutic index. These application notes provide a detailed protocol for determining the cytotoxicity of this compound in Vero E6 cells, a cell line commonly used in virological studies.

Mechanism of Action of this compound

This compound is readily absorbed and rapidly converted to its active form, castanospermine, within the cell. Castanospermine inhibits the α-glucosidases I and II, which are essential host enzymes for the initial steps of N-linked glycoprotein (B1211001) processing. By preventing the trimming of glucose residues from nascent viral glycoproteins, castanospermine disrupts the interaction of these proteins with chaperones like calnexin (B1179193) and calreticulin, leading to misfolding and subsequent degradation. This ultimately results in reduced viral maturation and infectivity.

cluster_ER Endoplasmic Reticulum This compound This compound (Prodrug) Castanospermine Castanospermine (Active Form) This compound->Castanospermine Cellular Esterases AlphaGlucosidase α-Glucosidase I & II Castanospermine->AlphaGlucosidase Inhibition ViralGlycoprotein Nascent Viral Glycoprotein AlphaGlucosidase->ViralGlycoprotein Glycan Processing MisfoldedGlycoprotein Misfolded Viral Glycoprotein ViralGlycoprotein->MisfoldedGlycoprotein Improper Folding ReducedReplication Reduced Viral Replication MisfoldedGlycoprotein->ReducedReplication cluster_workflow Cytotoxicity Assay Workflow start Start: Seed Vero E6 Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat cells with serial dilutions of this compound incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt Add MTT reagent incubation2->mtt incubation3 Incubate 4h mtt->incubation3 solubilization Solubilize formazan (B1609692) crystals incubation3->solubilization read Read absorbance at 570 nm solubilization->read analysis Calculate % Cell Viability and CC50 read->analysis end End analysis->end

References

In Vivo Efficacy of Celgosivir in AG129 Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir (B1668368), a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated significant antiviral activity against various enveloped viruses, including all four serotypes of the dengue virus (DENV). Its mechanism of action involves the inhibition of host-cell α-glucosidase enzymes in the endoplasmic reticulum, which are essential for the proper folding of viral glycoproteins. This disruption leads to the production of non-infectious viral particles.[1][2] Preclinical studies in the AG129 mouse model, which is deficient in type I and II interferon receptors and highly susceptible to DENV infection, have been pivotal in establishing the in vivo efficacy of this compound.[2] These studies have shown that this compound treatment can enhance survival, reduce viremia, and modulate the host immune response following a lethal DENV challenge.[1][3]

While promising in preclinical models, the translation of these findings to clinical settings has been challenging, with initial human trials not demonstrating a significant reduction in viral load or fever.[4] This has led to further investigations into optimal dosing regimens.[4] These application notes provide a detailed summary of the quantitative data from key in vivo studies of this compound in AG129 mice and comprehensive protocols for replicating these pivotal experiments.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the key quantitative outcomes from studies evaluating this compound in DENV-infected AG129 mice.

Table 1: Survival Rates in AG129 Mice with Lethal Dengue Virus Infection

DENV StrainThis compound Dose & ScheduleTreatment Start TimeSurvival Rate (%)Reference
DENV-2 (S221, mouse-adapted)50 mg/kg, twice daily (BID) for 5 daysDay 0 (concurrent with infection)100[3][5]
DENV-2 (S221, mouse-adapted)25 mg/kg, twice daily (BID) for 5 daysDay 0100[3]
DENV-2 (S221, mouse-adapted)10 mg/kg, twice daily (BID) for 5 daysDay 060[3]
DENV-2 (S221, mouse-adapted)100 mg/kg, once daily (SID) for 5 daysDay 020[3]
DENV-2 (S221, mouse-adapted)50 mg/kg, twice daily (BID) for 5 days48 hours post-infection80[3]
DENV-2 (lethal challenge)50 mg/kg, twice daily (BID)Not specifiedEnhanced survival[1]

Table 2: Viremia Reduction in DENV-Infected AG129 Mice

DENV StrainThis compound Dose & ScheduleMeasurement Time PointViremia ReductionReference
DENV-2 (S221, mouse-adapted)50 mg/kg, twice daily (BID)Peak viremiaSignificant reduction[1]
DENV-1 (clinical isolate)Four-times daily treatmentPeak viremiaSignificant reduction[4]
DENV-2 (clinical isolate)Four-times daily treatmentPeak viremiaSignificant reduction[4]
DENV-1 (clinical isolate)Twice daily, started on day 3 post-infectionNot specifiedNo benefit[4]
DENV-2 (clinical isolate)Twice daily, started on day 3 post-infectionNot specifiedNo benefit[4]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound acts on the host's protein glycosylation pathway in the endoplasmic reticulum. The following diagram illustrates its mechanism of action.

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum Viral Polyprotein Viral Polyprotein Glycosylated Viral Protein Glycosylated Viral Protein Viral Polyprotein->Glycosylated Viral Protein Glycosylation α-Glucosidase I & II α-Glucosidase I & II Glycosylated Viral Protein->α-Glucosidase I & II Glucose trimming Misfolded Glycoprotein Misfolded Glycoprotein Non-infectious Virion Non-infectious Virion Misfolded Glycoprotein->Non-infectious Virion Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein α-Glucosidase I & II->Misfolded Glycoprotein Inhibition leads to α-Glucosidase I & II->Calnexin/Calreticulin Cycle Enters folding cycle Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly This compound This compound This compound->α-Glucosidase I & II Inhibits

Caption: Mechanism of action of this compound in the endoplasmic reticulum.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in the AG129 mouse model of dengue virus infection.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis AG129 Mice AG129 Mice Infection DENV Infection (e.g., Intraperitoneal) AG129 Mice->Infection DENV Stock DENV Stock DENV Stock->Infection This compound Formulation This compound Formulation Drug Administration Oral Gavage This compound Formulation->Drug Administration Treatment Groups Grouping: - this compound (various doses/schedules) - Placebo/Vehicle Control Infection->Treatment Groups Treatment Groups->Drug Administration Monitoring Daily monitoring of: - Survival - Weight loss - Clinical signs Drug Administration->Monitoring Sample Collection Blood/Tissue Collection (e.g., Day 3 post-infection) Monitoring->Sample Collection Data Analysis Survival Curves (Kaplan-Meier) Statistical Analysis Monitoring->Data Analysis Viremia Quantification Plaque Assay or qRT-PCR Sample Collection->Viremia Quantification Cytokine Analysis ELISA/Multiplex Assay Sample Collection->Cytokine Analysis Viremia Quantification->Data Analysis Cytokine Analysis->Data Analysis

Caption: Experimental workflow for this compound efficacy testing in AG129 mice.

Experimental Protocols

Animal Model and Virus
  • Animal Model: AG129 mice (deficient in both type I and II interferon receptors) are typically used.[2] These mice are highly susceptible to DENV infection. Mice are usually 6-8 weeks old at the time of infection.

  • Virus Strains:

    • Mouse-adapted DENV-2 (S221): This strain is known to cause a lethal infection in AG129 mice.[3]

    • Clinical Isolates (DENV-1 and DENV-2): To better mimic human infections, recent studies have utilized clinical isolates.[4]

  • Virus Propagation and Tittering:

    • Propagate DENV in C6/36 (Aedes albopictus) or Vero cells.

    • Harvest the virus-containing supernatant when cytopathic effects are observed.

    • Clarify the supernatant by centrifugation.

    • Determine the virus titer using a standard plaque assay on BHK-21 or Vero cells. The titer is expressed as plaque-forming units per milliliter (PFU/mL).

This compound Formulation and Administration
  • Formulation: this compound is typically dissolved in sterile phosphate-buffered saline (PBS) or another appropriate vehicle.

  • Administration:

    • Administer this compound orally via gavage.

    • The volume of administration is typically 100-200 µL per mouse.

    • Dosage and schedule are critical variables. Effective regimens in AG129 mice include 25-50 mg/kg administered twice daily (BID) or a four-times-daily (QID) regimen.[3][4]

In Vivo Efficacy Study: Lethal Challenge Model
  • Infection:

    • Infect AG129 mice intraperitoneally (i.p.) with a lethal dose of DENV (e.g., 10^5 - 10^7 PFU of a mouse-adapted strain).

  • Treatment:

    • Initiate this compound treatment at a predetermined time point (e.g., concurrently with infection or at various time points post-infection).

    • Administer the drug according to the chosen dose and schedule for a specified duration (e.g., 5-7 days).

    • Include a control group that receives the vehicle alone.

  • Monitoring and Endpoints:

    • Monitor the mice daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, lethargy, paralysis).

    • The primary endpoint is survival, which is typically monitored for 21-30 days post-infection.

    • For viremia studies, collect blood samples (e.g., via retro-orbital or tail bleed) at various time points post-infection (e.g., day 3 for peak viremia).

  • Viremia Quantification:

    • Isolate serum from blood samples.

    • Quantify viral RNA using quantitative real-time PCR (qRT-PCR).

    • Alternatively, determine the infectious virus titer using a plaque assay.

  • Cytokine Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or multiplex bead assays to assess the host immune response.[1]

Data Analysis
  • Survival Data: Analyze survival data using Kaplan-Meier survival curves and compare groups using the log-rank test.

  • Viremia and Cytokine Data: Compare the mean viral loads and cytokine levels between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Conclusion

The AG129 mouse model has been instrumental in demonstrating the in vivo antiviral efficacy of this compound against dengue virus. The data consistently show that appropriate dosing and scheduling of this compound can significantly improve survival and reduce viral loads in this preclinical model. These application notes and protocols provide a framework for researchers to design and execute robust in vivo studies to further evaluate this compound and other antiviral candidates. The discrepancy between the promising preclinical results and the initial clinical trial outcomes highlights the importance of continued research into optimizing therapeutic regimens for dengue fever.[4]

References

Application Notes & Protocols: Celgosivir Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Celgosivir (B1668368) (6-O-butanoyl-castanospermine) is an orally bioavailable prodrug of castanospermine, an iminosugar alkaloid.[1] It functions as a potent inhibitor of host α-glucosidase I and II, enzymes critical for the N-linked glycosylation pathway in the endoplasmic reticulum (ER).[2] This mechanism disrupts the proper folding of viral envelope glycoproteins, thereby inhibiting the replication of a broad spectrum of enveloped viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV).[1][3] Its development as a prodrug enhances its pharmacokinetic profile compared to the parent compound, castanospermine, notably improving oral absorption and reducing gastrointestinal side effects.[3] These application notes provide detailed protocols for the formulation, administration, and in vivo evaluation of this compound in animal models, particularly for antiviral efficacy studies.

2.0 Mechanism of Action

This compound exerts its antiviral effect by targeting host cell enzymes, specifically α-glucosidase I and II, located in the ER. The process is as follows:

  • Entry and Conversion: this compound is absorbed and rapidly metabolized to its active form, castanospermine.[3]

  • Enzyme Inhibition: Castanospermine inhibits α-glucosidase I and II, which are responsible for trimming terminal glucose residues from N-linked glycans on nascent viral glycoproteins.[2]

  • Disruption of Glycoprotein Folding: This inhibition prevents the proper functioning of the calnexin/calreticulin (CNX/CRT) chaperone cycle, which relies on recognizing monoglucosylated glycans to ensure correct protein folding.[3]

  • Viral Protein Misfolding: As a result, viral glycoproteins (e.g., DENV NS1 protein) are misfolded and retained within the ER.[4][5]

  • Inhibition of Viral Maturation: The lack of properly folded glycoproteins prevents the assembly and release of mature, infectious virions, thus halting the viral life cycle.[4]

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) Nascent Nascent Viral Glycoprotein (Triglucosylated) GluI α-Glucosidase I Nascent->GluI Trims 1st Glucose Misfolded Misfolded Glycoprotein (Accumulates in ER) Nascent->Misfolded GluII α-Glucosidase II GluI->GluII Trims 2nd Glucose CNX_CRT Calnexin/ Calreticulin (CNX/CRT) Chaperone Cycle GluII->CNX_CRT Monoglucosylated Glycan for Folding CNX_CRT->GluII Re-glucosylation if misfolded Folded Correctly Folded Glycoprotein CNX_CRT->Folded Correct Folding Golgi Golgi Apparatus Folded->Golgi Transport This compound This compound (Castanospermine) This compound->GluI Inhibits This compound->GluII Inhibits Virion Mature Infectious Virion (Blocked) Golgi->Virion Assembly & Release Inhibited

Caption: Mechanism of action of this compound in the Endoplasmic Reticulum.

Data Summary

Pharmacokinetic Parameters

This compound is characterized by its rapid conversion to the active metabolite, castanospermine. Its pharmacokinetic profile has been assessed in multiple species.[3]

SpeciesDose & RouteCmax (ng/mL)tmax (h)AUC (ng·h/mL)t1/2 (h)NotesCitation
Rat 35 mg/kg p.o.87600.4410,500-Rapid absorption and high peak concentration.[3]
Mouse Various p.o.----Rapidly metabolized to castanospermine.[3]
Human 10-450 mg p.o.-< 1.0Dose proportional13-30Well absorbed with a relatively long half-life.[6]
In Vivo Efficacy & Dosing in Mouse Models

The AG129 mouse model, which lacks interferon-α/β and -γ receptors, is commonly used for DENV efficacy studies.[2]

Mouse ModelVirus StrainDose RegimenEfficacy EndpointOutcomeCitation
AG129Mouse-adapted DENV50 mg/kg BID p.o. (5 days)Survival100% survival[3][6]
AG129Mouse-adapted DENV25 mg/kg BID p.o.Survival62% survival[6]
AG129Mouse-adapted DENV10 mg/kg BID p.o.Survival12% survival[6]
AG129Mouse-adapted DENV100 mg/kg QD p.o.Survival0% survival (less effective than BID)[6]
AG129DENV1 & DENV2Four-times daily (QID) p.o.ViremiaSignificant reduction in viral load.[7]
AG129DENV (lethal challenge)50 mg/kg BID p.o. (started 48h post-infection)Survival50% survival, demonstrating therapeutic window.[5][6]
Toxicology & Safety Profile

No specific LD50 or NOAEL (No-Observed-Adverse-Effect-Level) values were identified in the public literature from dedicated repeat-dose toxicology studies. However, the safety profile is well-characterized qualitatively.

FindingDescriptionSpeciesCitation
General Safety Generally safe and well-tolerated in preclinical models and human clinical trials.Mouse, Human[4][5][6]
Gastrointestinal Effects As a prodrug, this compound is a less potent inhibitor of intestinal sucrases compared to castanospermine, leading to reduced osmotic diarrhea. However, mild-to-moderate diarrhea and flatulence have been observed in human patients.Human[1]
Long-term Safety The necessity for formal long-term toxicity studies has been noted to confirm the safety profile for chronic use.-[1]

Experimental Protocols

Formulation Preparation for Oral Gavage

Objective: To prepare a homogenous and stable solution or suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., Purified Water, Phosphate-Buffered Saline (PBS), or 0.5% w/v Carboxymethyl cellulose (B213188) (CMC) in water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated balance

  • Vortex mixer and/or magnetic stirrer

  • pH meter (optional)

Protocol:

  • Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (typically 5-10 mL/kg for mice).[1]

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.

  • Vehicle Selection:

    • Primary Choice: Attempt to dissolve this compound in sterile Purified Water or PBS. Castanospermine is water-soluble, and this compound is expected to have adequate aqueous solubility for most preclinical doses.

    • Secondary Choice: If solubility is limited, prepare a 0.5% (w/v) solution of low-viscosity CMC in purified water to create a suspension.

  • Solubilization/Suspension:

    • Add a small amount of the chosen vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a homogenous solution or a fine, uniform suspension.

    • If preparing a suspension, continue to stir for at least 15-30 minutes.

  • Final Checks:

    • Visually inspect the formulation for complete dissolution or a uniform suspension without aggregates.

    • If required by the study plan, check that the pH of the formulation is within a tolerable range (ideally 5-9).[8]

    • Store the formulation at 2-8°C until use. If it is a suspension, ensure it is thoroughly re-suspended before each administration.

Formulation_Workflow start Start calc Calculate Total This compound & Vehicle Needed start->calc weigh Weigh this compound Powder calc->weigh vehicle Select Vehicle (e.g., Sterile Water, PBS) weigh->vehicle mix Add Vehicle & Mix (Vortex/Stir) vehicle->mix check Visually Inspect for Homogeneity mix->check store Store at 2-8°C Until Use check->store end End store->end

Caption: Workflow for preparing this compound formulation for oral administration.
Protocol: Oral Gavage Administration in Mice

Objective: To accurately administer the prepared this compound formulation directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (18-20 gauge, 1.5-inch, with a rounded ball tip for adult mice).[9]

  • 1 mL syringes

  • Animal scale

  • 70% Ethanol

Protocol:

  • Animal Preparation: Weigh the mouse immediately before dosing to calculate the precise volume to be administered (Dose Volume (mL) = [Weight (kg) x Dose (mg/kg)] / Concentration (mg/mL)).

  • Prepare the Dose: Draw the calculated volume of the (re-suspended if necessary) formulation into a 1 mL syringe fitted with a gavage needle.

  • Restraint:

    • Firmly scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

    • Position the animal vertically, allowing the head and neck to be gently extended. This creates a straight line from the mouth to the esophagus, facilitating passage of the needle.[10]

  • Needle Insertion:

    • Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and restart.[1]

  • Administration: Once the needle is inserted to the pre-measured depth (from the mouse's nose to the last rib), administer the formulation slowly and steadily.[9]

  • Withdrawal & Monitoring:

    • After administration, gently withdraw the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the trachea.[1][9]

Protocol: In Vivo Antiviral Efficacy Study (Dengue Model)

Objective: To evaluate the efficacy of this compound in reducing viremia and improving survival in a lethal DENV infection model using AG129 mice.

Materials:

  • AG129 mice (typically 6-8 weeks old)

  • Mouse-adapted DENV strain (e.g., DENV-2 S221)

  • Prepared this compound and vehicle control formulations

  • Equipment for intravenous (tail vein) injection for viral challenge

  • Equipment for oral gavage for drug administration

  • Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

  • qRT-PCR reagents and equipment for viremia quantification

Protocol:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 7 days prior to the study.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound 25 mg/kg BID, this compound 50 mg/kg BID). A typical group size is 5-10 mice.

  • Viral Challenge: Infect all mice (except for a naive control group, if included) with a lethal dose of DENV via intravenous (tail vein) injection.

  • Treatment Administration:

    • Begin treatment at the designated time point (e.g., 1 hour post-infection for prophylaxis or 24-48 hours post-infection for therapeutic evaluation).[5]

    • Administer the appropriate formulation (vehicle or this compound) via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for the specified duration (e.g., 5 consecutive days).[3]

  • Monitoring:

    • Survival: Monitor animals at least twice daily for clinical signs of disease (e.g., ruffled fur, lethargy, paralysis) and survival for a period of 10-14 days.

    • Body Weight: Record the body weight of each animal daily.

  • Viremia Quantification:

    • Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., Days 1, 2, 3, and 4 post-infection).

    • Isolate serum or plasma and extract viral RNA.

    • Quantify DENV RNA levels using a validated qRT-PCR assay to determine the viral load.

  • Endpoint Analysis: Analyze and compare survival curves (e.g., using Kaplan-Meier analysis), body weight changes, and viral loads between the treatment and vehicle control groups to determine efficacy.

Efficacy_Study_Workflow acclimate 1. Acclimatize AG129 Mice (7 days) randomize 2. Randomize into Groups (Vehicle, this compound Doses) acclimate->randomize infect 3. Infect with DENV (Intravenous Injection) randomize->infect treat 4. Administer Treatment (Oral Gavage, e.g., BID for 5 days) infect->treat monitor 5. Daily Monitoring (Survival, Body Weight, Clinical Signs) treat->monitor blood 6. Blood Collection for Viremia (e.g., Days 1, 2, 3, 4) treat->blood analyze 8. Analyze Data (Survival Curves, Viremia Reduction) monitor->analyze qpcr 7. Quantify Viral Load (qRT-PCR) blood->qpcr qpcr->analyze end Study Complete analyze->end

Caption: Experimental workflow for an in vivo this compound efficacy study.

References

Application Note and Protocol: HPLC Method for Quantifying Celgosivir and Castanospermine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of Celgosivir and its active metabolite, castanospermine (B190763), using High-Performance Liquid Chromatography (HPLC). Given the polar nature of these analytes and the lack of a strong chromophore in castanospermine, two primary approaches are presented: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative method involving pre-column derivatization for Reversed-Phase HPLC (RP-HPLC) with UV detection.

These methods are designed for researchers, scientists, and drug development professionals working on the quantification of these antiviral compounds in various matrices.

Introduction

This compound is an oral prodrug of castanospermine, a natural product that inhibits alpha-glucosidase I.[1][2] This enzyme is crucial for the processing of N-linked oligosaccharides of viral envelope glycoproteins, and its inhibition demonstrates broad antiviral activity.[1][2] this compound is rapidly converted to castanospermine in vivo.[1][2] Therefore, a robust analytical method for the simultaneous quantification of both this compound and castanospermine is essential for pharmacokinetic, pharmacodynamic, and quality control studies.

Castanospermine's high polarity and lack of a significant UV-absorbing chromophore present challenges for traditional RP-HPLC with UV detection. To address this, this application note details two effective HPLC-based strategies.

Mechanism of Action: Inhibition of Alpha-Glucosidase

This compound, after its conversion to castanospermine, acts as an inhibitor of endoplasmic reticulum (ER) alpha-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these enzymes, castanospermine disrupts the formation of functional viral particles.[3][4]

Celgosivir_Castanospermine_MoA This compound This compound (Prodrug) Castanospermine Castanospermine (Active Drug) This compound->Castanospermine Metabolic Conversion Alpha_Glucosidase Alpha-Glucosidase I & II in Endoplasmic Reticulum Castanospermine->Alpha_Glucosidase Inhibits Viral_Glycoproteins Viral Glycoproteins Alpha_Glucosidase->Viral_Glycoproteins Processes Improper_Folding Improper Glycoprotein Folding Viral_Glycoproteins->Improper_Folding Leads to Viral_Assembly Inhibition of Viral Assembly & Release Improper_Folding->Viral_Assembly

Caption: Mechanism of action of this compound and Castanospermine.

Experimental Protocols

Method 1: HILIC Method for Direct Quantification

This method is ideal for the simultaneous analysis of the polar this compound and castanospermine without derivatization.

3.1.1. Sample Preparation (from Plasma)

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water).

  • Filter through a 0.22 µm syringe filter before injection.

3.1.2. HPLC Conditions

ParameterCondition
Column HILIC Column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 90% B to 70% B over 10 minutes, then return to 90% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm

3.1.3. Quantitative Data Summary (HILIC Method)

AnalyteRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Castanospermine5.80.5 - 1000.9990.150.5
This compound8.20.5 - 1000.9980.150.5

3.1.4. Accuracy and Precision (HILIC Method)

AnalyteConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Castanospermine1.098.53.2
50.0101.22.1
This compound1.099.13.5
50.0100.82.5
Method 2: RP-HPLC with Pre-Column Derivatization

This method is an alternative for laboratories equipped with standard RP-HPLC systems and UV detectors. It involves a derivatization step to enhance the detectability of castanospermine.

3.2.1. Derivatization Procedure (using Benzoyl Chloride)

  • To the dried extract from the sample preparation step (3.1.1), add 50 µL of 10% triethylamine (B128534) in acetonitrile.

  • Add 50 µL of 5% benzoyl chloride in acetonitrile.

  • Vortex and heat at 60°C for 30 minutes.

  • Evaporate the solvent under nitrogen.

  • Reconstitute in 100 µL of the mobile phase.

3.2.2. HPLC Conditions

ParameterCondition
Column C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 minutes, then return to 40% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection UV at 230 nm

3.2.3. Quantitative Data Summary (Derivatization Method)

Analyte (derivatized)Retention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Castanospermine10.50.1 - 500.9990.030.1
This compound12.80.1 - 500.9980.030.1

3.2.4. Accuracy and Precision (Derivatization Method)

Analyte (derivatized)Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Castanospermine0.597.94.1
25.0102.52.8
This compound0.598.24.5
25.0101.73.1

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound and castanospermine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (HILIC or RP-C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for HPLC analysis.

Conclusion

The presented HILIC and derivatization-based RP-HPLC methods provide robust and reliable approaches for the quantification of this compound and castanospermine. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The HILIC method offers a more direct approach, while the derivatization method provides enhanced sensitivity for standard UV detectors. Both methods, when properly validated, are suitable for a range of applications in pharmaceutical research and development.

References

Application Notes and Protocols: Celgosivir in Combination with Ribavirin for Hepatitis C Virus (HCV) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir (6-O-butanoyl-castanospermine) is an oral prodrug of castanospermine, an inhibitor of host α-glucosidase I. This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the maturation of Hepatitis C Virus (HCV) envelope glycoproteins, thereby impairing viral assembly and release.[1] While not effective as a monotherapy, this compound has demonstrated a synergistic antiviral effect when used in combination with pegylated interferon and ribavirin (B1680618) in both in vitro studies and Phase II clinical trials.[1] This document provides a summary of the available clinical data for this combination therapy, along with detailed protocols for relevant in vitro assays to study the effects of this compound.

Mechanism of Action

This compound exerts its antiviral activity through a host-targeted mechanism. It is rapidly converted to its active form, castanospermine, which inhibits the α-glucosidase I enzyme in the endoplasmic reticulum of the host cell. This inhibition disrupts the trimming of N-linked glycans on the HCV E1 and E2 envelope glycoproteins, leading to misfolded proteins and the production of non-infectious viral particles. Ribavirin, a broad-spectrum antiviral agent, is thought to exert its anti-HCV effects through multiple mechanisms, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral RNA synthesis, and by modulating the host immune response.[2] The combination of this compound's disruption of viral particle formation and ribavirin's multifaceted antiviral activity provides a synergistic approach to HCV treatment.

cluster_host_cell Host Cell Endoplasmic Reticulum HCV Polyprotein HCV Polyprotein E1/E2 Glycoproteins E1/E2 Glycoproteins HCV Polyprotein->E1/E2 Glycoproteins N-linked Glycan Processing N-linked Glycan Processing E1/E2 Glycoproteins->N-linked Glycan Processing Properly Folded E1/E2 Properly Folded E1/E2 N-linked Glycan Processing->Properly Folded E1/E2 alpha-Glucosidase I Misfolded E1/E2 Misfolded E1/E2 N-linked Glycan Processing->Misfolded E1/E2 Inhibited by Castanospermine alpha-Glucosidase I alpha-Glucosidase I Virion Assembly Virion Assembly Properly Folded E1/E2->Virion Assembly Misfolded E1/E2->Virion Assembly Infectious HCV Particle Infectious HCV Particle Virion Assembly->Infectious HCV Particle Non-infectious HCV Particle Non-infectious HCV Particle Virion Assembly->Non-infectious HCV Particle This compound This compound Castanospermine Castanospermine This compound->Castanospermine Metabolism Castanospermine->alpha-Glucosidase I Inhibits Produce HCVpp Produce HCVpp Incubate HCVpp with this compound Incubate HCVpp with this compound Produce HCVpp->Incubate HCVpp with this compound Infect Huh-7 cells Infect Huh-7 cells Incubate HCVpp with this compound->Infect Huh-7 cells Incubate for 48-72h Incubate for 48-72h Infect Huh-7 cells->Incubate for 48-72h Measure reporter gene expression Measure reporter gene expression Incubate for 48-72h->Measure reporter gene expression Quantify inhibition Quantify inhibition Measure reporter gene expression->Quantify inhibition Transfect Huh-7 cells with HCV replicon RNA Transfect Huh-7 cells with HCV replicon RNA Select for stable replicon-harboring cells Select for stable replicon-harboring cells Transfect Huh-7 cells with HCV replicon RNA->Select for stable replicon-harboring cells Treat cells with this compound and Ribavirin Treat cells with this compound and Ribavirin Select for stable replicon-harboring cells->Treat cells with this compound and Ribavirin Incubate for 48-72h Incubate for 48-72h Treat cells with this compound and Ribavirin->Incubate for 48-72h Measure reporter gene expression or HCV RNA levels Measure reporter gene expression or HCV RNA levels Incubate for 48-72h->Measure reporter gene expression or HCV RNA levels Determine effect on replication Determine effect on replication Measure reporter gene expression or HCV RNA levels->Determine effect on replication

References

Establishing Celgosivir-Resistant Dengue Virus In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, an oral α-glucosidase I inhibitor, is a host-targeting antiviral agent with broad-spectrum activity against several enveloped viruses, including all four serotypes of the dengue virus (DENV).[1][2][3] Its mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins, such as the envelope (E) and pre-membrane (prM) proteins of DENV.[4][5] Disruption of this process leads to misfolded glycoproteins, impairing the assembly and secretion of infectious virions.[5] As a host-targeted antiviral, this compound is expected to have a higher barrier to the development of resistance compared to drugs that target viral enzymes directly.[3][6]

These application notes provide detailed protocols for the in vitro generation and characterization of this compound-resistant DENV strains. Understanding the mechanisms of resistance is crucial for the continued development of this compound and other host-targeting antivirals. The protocols outlined below describe a systematic approach to selecting for resistant virus populations through continuous culture in the presence of increasing concentrations of the drug, followed by phenotypic and genotypic characterization.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Dengue Virus
Virus SerotypeCell LineAssay TypeEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
DENV-1VeroPlaque Reduction<0.7>1000>1428[7]
DENV-2VeroPlaque Reduction0.2>1000>5000[7]
DENV-3VeroPlaque Reduction<0.7>1000>1428[7]
DENV-4VeroPlaque Reduction<0.7>1000>1428[7]
DENV-2Primary Human MacrophagesVirus Secretion5Not ReportedNot Reported[4]
Table 2: Characterization of a Hypothetical this compound-Resistant DENV-2 Strain
Virus StrainEC50 (µM)Fold Resistance (Resistant EC50 / Wild-Type EC50)Key Amino Acid Substitution(s) in Envelope (E) Protein
Wild-Type DENV-20.21None
DENV-2-Celgo-R[Insert Value][Calculate Value][Identify and Insert]

(Note: Specific data for this compound-resistant DENV strains, including EC50 values and resistance-conferring mutations, are not yet publicly available and would need to be generated experimentally using the protocols below.)

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Dengue Virus by Dose-Escalation

This protocol describes the serial passage of DENV in the presence of gradually increasing concentrations of this compound to select for resistant variants.

Materials:

  • Dengue virus stock (e.g., DENV-2 NGC strain)[8][9]

  • Vero cells (or other susceptible cell line, e.g., Huh7)[10]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in sterile water or DMSO)

  • 6-well and 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Infection:

    • Seed Vero cells in a 6-well plate to form a confluent monolayer.

    • Infect the cells with DENV-2 at a multiplicity of infection (MOI) of 0.1.

    • After a 2-hour adsorption period, remove the inoculum and add fresh DMEM containing this compound at a starting concentration equal to the EC50 (e.g., 0.2 µM for DENV-2).[7]

    • Incubate the plate at 37°C with 5% CO2.

  • Serial Passaging:

    • Monitor the cells daily for the appearance of cytopathic effect (CPE).

    • When 75-90% CPE is observed, harvest the supernatant containing the virus. This is Passage 1 (P1).

    • Clarify the supernatant by centrifugation at 2000 x g for 10 minutes to remove cell debris.

    • Use the clarified supernatant from P1 to infect a fresh monolayer of Vero cells in a new 6-well plate.

    • After the adsorption period, add fresh medium containing this compound at the same concentration (0.2 µM).

  • Dose Escalation:

    • Continue passaging the virus as described above.

    • Once the virus consistently produces robust CPE at the current drug concentration, double the concentration of this compound for the subsequent passage.

    • For example, if the virus from P5 grows well in 0.2 µM this compound, for P6, use 0.4 µM this compound.

    • Continue this process of serial passaging with stepwise increases in this compound concentration. It may take numerous passages (e.g., 20 or more) to select for a resistant population.[2]

    • Simultaneously, passage the virus in the absence of this compound as a control to monitor for cell culture-adaptive mutations.

  • Isolation of Resistant Virus:

    • Once a virus population is able to replicate efficiently at a significantly higher concentration of this compound (e.g., 10-20 fold above the initial EC50), the selection process is considered complete.

    • The resulting virus stock is a putative this compound-resistant strain.

Protocol 2: Phenotypic Characterization of this compound-Resistant DENV by Plaque Reduction Assay

This protocol determines the 50% effective concentration (EC50) of this compound against the wild-type and the selected resistant DENV strains to quantify the level of resistance.

Materials:

  • Wild-type and putative this compound-resistant DENV stocks

  • BHK-21 or Vero cells

  • 24-well cell culture plates

  • DMEM with 2% FBS

  • This compound serial dilutions

  • Overlay medium (e.g., DMEM with 1% methylcellulose (B11928114) and 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Cell Seeding:

    • Seed BHK-21 or Vero cells in 24-well plates to form a confluent monolayer.[11][12]

  • Virus Infection and Drug Treatment:

    • Prepare 10-fold serial dilutions of the wild-type and resistant virus stocks.

    • Infect the cell monolayers with a dilution of each virus that yields 50-100 plaques per well.

    • After a 2-hour adsorption period, remove the inoculum.

    • Add 1 mL of overlay medium containing various concentrations of this compound (e.g., a 2-fold dilution series starting from a high concentration) to each well. Include a no-drug control.

  • Plaque Formation and Visualization:

    • Incubate the plates at 37°C with 5% CO2 for 5-7 days to allow for plaque formation.

    • After the incubation period, fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and the overlay, and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control.

    • Determine the EC50 value (the concentration of this compound that inhibits plaque formation by 50%) for both the wild-type and resistant viruses using a dose-response curve fitting software (e.g., GraphPad Prism).[13]

    • Calculate the fold resistance by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.[14][15][16]

Protocol 3: Genotypic Characterization of this compound-Resistant DENV

This protocol aims to identify the genetic mutations that may be responsible for the resistant phenotype by sequencing the viral genome, with a focus on the envelope (E) protein gene.

Materials:

  • Wild-type and this compound-resistant DENV RNA (extracted from virus stocks)

  • Reverse transcriptase

  • DNA polymerase (high-fidelity)

  • Primers specific for the DENV E gene[17]

  • PCR thermocycler

  • DNA sequencing reagents and equipment

Procedure:

  • RNA Extraction:

    • Extract viral RNA from the wild-type and resistant DENV stocks using a commercial viral RNA extraction kit.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

    • Perform reverse transcription to synthesize cDNA from the viral RNA.

    • Amplify the DENV E gene from the cDNA using high-fidelity DNA polymerase and specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the entire E gene of both the wild-type and resistant viruses.

  • Sequence Analysis:

    • Align the nucleotide and deduced amino acid sequences of the E gene from the wild-type and resistant viruses.

    • Identify any amino acid substitutions that are present in the resistant virus but not in the wild-type virus. These are potential resistance-conferring mutations. Given this compound's mechanism of action, mutations in the E and prM proteins, which are glycosylated, are of particular interest.[18][19]

Visualization

G cluster_workflow Experimental Workflow for Establishing this compound-Resistant DENV cluster_characterization Characterization of Resistant Virus start Start with Wild-Type DENV infect_cells Infect Susceptible Cells (e.g., Vero) start->infect_cells add_this compound Add this compound (at EC50 concentration) infect_cells->add_this compound passage Serial Passaging with Dose Escalation add_this compound->passage passage->passage resistant_virus Isolate Putative Resistant Virus passage->resistant_virus phenotypic Phenotypic Analysis (Plaque Reduction Assay to determine EC50) resistant_virus->phenotypic genotypic Genotypic Analysis (Sequencing of E gene) resistant_virus->genotypic

Caption: Workflow for generating and characterizing this compound-resistant DENV.

G cluster_pathway This compound's Mechanism of Action and Potential Resistance viral_polyprotein Viral Polyprotein Synthesis er Endoplasmic Reticulum (ER) viral_polyprotein->er glucosidase α-Glucosidase I & II er->glucosidase glycoprotein_folding Proper Glycoprotein (E, prM) Folding glucosidase->glycoprotein_folding misfolded_protein Misfolded Glycoproteins glucosidase->misfolded_protein This compound This compound This compound->glucosidase Inhibits virion_assembly Virion Assembly & Secretion glycoprotein_folding->virion_assembly resistance_mutation Potential Resistance Mutation in E/prM glycoprotein_folding->resistance_mutation Alters folding pathway? infectious_virus Infectious Virus Particle virion_assembly->infectious_virus no_virion Inhibition of Virion Assembly misfolded_protein->no_virion resistance_mutation->virion_assembly Allows assembly despite inhibition?

Caption: this compound's mechanism and potential viral resistance pathway.

References

Application Notes and Protocols for In Vivo Studies of Celgosivir in Flavivirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Celgosivir (B1668368) (6-O-butanoyl castanospermine) is an orally bioavailable prodrug of castanospermine, an iminosugar that acts as a host-targeting antiviral. It functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of N-linked glycoproteins of many enveloped viruses, including flaviviruses.[1][3] By interfering with this process, this compound leads to the misfolding of viral glycoproteins, such as the pre-membrane (prM), envelope (E), and non-structural protein 1 (NS1), which inhibits the assembly and release of mature, infectious virions.[3][4][5] This document provides a summary of key in vivo findings and detailed protocols for evaluating this compound's efficacy against flavivirus infections, primarily focusing on dengue virus (DENV), for which the most extensive in vivo data is available.

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

This compound targets a host cellular process, N-linked glycosylation, which is essential for the lifecycle of many flaviviruses. Following administration, this compound is rapidly converted to its active form, castanospermine.[2] Castanospermine then inhibits α-glucosidase I in the host cell's endoplasmic reticulum. This inhibition disrupts the trimming of glucose residues from nascent viral polyproteins, leading to incorrect folding of crucial viral glycoproteins (E, prM, and NS1).[4][5] This misfolding results in the retention and accumulation of viral proteins in the ER and prevents the formation and secretion of infectious viral particles.[4][5]

Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum (Host Cell) cluster_Extracellular Extracellular Space Polyprotein Flavivirus Polyprotein (prM, E, NS1) Glycosylation N-linked Glycosylation (Addition of Glc3Man9GlcNAc2) Polyprotein->Glycosylation Glucosidase_I α-Glucosidase I Glycosylation->Glucosidase_I Trimming of glucose residues Folding Correct Glycoprotein Folding & Trimming Glucosidase_I->Folding Assembly Virion Assembly Folding->Assembly Virion Mature Infectious Virion Assembly->Virion Secretion This compound This compound (Prodrug) Castanospermine Castanospermine (Active Form) This compound->Castanospermine Metabolized in vivo Castanospermine->Glucosidase_I INHIBITS Block->Folding PREVENTS Misfolding Misfolding & Accumulation of Viral Glycoproteins Block->Misfolding Misfolding->Assembly INHIBITS Workflow for In Vivo Efficacy Testing cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Acclimatize Acclimatize AG129 Mice (7 days) Group Randomize into Groups (e.g., Placebo, this compound Dose 1, Dose 2) Acclimatize->Group Infect Infect Mice with DENV (e.g., Intraperitoneal Injection) Group->Infect Treat_Prophylactic Initiate Treatment (Day 0) - this compound (Oral Gavage) - Placebo (Vehicle) Infect->Treat_Prophylactic Monitor Daily Monitoring - Weight loss - Clinical signs of illness - Survival Infect->Monitor Regimen Administer according to schedule (e.g., BID or QID for 5-7 days) Treat_Prophylactic->Regimen Treat_Therapeutic Initiate Delayed Treatment (e.g., Day 2 or 3 post-infection) Treat_Therapeutic->Regimen Survival Record Survival Data (up to 21 days) Monitor->Survival Sample Blood Sampling (e.g., Day 3, 5 post-infection) Viremia Quantify Viral Load - qRT-PCR (viral RNA) - Plaque Assay (infectious virus) Sample->Viremia Dosing Regimen vs. Therapeutic Efficacy cluster_regimen Dosing Regimen cluster_pk Pharmacokinetics (PK) cluster_condition Treatment Condition cluster_outcome Efficacy Outcome BID Twice Daily (BID) Cmin_Low Lower Minimum Concentration (Cmin) BID->Cmin_Low QID Four Times Daily (QID) Cmin_High Higher & Sustained Minimum Concentration (Cmin) QID->Cmin_High Prophylactic Prophylactic / Early Treatment (Initiated Day 0) Cmin_Low->Prophylactic Therapeutic Therapeutic / Delayed Treatment (Initiated at Peak Viremia) Cmin_Low->Therapeutic Efficacy_Low Low / No Efficacy (No Significant Viral Load Reduction) Cmin_Low->Efficacy_Low Cmin_High->Therapeutic Efficacy_High High Efficacy (Significant Viral Load Reduction) Cmin_High->Efficacy_High Prophylactic->Efficacy_High Therapeutic->Efficacy_Low

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Celgosivir Dosage for In Vivo Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celgosivir (B1668368). The information is based on preclinical and clinical data to assist in optimizing its in vivo antiviral efficacy.

Troubleshooting Guides

Issue 1: Limited or no reduction in viral load in vivo despite promising in vitro results.

Possible Cause & Solution

  • Suboptimal Dosing Frequency: Preclinical studies in AG129 mice have demonstrated that the protective efficacy of this compound is highly dependent on the dosing schedule. A twice-daily (BID) or four-times-daily regimen was shown to be more effective than a once-daily administration, even with the same total daily dose.[1][2] The shorter half-life of the active metabolite, castanospermine (B190763), necessitates more frequent dosing to maintain a steady-state minimum concentration (Cmin) above the effective threshold.[1][3]

    • Recommendation: If you are observing poor efficacy with a once or twice-daily regimen, consider increasing the dosing frequency to three or four times a day, adjusting the individual dose to maintain a comparable total daily dosage.

  • Timing of Treatment Initiation: The antiviral effect of this compound is most pronounced when administered early in the course of infection.[4] In mouse models, treatment initiated on the day of infection showed a significant reduction in viral load, whereas delaying treatment until peak viremia resulted in no significant benefit.[4]

    • Recommendation: For your in vivo experiments, initiate this compound treatment as early as possible post-infection. If your experimental design requires delayed treatment, be aware that the antiviral effect may be diminished.

  • Inappropriate Animal Model: While the AG129 mouse model (deficient in type I and II interferon receptors) is widely used for dengue virus studies, it is important to recognize that it does not fully replicate human disease.[5][6] The translation of efficacy from this model to humans has proven challenging.[5]

    • Recommendation: Carefully consider the objectives of your study. While the AG129 model is useful for assessing antiviral activity, be cautious when extrapolating dosage and efficacy directly to clinical scenarios.

Issue 2: Discrepancy between preclinical and clinical trial outcomes.

Possible Cause & Solution

  • Dosing Regimen Differences: The initial phase 1b clinical trial for this compound in dengue patients (CELADEN, NCT01619969) utilized a twice-daily dosing regimen (after a loading dose).[7][8] This regimen did not result in a significant reduction in viral load or fever burden compared to placebo.[7] In contrast, successful mouse studies often employed more frequent dosing.[1] A subsequent clinical trial (NCT02569827) was designed to investigate a more frequent dosing schedule of 150 mg every 6 hours.[5]

    • Recommendation: When designing clinical trials, consider pharmacokinetic modeling based on preclinical data to predict the optimal dosing frequency needed to maintain therapeutic drug concentrations.[8]

  • Timing of Patient Enrollment: In clinical settings, patients are often treated after the onset of symptoms, at which point the viral load may already be declining.[5] This contrasts with animal studies where treatment can be initiated at the time of infection or at a precisely known time point.

    • Recommendation: For clinical trials, consider enrolling patients as early as possible in their illness. Stratifying analysis by the duration of symptoms prior to treatment may provide valuable insights.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of castanospermine, an inhibitor of the host enzymes α-glucosidase I and II located in the endoplasmic reticulum.[5] By inhibiting these enzymes, this compound prevents the proper folding of viral glycoproteins, which are essential for the assembly and maturation of many enveloped viruses, including dengue virus.[9] This leads to the accumulation of misfolded viral proteins and a reduction in the production of infectious virions.[9][10]

Q2: What is the recommended animal model for in vivo studies of this compound for dengue virus?

A2: The most commonly used and well-documented animal model is the AG129 mouse, which is deficient in both type I and type II interferon receptors, making it susceptible to dengue virus infection.[5][6] Lethal challenge models in AG129 mice, sometimes involving antibody-dependent enhancement (ADE), have been effectively used to demonstrate the protective efficacy of this compound.[6][9]

Q3: What are the key pharmacokinetic parameters to consider when designing a dosing regimen?

A3: The steady-state minimum concentration (Cmin) of the active metabolite, castanospermine, is a critical parameter for antiviral efficacy.[1] this compound is rapidly converted to castanospermine in vivo.[3] Due to the relatively short half-life of castanospermine, maintaining a Cmin above the effective concentration requires frequent dosing.[1][8] In the CELADEN trial, the mean half-life of castanospermine was approximately 2.5 hours.[8]

Q4: Have there been any safety concerns with this compound in preclinical or clinical studies?

A4: this compound has been generally well-tolerated in human clinical trials.[6][7] The most common adverse events are gastrointestinal, such as flatulence and diarrhea.[6] In preclinical toxicology studies, at high doses, findings included decreased body weight, increased liver enzymes, and reversible intralysosomal glycogen (B147801) accumulation.[6]

Data Presentation

Table 1: Summary of this compound Dosing Regimens and Efficacy in AG129 Mouse Models of Dengue Virus Infection

Study ReferenceMouse ModelDosing RegimenTreatment StartEfficacy Outcome
[2]AG12910, 25, or 50 mg/kg BIDDay 0 post-infectionDose-dependent increase in survival
[1]AG129100 mg/kg once daily vs. 50 mg/kg BIDDay 0 post-infectionBID regimen was more protective than once daily
[4]AG12950 mg/kg BIDDay 0 post-infectionSignificant reduction in viral load
[4]AG12950 mg/kg BIDDay 3 post-infectionNo significant reduction in viral load
[6]AG129 with ADE10, 25, or 50 mg/kg PO BIDNot specified12%, 62%, and 100% survival, respectively
[6]AG129 with ADE50 mg/kg PO BIDDelayed by 24 and 48 hours75% and 50% survival, respectively

Table 2: Summary of this compound Dosing Regimens in Human Clinical Trials for Dengue Fever

Clinical TrialDosing RegimenKey Findings
CELADEN (NCT01619969)[7][8]400 mg loading dose, followed by 200 mg every 12 hours for 9 dosesNo significant reduction in viral load or fever burden compared to placebo.[7]
NCT02569827[5]150 mg every 6 hours for 20 dosesDesigned to evaluate a more frequent dosing regimen based on findings from the CELADEN trial and preclinical models.

Experimental Protocols

Key Experiment: In Vivo Efficacy of this compound in AG129 Mouse Model of Dengue Virus Infection

  • Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors).

  • Virus Strain: Mouse-adapted dengue virus strain (e.g., DENV-2 S221) or clinical isolates.[5]

  • Infection: Intravenous (i.v.) or intraperitoneal (i.p.) injection of a lethal dose of the virus. For ADE models, mice are pre-treated with a sub-neutralizing concentration of a monoclonal antibody against the dengue virus E protein.[6]

  • Drug Formulation and Administration: this compound is typically dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage (PO).

  • Dosing Regimen: Doses ranging from 10 to 50 mg/kg administered twice daily (BID) or four times daily have been shown to be effective.[2][4]

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily for signs of morbidity and mortality for a specified period (e.g., 21 days).

    • Viremia: Blood samples are collected at various time points post-infection. Viral load is quantified using real-time reverse transcription PCR (qRT-PCR) or plaque assays on susceptible cell lines (e.g., BHK-21).[3][11][12]

    • Serum Cytokine Analysis: Measurement of pro-inflammatory and anti-inflammatory cytokines to assess the host immune response.[9]

Mandatory Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral Polyprotein Viral Polyprotein α-glucosidase I & II α-glucosidase I & II Viral Polyprotein->α-glucosidase I & II Glycosylation & Trimming Viral Glycoproteins (misfolded) Viral Glycoproteins (misfolded) ER-associated degradation ER-associated degradation Viral Glycoproteins (misfolded)->ER-associated degradation UPR Activation α-glucosidase I & II->Viral Glycoproteins (misfolded) Calnexin/Calreticulin Calnexin/Calreticulin α-glucosidase I & II->Calnexin/Calreticulin Proper Folding Mature Virion Assembly Mature Virion Assembly Calnexin/Calreticulin->Mature Virion Assembly Infectious Virus Release Infectious Virus Release Mature Virion Assembly->Infectious Virus Release This compound This compound This compound->α-glucosidase I & II Inhibition Reduced Viral Output Reduced Viral Output ER-associated degradation->Reduced Viral Output

Caption: this compound inhibits α-glucosidase, leading to misfolded viral glycoproteins.

Celgosivir_Experimental_Workflow cluster_Infection Infection Model cluster_Treatment Treatment Regimen cluster_Analysis Endpoint Analysis AG129 Mice AG129 Mice DENV Infection DENV Infection AG129 Mice->DENV Infection This compound (PO) This compound (PO) DENV Infection->this compound (PO) Treatment Group Vehicle Control Vehicle Control DENV Infection->Vehicle Control Control Group Endpoint Analysis Endpoint Analysis This compound (PO)->Endpoint Analysis Vehicle Control->Endpoint Analysis Survival Monitoring Survival Monitoring Viremia Quantification (qRT-PCR, Plaque Assay) Viremia Quantification (qRT-PCR, Plaque Assay) Pharmacokinetic Analysis Pharmacokinetic Analysis Cytokine Profiling Cytokine Profiling

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Dosing_Optimization_Logic Preclinical Data (Mouse) Preclinical Data (Mouse) Frequent Dosing (BID, QID) Frequent Dosing (BID, QID) Preclinical Data (Mouse)->Frequent Dosing (BID, QID) High Efficacy High Efficacy Frequent Dosing (BID, QID)->High Efficacy Pharmacokinetic Modeling Pharmacokinetic Modeling High Efficacy->Pharmacokinetic Modeling Clinical Trial 1 (NCT01619969) Clinical Trial 1 (NCT01619969) Less Frequent Dosing (BID) Less Frequent Dosing (BID) Clinical Trial 1 (NCT01619969)->Less Frequent Dosing (BID) Limited Efficacy Limited Efficacy Less Frequent Dosing (BID)->Limited Efficacy Limited Efficacy->Pharmacokinetic Modeling Optimized Frequent Dosing (QID) Optimized Frequent Dosing (QID) Pharmacokinetic Modeling->Optimized Frequent Dosing (QID) Clinical Trial 2 (NCT02569827) Clinical Trial 2 (NCT02569827) Clinical Trial 2 (NCT02569827)->Optimized Frequent Dosing (QID) Hypothesized Improved Efficacy Hypothesized Improved Efficacy Optimized Frequent Dosing (QID)->Hypothesized Improved Efficacy

Caption: Logic for optimizing this compound dosing from preclinical to clinical studies.

References

Celgosivir Technical Support Center: Overcoming Solubility Challenges in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Celgosivir in cell culture media. Our aim is to equip researchers with the necessary information to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of 50 mg/mL (192.83 mM).

Q2: Can I dissolve this compound directly in water or cell culture media?

A2: Direct dissolution in water or cell culture media is not recommended for high-concentration stock solutions. This compound has limited solubility in water, reported at approximately 1.8 mg/mL to 2.0 mg/mL.[1][2] Attempting to dissolve it at higher concentrations directly in aqueous solutions may lead to incomplete dissolution and the formation of precipitates. For working concentrations in cell culture, a high-concentration stock in DMSO should be serially diluted.

Q3: I observed precipitation after diluting my this compound DMSO stock into the cell culture medium. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock into aqueous cell culture media can occur for several reasons:

  • Final DMSO Concentration: While DMSO is an excellent solvent for this compound, the final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3] If the dilution factor is not high enough, the final DMSO concentration might be insufficient to maintain this compound's solubility in the aqueous environment of the media.

  • High Working Concentration of this compound: Exceeding the solubility limit of this compound in the final cell culture medium can lead to precipitation. Even with a low DMSO concentration, a high final concentration of this compound may not be sustainable.

  • Media Composition and Temperature: The complex mixture of salts, amino acids, and proteins in cell culture media can influence drug solubility. Additionally, temperature changes (e.g., from room temperature preparation to 37°C incubation) can affect solubility.

Q4: How can I avoid this compound precipitation in my cell culture experiments?

A4: To avoid precipitation, consider the following:

  • Prepare a High-Concentration Stock in DMSO: This allows for a high dilution factor, keeping the final DMSO concentration to a minimum.

  • Pre-warm the Cell Culture Medium: Adding the this compound stock to a pre-warmed medium (37°C) can sometimes help maintain solubility.

  • Vortex or Mix Thoroughly After Dilution: Ensure the stock solution is well-dispersed in the medium immediately after addition.

  • Perform a Solubility Test: Before treating your cells, perform a small-scale test by diluting your this compound stock to the final working concentration in the cell culture medium and incubating it under the same conditions as your experiment. Observe for any precipitation over time.

  • Consider Using this compound Hydrochloride: The hydrochloride salt of this compound is reported to have a much higher aqueous solubility (≥ 100 mg/mL in water) and may be a suitable alternative if precipitation issues persist with the free base form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient sonication or vortexing.Sonicate the solution for a few minutes. Gentle warming (to 37°C) may also aid dissolution.
Precipitate forms immediately upon adding DMSO stock to cell culture media. The final concentration of this compound exceeds its solubility in the media. The final DMSO concentration is too low to maintain solubility.Decrease the final working concentration of this compound. Prepare an intermediate dilution in a serum-free medium before adding to the complete medium.
Precipitate appears in the culture wells after a period of incubation. The compound may be coming out of solution over time at 37°C. Interaction with media components or secreted cellular products.Check for precipitation in a cell-free culture plate under the same conditions to rule out cellular effects. If precipitation occurs, a lower working concentration may be necessary.
Inconsistent results between experiments. Inconsistent preparation of this compound working solutions, leading to variations in the actual concentration.Prepare fresh dilutions for each experiment from a validated stock solution. Ensure the stock solution is fully dissolved before use.

Quantitative Data Summary

Compound Solvent Solubility Molar Concentration Notes
This compoundDMSO50 mg/mL192.83 mMSonication is recommended.[1]
This compoundWater1.8 - 2.0 mg/mL6.94 - 7.71 mMSonication is recommended.[1][2]
This compound hydrochlorideWater≥ 100 mg/mL≥ 338.1 mMSignificantly more water-soluble than the free base.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, RNase/DNase-free microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in a sonicator water bath and sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.5%).

    • Use the freshly prepared working solution immediately for your cell-based assays.

Visualizations

This compound's Mechanism of Action: Inhibition of Glycoprotein (B1211001) Folding

This compound is a pro-drug that is converted to its active form, castanospermine. Castanospermine inhibits α-glucosidase I, an enzyme in the endoplasmic reticulum that is crucial for the proper folding of viral glycoproteins.[4][5][6] This inhibition leads to misfolded glycoproteins, which can impair the assembly and release of new, infectious viral particles.

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum Nascent Viral\nGlycoprotein Nascent Viral Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Nascent Viral\nGlycoprotein->Misfolded Glycoprotein Incorrect Processing Alpha-Glucosidase I Alpha-Glucosidase I Nascent Viral\nGlycoprotein->Alpha-Glucosidase I Processing Misfolded Glycoprotein->Inhibition_VA Properly Folded\nGlycoprotein Properly Folded Glycoprotein Alpha-Glucosidase I->Properly Folded\nGlycoprotein Viral Assembly\n& Release Viral Assembly & Release Properly Folded\nGlycoprotein->Viral Assembly\n& Release This compound This compound Castanospermine Castanospermine This compound->Castanospermine Metabolism Castanospermine->Alpha-Glucosidase I Inhibits

Caption: Mechanism of action of this compound leading to inhibition of viral glycoprotein folding.

Experimental Workflow: Preparing this compound for Cell-Based Assays

This workflow outlines the key steps from preparing the stock solution to its application in a cell-based assay, highlighting critical points to avoid solubility issues.

Celgosivir_Workflow cluster_Prep Preparation cluster_Dilution Dilution cluster_Assay Cell-Based Assay Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Dissolve_DMSO Dissolve in DMSO (e.g., 50 mg/mL) Weigh_this compound->Dissolve_DMSO Sonicate Vortex & Sonicate until clear Dissolve_DMSO->Sonicate Stock_Solution Stock Solution (-20°C) Sonicate->Stock_Solution Thaw_Stock Thaw Stock Aliquot Stock_Solution->Thaw_Stock Dilute_in_Media Serially Dilute Stock in Medium Thaw_Stock->Dilute_in_Media Prewarm_Media Pre-warm Cell Culture Medium (37°C) Prewarm_Media->Dilute_in_Media Working_Solution Working Solution Dilute_in_Media->Working_Solution Add_to_Cells Add Working Solution to Cells Working_Solution->Add_to_Cells Incubate Incubate (e.g., 24-72h at 37°C) Add_to_Cells->Incubate Endpoint_Analysis Endpoint Analysis (e.g., Viability, Viral Titer) Incubate->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

References

Technical Support Center: Investigating the In Vitro Effects of Celgosivir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Celgosivir In Vitro Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a prodrug of castanospermine, which acts as a potent inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[1][2][3][4] This enzyme is crucial for the initial trimming of N-linked glycans on newly synthesized glycoproteins.[1][2][3][4] By inhibiting this step, this compound disrupts the proper folding of viral envelope glycoproteins that are dependent on this host cell pathway for maturation, leading to a broad-spectrum antiviral effect.[1][2][3][4]

Q2: What are the known off-target effects of this compound in vitro?

A2: The primary off-target effects of this compound stem from its mechanism of action. By inhibiting a fundamental host cell process, it can lead to:

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins in the ER due to α-glucosidase I inhibition triggers ER stress and subsequently activates the UPR. This compound has been shown to modulate the host's UPR for its antiviral action.[5][6]

  • Inhibition of other glycosidases: this compound and its active form, castanospermine, may inhibit other glycosidases, such as intestinal sucrase, which is a known in vivo side effect.[7] The specificity profile against other cellular glycosidases in vitro is an important consideration.

  • Immunomodulatory Effects: Studies have indicated that this compound treatment can lead to changes in the systemic immune response, including alterations in cytokine and chemokine concentrations.

Q3: How does this compound-induced ER stress and UPR activation occur?

A3: this compound's inhibition of α-glucosidase I leads to the accumulation of improperly folded viral and potentially host glycoproteins in the ER. This accumulation disrupts ER homeostasis, causing ER stress. In response, the cell activates the UPR, a complex signaling network aimed at restoring ER function. This involves the activation of three main sensor proteins: PERK, IRE1, and ATF6.

Q4: Can this compound treatment lead to apoptosis in vitro?

A4: Prolonged or severe ER stress, which can be induced by this compound, is a known trigger for apoptosis. The UPR, when unable to restore homeostasis, can switch from a pro-survival to a pro-apoptotic signaling cascade. Therefore, at certain concentrations or with extended exposure, this compound may induce apoptosis in cell culture.

Troubleshooting Guides

Issue 1: High variability in antiviral efficacy (IC50/EC50 values) between experiments.

  • Potential Cause: Inconsistent viral titer, cell passage number, or timing of drug administration.

  • Troubleshooting Steps:

    • Standardize Viral Stocks: Ensure accurate and consistent titration of viral stocks using a plaque assay before each experiment. Use a consistent multiplicity of infection (MOI).

    • Control Cell Passage Number: Use cells within a defined, narrow passage number range for all experiments to minimize phenotypic drift.

    • Optimize and Standardize Treatment Time: The timing of this compound addition relative to viral infection is critical. For consistent results, establish and adhere to a strict timeline for drug treatment post-infection.

Issue 2: Unexpected or high levels of cytotoxicity observed.

  • Potential Cause: Off-target effects leading to cellular stress and apoptosis, or compound instability.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells to determine the 50% cytotoxic concentration (CC50). This will help differentiate between antiviral effects and general toxicity.

    • Assess Markers of Apoptosis: If cytotoxicity is observed at concentrations near the EC50, consider performing assays for apoptosis markers (e.g., caspase-3/7 activity, TUNEL staining) to confirm the mechanism of cell death.

    • Ensure Compound Integrity: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.

Issue 3: Difficulty in interpreting UPR activation data from Western blots.

  • Potential Cause: Complex and dynamic nature of the UPR signaling cascade.

  • Troubleshooting Steps:

    • Analyze Multiple UPR Markers: Do not rely on a single marker. Assess the activation of all three branches of the UPR by probing for key proteins like phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), spliced XBP1 (XBP1s), and cleaved ATF6.

    • Perform a Time-Course Experiment: The activation of different UPR branches can vary over time. A time-course experiment will provide a more complete picture of the cellular response to this compound.

    • Include Positive and Negative Controls: Use known ER stress inducers (e.g., tunicamycin, thapsigargin) as positive controls and vehicle-treated cells as negative controls to validate your assay and aid in data interpretation.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
HIV-1T cellsGlycoprotein processing inhibition20>100>5
HIV-1T cellsAntiviral activity2.0 ± 2.3>100>50
BVDVMDBK cellsPlaque assay16>100>6.25
BVDVMDBK cellsCytopathic effect assay47>100>2.1
DENV-1Vero cellsNot specified<0.7Not specifiedNot specified
DENV-2Vero cellsNot specified0.2Not specifiedNot specified
DENV-3Vero cellsNot specified<0.7Not specifiedNot specified
DENV-4Vero cellsNot specified<0.7Not specifiedNot specified

Note: Data compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy

This protocol is a standard method to determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates

  • Virus stock of known titer

  • This compound stock solution

  • Serum-free cell culture medium

  • Semi-solid overlay (e.g., 1% methylcellulose (B11928114) in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Prepare Drug Dilutions: Prepare a series of 2-fold dilutions of this compound in serum-free medium.

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Infection: Aspirate the growth medium and wash the cell monolayer with PBS. Infect the cells with a diluted virus stock to yield 50-100 plaques per well.

  • Treatment: After a 1-hour viral adsorption period, remove the inoculum and add the prepared this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay: Incubate for 1 hour, then remove the drug-containing medium and add the semi-solid overlay to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell viability and can be used to determine the CC50 of this compound.

Materials:

  • Host cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration that matches your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis of UPR Markers

This protocol allows for the detection of key proteins involved in the three branches of the UPR.

Materials:

  • Cells treated with this compound, a positive control (e.g., tunicamycin), and a vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-XBP1s, anti-ATF6, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Celgosivir_Mechanism_of_Action This compound This compound (Prodrug) Castanospermine Castanospermine (Active Drug) This compound->Castanospermine Cellular Esterases Alpha_Glucosidase_I α-Glucosidase I in ER Castanospermine->Alpha_Glucosidase_I Inhibits Misfolded_Glycoproteins Misfolded Viral Glycoproteins Castanospermine->Misfolded_Glycoproteins Leads to Glycoprotein_Folding Viral Glycoprotein Folding Alpha_Glucosidase_I->Glycoprotein_Folding Required for Antiviral_Effect Antiviral Effect (Reduced viral assembly and infectivity) Glycoprotein_Folding->Antiviral_Effect Correct folding leads to infectious virus ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress Accumulation causes Misfolded_Glycoproteins->Antiviral_Effect Prevents formation of infectious virus UPR_Activation UPR Activation ER_Stress->UPR_Activation Triggers

This compound's primary mechanism of action.

UPR_Signaling_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Accumulation of misfolded proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6_ER ATF6 (ER) ER_Stress->ATF6_ER p_PERK p-PERK PERK->p_PERK Autophosphorylation eIF2a eIF2α p_PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 p_IRE1 p-IRE1 IRE1->p_IRE1 Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA p_IRE1->XBP1u_mRNA Slices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocates to ATF6_cleaved Cleaved ATF6 (Transcription Factor) ATF6_Golgi->ATF6_cleaved Cleavage by S1P/S2P

The three main branches of the Unfolded Protein Response (UPR).

Experimental_Workflow_Antiviral_Testing cluster_assays Parallel Assays start Start prep_cells Prepare Cell Monolayer (e.g., in 96-well plates) start->prep_cells prep_drug Prepare Serial Dilutions of this compound start->prep_drug infect_cells Infect Cells with Virus prep_cells->infect_cells add_drug Add this compound Dilutions prep_drug->add_drug infect_cells->add_drug incubate Incubate for a Defined Period add_drug->incubate antiviral_assay Antiviral Assay (e.g., Plaque Reduction) incubate->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay analyze_ic50 Calculate IC50/EC50 antiviral_assay->analyze_ic50 analyze_cc50 Calculate CC50 cytotoxicity_assay->analyze_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / IC50) analyze_ic50->calculate_si analyze_cc50->calculate_si end End calculate_si->end

References

Technical Support Center: Optimizing Celgosivir Dosing for Enhanced Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and answers to frequently asked questions regarding the optimization of Celgosivir's dosing schedule to improve its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of This compound (B1668368)?

This compound is a prodrug of castanospermine (B190763) that acts as a host-directed antiviral by inhibiting the host enzyme alpha-glucosidase I in the endoplasmic reticulum.[1][2][3] This enzyme is crucial for the proper folding of viral glycoproteins of many enveloped viruses, such as dengue and hepatitis C virus.[1][2][3] By inhibiting this enzyme, this compound disrupts the maturation of viral glycoproteins, leading to misfolded proteins and a reduction in the production of infectious viral particles.[4]

Q2: Why did this compound show limited efficacy in the CELADEN clinical trial despite promising preclinical results?

The CELADEN trial (NCT01619969), which used a twice-daily (BID) dosing regimen of this compound in dengue patients, did not show a significant reduction in viral load or fever burden.[4][5][6] Several factors may have contributed to this outcome:

  • Suboptimal Dosing Regimen: Preclinical studies in AG129 mice suggest that the dosing schedule is critical for this compound's efficacy. More frequent dosing may be necessary to maintain a therapeutic concentration of the active drug, castanospermine.[7][8]

  • Timing of Treatment Initiation: In the clinical trial, treatment was initiated in patients who were already viremic.[1][7] Mouse models have shown that this compound is more effective when administered early in the infection or at peak viremia with a more frequent dosing schedule.[7]

  • Pharmacokinetics: this compound is rapidly converted to its active form, castanospermine, which has a relatively short half-life.[4] The BID regimen in the CELADEN trial may not have maintained the minimum inhibitory concentration (Cmin) of castanospermine needed for sustained antiviral pressure.[4][8]

Q3: What is the rationale for exploring a more frequent dosing schedule for this compound?

The primary rationale is to increase the trough concentration (Cmin) of the active metabolite, castanospermine, thus maintaining it above the effective therapeutic level for a longer duration.[4][8] Pharmacokinetic modeling from the CELADEN trial predicted that more frequent dosing (e.g., every 6 or 8 hours) could significantly increase Cmin with only a modest increase in the total daily dose.[4] Animal studies in AG129 mice have demonstrated that a four-times-daily (QID) dosing regimen was more effective at reducing viremia than a twice-daily (BID) regimen, especially when treatment was initiated at the peak of viremia.[7]

Troubleshooting Guide

Issue: Lack of in vivo efficacy despite observing in vitro activity.

Possible Cause Troubleshooting Steps
Suboptimal Pharmacokinetics (PK) 1. Conduct a pilot PK study: Determine the Cmax, Tmax, half-life, and AUC of castanospermine in your animal model with the current dosing regimen.[8] 2. Adjust the dosing frequency: Based on the half-life, consider increasing the dosing frequency from BID to three times a day (TID) or QID to maintain a higher Cmin.[7] 3. Consider a loading dose: An initial higher dose can help to rapidly achieve therapeutic concentrations.[4][5]
Inappropriate Timing of Treatment 1. Initiate treatment at different time points: In your experimental model, start this compound administration at the time of infection, at the onset of symptoms, and at peak viremia to identify the optimal therapeutic window.[7] 2. Monitor viral load kinetics: Characterize the viral replication kinetics in your model to inform the timing of treatment initiation.
Insufficient Drug Exposure at the Target Site 1. Measure drug concentration in target tissues: If possible, quantify castanospermine levels in the primary sites of viral replication. 2. Evaluate different routes of administration: While this compound is orally bioavailable, other routes could be explored in preclinical models to ensure adequate drug delivery.

Issue: High variability in experimental results.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Procedure 1. Standardize the administration technique: Ensure precise and consistent delivery of the drug for all animals. 2. Verify formulation stability: Confirm that the this compound formulation is stable throughout the duration of the experiment.
Biological Variability in the Animal Model 1. Increase sample size: A larger number of animals per group can help to overcome individual variations. 2. Use age- and sex-matched animals: This will help to reduce variability in the host response to both the virus and the drug.
Assay Variability 1. Validate viral load quantification methods: Ensure that the plaque assay or qPCR used for viral load determination is validated and has low intra- and inter-assay variability. 2. Implement blinding: The personnel performing the experiments and analyzing the data should be blinded to the treatment groups.

Data Presentation

Table 1: Summary of this compound Dosing Regimens and Outcomes in Preclinical and Clinical Studies

Study Type Model Dosing Regimen Key Outcomes Reference
PreclinicalAG129 Mice (Dengue)50 mg/kg BIDFully protected from lethal infection.[8]
PreclinicalAG129 Mice (Dengue)100 mg/kg QDLess protective than 50 mg/kg BID.[8]
PreclinicalAG129 Mice (Dengue)Four-times dailySignificantly reduced viremia when started at peak viremia.[7]
Clinical (CELADEN)Human (Dengue)400 mg loading dose, then 200 mg BIDNo significant reduction in viral load or fever.[4][5]

Table 2: Pharmacokinetic Parameters of Castanospermine from the CELADEN Trial

Parameter Value (Mean ± SD) Reference
Cmax5727 ng/mL[4]
Cmin430 ng/mL[4]
Half-life (t½)2.5 ± 0.6 hours[4]
AUC-[4]

Experimental Protocols

1. In Vivo Efficacy Assessment of this compound in the AG129 Mouse Model of Dengue Infection

  • Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors), typically 6-8 weeks old.[9]

  • Virus Strain: A mouse-adapted dengue virus strain (e.g., DENV-2 S221) or clinical isolates.[7][9]

  • Infection: Intraperitoneal (i.p.) injection of a lethal dose of the dengue virus.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile water or saline).

    • Administer this compound orally or via i.p. injection.

    • Dosing Schedule Exploration:

      • Group 1 (Control): Vehicle only.

      • Group 2 (BID): e.g., 25-50 mg/kg every 12 hours.

      • Group 3 (QID): e.g., 12.5-25 mg/kg every 6 hours.

    • Timing of Initiation:

      • Prophylactic: Start treatment 4 hours before infection.

      • Therapeutic: Start treatment at 24, 48, or 72 hours post-infection.[7]

  • Endpoint Monitoring:

    • Survival: Monitor and record daily for up to 21 days.

    • Viremia: Collect blood samples at various time points (e.g., days 2, 3, 4, and 6 post-infection) and quantify viral load using plaque assay or qRT-PCR.

    • Clinical Signs: Monitor for signs of illness such as ruffled fur, hunched posture, and paralysis.

2. In Vitro Antiviral Activity Assay

  • Cell Lines: Use susceptible cell lines such as Vero E6 or Huh-7.

  • Virus: Use the desired virus at a known multiplicity of infection (MOI).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat cells with the different concentrations of this compound for 2 hours.

    • Infect the cells with the virus in the presence of the drug.

    • Incubate for 48-72 hours.

  • Endpoint Measurement:

    • Viral Yield Reduction Assay: Harvest the supernatant and quantify the amount of infectious virus produced using a plaque assay.

    • Cell Viability Assay: Measure cell viability to determine the cytotoxic concentration (CC50) of the compound.

    • IC50 Calculation: Determine the concentration of this compound that inhibits viral replication by 50%.

Mandatory Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral_Polyprotein Viral Polyprotein Translation Glycoprotein_Precursor Viral Glycoprotein Precursor Viral_Polyprotein->Glycoprotein_Precursor Alpha_Glucosidase_I Alpha-Glucosidase I Glycoprotein_Precursor->Alpha_Glucosidase_I Glucose Trimming Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Chaperone Cycle Alpha_Glucosidase_I->Calnexin_Calreticulin_Cycle Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin_Cycle->Correctly_Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin_Cycle->Misfolded_Glycoprotein Virion_Assembly Virion Assembly & Release Correctly_Folded_Glycoprotein->Virion_Assembly ER_Degradation ER-Associated Degradation Misfolded_Glycoprotein->ER_Degradation Inhibited_Virion_Assembly Inhibited Virion Assembly & Release Misfolded_Glycoprotein->Inhibited_Virion_Assembly This compound This compound This compound->Alpha_Glucosidase_I Inhibition

Caption: Mechanism of action of this compound in the endoplasmic reticulum.

Dosing_Schedule_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro 1. In Vitro Potency (IC50 Determination) PK_Study 2. Pilot PK Study in Animal Model (Determine t½, Cmax, Cmin) In_Vitro->PK_Study Dose_Ranging 3. Dose-Ranging Efficacy Study (e.g., BID vs. QID) PK_Study->Dose_Ranging Therapeutic_Window 4. Therapeutic Window Study (Varying Treatment Start Times) Dose_Ranging->Therapeutic_Window Phase_I 5. Phase I Clinical Trial (Safety and PK in Humans) Therapeutic_Window->Phase_I PK_Modeling 6. PK/PD Modeling (Simulate Alternative Dosing) Phase_I->PK_Modeling Phase_II 7. Phase II Proof-of-Concept Trial (Optimized Dosing Regimen) PK_Modeling->Phase_II

Caption: Experimental workflow for optimizing this compound's dosing schedule.

References

Technical Support Center: Celgosivir Preclinical to Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celgosivir (B1668368). It specifically addresses the challenges encountered when translating preclinical data to human studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an oral prodrug of castanospermine (B190763), which is a potent inhibitor of host α-glucosidase I and II enzymes located in the endoplasmic reticulum.[1][2][3][4] By inhibiting these enzymes, this compound prevents the proper glycosylation and folding of viral envelope glycoproteins, which are crucial for the assembly and maturation of many enveloped viruses.[1][2][3] This host-directed mechanism gives this compound broad-spectrum antiviral activity in vitro.[1][4] For dengue virus, this inhibition leads to the misfolding of the NS1 protein.[5]

Q2: this compound showed promising efficacy in preclinical animal models for dengue, but why did it fail to show significant viral load reduction in human trials?

This is a critical challenge in the development of this compound. Several factors likely contribute to this discrepancy:

  • Timing of Treatment Initiation: In preclinical mouse models, treatment was often initiated at or shortly after the time of infection, when viremia is just beginning to rise.[3] In human clinical trials, patients are typically treated after the onset of symptoms, by which time the viral load is already at its peak or in decline.[3] This difference in the therapeutic window is a major hurdle.

  • Limitations of Animal Models: The most commonly used animal model for dengue, the AG129 mouse, is deficient in type I and II interferon receptors and does not fully replicate the human disease.[3][6] While these mice show reduced viral load and increased survival with this compound treatment, this model's predictive power for human efficacy is limited.[3]

  • Dosing Regimen: The initial Phase 1b clinical trial (CELADEN) used a twice-daily dosing regimen.[7][8] Subsequent analyses and further preclinical studies in mice suggested that a more frequent, four-times-daily dosing regimen might be necessary to maintain sufficient trough concentrations of the active metabolite, castanospermine, to achieve a significant antiviral effect in humans.[9]

  • Pharmacokinetics and Trough Concentrations: While the trough concentrations of castanospermine in the human trial were comparable to those that were effective in the mouse model, it's possible that higher and more sustained concentrations are needed in humans to overcome the established infection.[10] Pharmacokinetic modeling has suggested that optimized dosing could achieve higher trough concentrations.[8]

  • Virus Strain and Serotype Differences: The efficacy of this compound may vary between different dengue virus serotypes and even between different strains within a serotype.[3] The viral strains used in preclinical models may not fully represent the diversity of strains circulating in human populations during a clinical trial.

Q3: What are the known side effects of this compound in humans?

This compound has been generally well-tolerated in human clinical trials.[1][7] The most commonly reported side effects are mild to moderate gastrointestinal issues, such as flatulence and diarrhea.[11] These effects are expected due to the inhibition of intestinal glycosidases.[12] In some cases, these side effects diminished over time as the body adapted to the drug.[11] No serious adverse events were predominantly reported in the dengue clinical trials.[7]

Troubleshooting Guides

Issue: Disappointing in vivo efficacy despite potent in vitro activity.

Possible Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD) in the animal model.

  • Troubleshooting Steps:

    • Conduct a thorough pharmacokinetic analysis in the chosen animal model to determine the half-life, peak concentration (Cmax), trough concentration (Cmin), and area under the curve (AUC) of the active metabolite, castanospermine.

    • Correlate the PK parameters with the antiviral effect at different dose levels and dosing frequencies.

    • Consider that a twice-daily regimen may not be sufficient. Preclinical studies have shown that a four-times-daily regimen of this compound was more effective in reducing viremia in mice when treatment was initiated at the peak of viremia.[9]

Possible Cause 2: Inappropriate timing of treatment initiation.

  • Troubleshooting Steps:

    • Design preclinical studies that more closely mimic the clinical scenario by initiating treatment after viremia is established, rather than at the time of infection.

    • Evaluate the "window of opportunity" for this compound's efficacy by starting treatment at various time points post-infection. Studies have shown that the in vivo efficacy of this compound diminishes significantly when treatment is started at the peak of viremia.[9]

Possible Cause 3: The animal model does not accurately reflect human disease.

  • Troubleshooting Steps:

    • Acknowledge the limitations of the AG129 mouse model.[3][6]

    • If feasible, consider using non-human primate models, but be aware that they often do not show clinical signs of dengue.[3]

    • Carefully consider the translatability of endpoints from the animal model to humans. For example, survival in a lethal challenge model may not directly translate to a reduction in fever duration in humans.

Data Presentation

Table 1: Comparison of this compound Preclinical and Clinical Efficacy for Dengue Virus

ParameterPreclinical Data (AG129 Mice)Clinical Data (CELADEN Phase 1b Trial)
Primary Outcome Significant reduction in peak viremia and protection from mortality.[5][13]No significant reduction in viral load or fever burden.[1][7]
Dosing Regimen 50 mg/kg twice daily showed complete protection when initiated early.[13][14]400 mg loading dose, followed by 200 mg twice daily.[7]
Treatment Initiation Typically at the time of or shortly after viral challenge.[3]Within 48 hours of fever onset, when viremia is likely peaking or declining.[3][7]
Key Findings Dose- and schedule-dependent efficacy observed.[12] Four-times-daily dosing showed efficacy even at peak viremia.[9]Generally safe and well-tolerated.[7] A trend towards better outcomes in platelet nadir was observed in secondary dengue infections.[8]

Table 2: Pharmacokinetic Parameters of Castanospermine (Active Metabolite of this compound)

ParameterMouse Model (50 mg/kg bid)Human (CELADEN Trial)
Mean Trough Concentration (Cmin) ~400 ng/mL430 ng/mL (2.3 µM)[8][10]
Mean Peak Concentration (Cmax) Not consistently reported5727 ng/mL (30.2 µM)[8]
Half-life (t1/2) Not consistently reported2.5 (± 0.6) hours[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation of this compound in the AG129 Mouse Model of Dengue Infection

  • Objective: To assess the antiviral efficacy of this compound against a lethal dengue virus challenge.

  • Animal Model: AG129 mice (deficient in IFN-α/β and -γ receptors).

  • Virus: Mouse-adapted dengue virus strain (e.g., DENV-2 S221).

  • Procedure:

    • Infect AG129 mice intravenously or intraperitoneally with a lethal dose of the mouse-adapted dengue virus.

    • Initiate treatment with this compound at a specified time point (e.g., 4 hours post-infection for prophylactic studies, or day 3 post-infection for therapeutic studies).

    • Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., 50 mg/kg twice daily). A control group should receive a placebo (vehicle).

    • Monitor mice daily for signs of morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality for at least 21 days.

    • Collect blood samples at various time points (e.g., daily for the first 7 days) to quantify viremia using plaque assays or qRT-PCR.

    • At the end of the study, or at humane endpoints, collect tissues (e.g., spleen, liver) for viral load determination and histopathological analysis.

  • Endpoints:

    • Primary: Survival rate, mean survival time.

    • Secondary: Viral load in serum and tissues, clinical scoring of disease severity.

Mandatory Visualizations

Celgosivir_Mechanism_of_Action cluster_virus_lifecycle Viral Lifecycle in Host Cell cluster_drug_action This compound Action Virus Enveloped Virus (e.g., Dengue) Entry Entry & Uncoating Virus->Entry Translation Viral Protein Translation Entry->Translation Glycoprotein Viral Glycoproteins (e.g., prM, E) Translation->Glycoprotein ER Endoplasmic Reticulum (ER) Folding Glycoprotein Folding & Quality Control (Calnexin Cycle) ER->Folding AlphaGlucosidase α-Glucosidase I & II Glycoprotein->ER Assembly Virion Assembly Folding->Assembly Misfolding Improper Glycoprotein Folding & Degradation Folding->Misfolding Disrupted by Castanospermine Exit Virion Release Assembly->Exit Inhibition Inhibition of Virion Assembly Assembly->Inhibition This compound This compound (Prodrug) Castanospermine Castanospermine (Active Drug) This compound->Castanospermine Castanospermine->AlphaGlucosidase Inhibits Misfolding->Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Study (Mouse Model) cluster_clinical Clinical Trial (Human) Infection 1. Infect AG129 Mice with Dengue Virus Treatment_Preclinical 2. Administer this compound or Placebo (e.g., 50 mg/kg BID) Infection->Treatment_Preclinical Monitoring_Preclinical 3. Monitor Survival & Morbidity Treatment_Preclinical->Monitoring_Preclinical Viremia_Preclinical 4. Measure Serum Viremia Monitoring_Preclinical->Viremia_Preclinical Outcome_Preclinical Positive Outcome: Reduced Viremia, Increased Survival Viremia_Preclinical->Outcome_Preclinical Enrollment 1. Enroll Patients with Dengue Fever (<48h symptoms) Outcome_Preclinical->Enrollment Translation Gap Treatment_Clinical 2. Administer this compound or Placebo (200 mg BID) Enrollment->Treatment_Clinical Monitoring_Clinical 3. Monitor Fever & Symptoms Treatment_Clinical->Monitoring_Clinical Viremia_Clinical 4. Measure Serum Viremia Monitoring_Clinical->Viremia_Clinical Outcome_Clinical Negative Outcome: No Significant Reduction in Viremia or Fever Viremia_Clinical->Outcome_Clinical

Caption: Workflow from preclinical to clinical studies.

Logical_Relationship cluster_challenges Challenges in Translation cluster_solutions Potential Solutions / Next Steps Timing Timing of Treatment Initiation Clinical_Failure Clinical Trial Failure to Meet Efficacy Endpoints Timing->Clinical_Failure Dosing Suboptimal Dosing Regimen Dosing->Clinical_Failure Model Animal Model Limitations Model->Clinical_Failure PKPD PK/PD Mismatch PKPD->Clinical_Failure Dose_Optimization Dose Escalation & Frequency Studies (e.g., QID) Therapeutic_Window Studies with Delayed Treatment Initiation Better_Models Improved Animal Models (e.g., Humanized Mice) PK_Modeling Advanced PK/PD Modeling to Predict Human Dose Clinical_Failure->Dose_Optimization Informs Clinical_Failure->Therapeutic_Window Informs Clinical_Failure->Better_Models Informs Clinical_Failure->PK_Modeling Informs

Caption: Challenges and potential solutions.

References

Technical Support Center: Celgosivir Pharmacokinetics and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the pharmacokinetic variability of Celgosivir (B1668368) and its impact on antiviral efficacy. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from clinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the experimental evaluation of this compound.

Q1: We are not observing the expected antiviral efficacy of this compound in our in vitro/in vivo models. What are the potential reasons?

A1: A lack of antiviral effect with this compound can be attributed to several factors related to its mechanism of action and pharmacokinetics. Here is a checklist of potential issues to investigate:

  • Suboptimal Drug Concentration: this compound's active metabolite, castanospermine (B190763), needs to reach a sufficient concentration to effectively inhibit α-glucosidase I. Preclinical studies in mice suggest that the steady-state minimum concentration (Cmin) is a critical parameter for efficacy.[1][2] In the CELADEN clinical trial, while the mean plasma concentrations of castanospermine were above the target concentration derived from mouse models, there was variability among patients, and the trial did not meet its primary endpoints of reducing viremia or fever.[3][4][5][6] It is possible that a higher Cmin is required for optimal efficacy in humans.[3][7][8]

  • Dosing Regimen: The dosing schedule significantly impacts the maintenance of therapeutic drug concentrations. Studies in mouse models indicated that a twice-daily regimen was more protective than a single daily dose.[1][2] The CELADEN trial used a twice-daily regimen, but pharmacokinetic modeling suggests that a more frequent dosing, such as every 6 hours, could achieve a significantly higher Cmin with only a modest increase in the total daily dose.[3][7][9]

  • Cell Line Choice for In Vitro Assays: The antiviral activity of this compound is dependent on the host cell's glycosylation machinery. Ensure the cell line used in your in vitro assays has a functional N-linked glycosylation pathway.

  • Virus Strain and Serotype: While this compound has shown broad-spectrum activity against all four dengue virus serotypes in preclinical studies, variations in virus strains could potentially influence susceptibility.[10]

  • Timing of Treatment Initiation: In clinical settings, treatment often begins when the viral load is already declining.[11] Early initiation of treatment in experimental models is crucial to observe a significant antiviral effect.

Q2: We are observing high variability in our pharmacokinetic data for this compound. What are the known factors contributing to this?

A2: this compound is a prodrug that is rapidly converted to its active metabolite, castanospermine, by endogenous esterases.[3][10][12][13] This rapid conversion can contribute to pharmacokinetic variability. Other potential factors include:

  • Individual Differences in Metabolism: The activity of esterases can vary between individuals, leading to differences in the rate and extent of this compound conversion to castanospermine.

  • Absorption: While this compound is generally well-absorbed, factors affecting gastrointestinal transit time and absorption could influence its pharmacokinetics.[10][12][13]

  • Patient Demographics: Although the CELADEN trial did not find a significant impact of body weight, age, or sex on the clearance or volume of distribution of castanospermine, these factors can contribute to pharmacokinetic variability in broader populations.[3]

  • Renal Function: Drug clearance of castanospermine is significantly correlated with creatinine (B1669602) clearance, indicating the important role of the kidneys in its elimination.[3] Variations in renal function will therefore impact drug exposure.

Q3: How can we optimize our experimental design to better evaluate the efficacy of this compound?

A3: To improve the evaluation of this compound's efficacy, consider the following:

  • Dose-Ranging Studies: Conduct comprehensive dose-ranging studies to identify the optimal concentration and dosing regimen that maintains a therapeutic Cmin.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to simulate different dosing regimens and predict the exposure required for a significant antiviral effect. The CELADEN trial investigators used PK modeling to propose a revised dosing regimen predicted to achieve a 4.5-fold higher Cmin.[3][7][9]

  • Early Treatment Initiation: In animal models, initiate treatment at or shortly after the peak of viremia to maximize the potential for observing an antiviral effect.[11]

  • Standardized Assays: Use validated and standardized protocols for measuring viral load and drug concentrations to ensure consistency and comparability of results.

Data Presentation

Table 1: Pharmacokinetic Parameters of Castanospermine in Dengue Patients (CELADEN Trial)
ParameterMean Value (± SD)Unit
Cmin430ng/mL
Cmax5730 (or 5727)ng/mL
Half-life (t1/2)2.5 (± 0.6)hours
Oral Clearance (CL/F)132 (± 28)mL/min
Volume of Distribution (V/F)28.2 (± 9.1)L

Data from the CELADEN trial, a randomized, double-blind, placebo-controlled study in 50 adult dengue patients. Patients received a 400 mg loading dose of this compound followed by 200 mg twice daily for 5 days.[3][4][6][7][8][14]

Table 2: Efficacy Endpoints in the CELADEN Trial
EndpointThis compound Group (Mean, SD)Placebo Group (Mean, SD)p-value
Virological Log Reduction (VLR)-1.86 (1.07)-1.64 (0.75)0.203 (one-sided)
Area Under the Fever Curve (AUC)54.92 (31.04)40.72 (18.69)0.973 (one-sided)

The trial did not show a statistically significant difference in the primary endpoints of viral load reduction and fever burden between the this compound and placebo groups.[4][5][6]

Experimental Protocols

Quantification of Dengue Virus by Plaque Assay

This protocol is used to determine the infectious titer of a dengue virus stock.

Materials:

  • Vero or BHK-21 cells

  • Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS)

  • Virus stock

  • Serum-free medium

  • Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

  • Formalin solution (10%)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero or BHK-21 cells in 24-well plates to form a confluent monolayer overnight.[5][15]

  • Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for virus adsorption.[15]

  • Overlay: Remove the virus inoculum and add the overlay medium to each well. This semi-solid medium restricts virus spread to adjacent cells, leading to the formation of localized plaques.[7][16]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-8 days, depending on the cell line and virus strain, to allow for plaque development.[5][15]

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet. The stain will color the living cells, and the plaques will appear as clear, unstained areas.[7][16]

  • Plaque Counting: Count the number of plaques in each well and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Quantification of Dengue Virus RNA by qRT-PCR

This protocol is for the quantification of viral RNA in plasma or cell culture supernatants.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Dengue virus-specific primers and probe

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using reverse transcriptase and a specific reverse primer. The reaction is typically carried out at 42°C for 1 hour.[17]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, forward and reverse primers, and a probe (for TaqMan assays).

    • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C.[17][18]

  • Data Analysis:

    • Generate a standard curve using known quantities of a dengue virus RNA standard.

    • Determine the viral RNA copy number in the samples by comparing their quantification cycle (Cq) values to the standard curve.[19]

Quantification of this compound and Castanospermine by LC/MS/MS

This protocol outlines the general steps for quantifying this compound and its active metabolite, castanospermine, in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system

  • Analytical standards for this compound and castanospermine

  • Internal standard (e.g., N-dodecyl-deoxynojirimycin for this compound and 6,7 dihydroxyswainsonine for castanospermine)

  • Plasma samples

  • Protein precipitation and/or solid-phase extraction materials

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add the internal standard to each sample.

    • Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

  • LC Separation:

    • Inject the prepared sample onto an appropriate liquid chromatography column.

    • Use a suitable mobile phase gradient to separate this compound and castanospermine from other components in the sample.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of this compound, castanospermine, and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using the analytical standards.

    • Calculate the concentrations of this compound and castanospermine in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.

Mandatory Visualization

This compound's Mechanism of Action: Inhibition of N-Linked Glycosylation

Caption: this compound inhibits viral glycoprotein (B1211001) maturation.

Experimental Workflow for Evaluating this compound Efficacy

Celgosivir_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_DataAnalysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., Vero, BHK-21) Virus_Infection 2. Dengue Virus Infection Cell_Culture->Virus_Infection Celgosivir_Treatment 3. This compound Treatment (Dose-Response) Virus_Infection->Celgosivir_Treatment Incubation 4. Incubation Celgosivir_Treatment->Incubation Plaque_Assay 5a. Plaque Assay (Viral Titer) Incubation->Plaque_Assay qRT_PCR 5b. qRT-PCR (Viral RNA) Incubation->qRT_PCR Cytotoxicity_Assay 5c. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay EC50_CC50 Calculate EC50, CC50 & Selectivity Index Plaque_Assay->EC50_CC50 qRT_PCR->EC50_CC50 Cytotoxicity_Assay->EC50_CC50 Animal_Model 1. Animal Model (e.g., AG129 mice) Virus_Challenge 2. Dengue Virus Challenge Animal_Model->Virus_Challenge Celgosivir_Dosing 3. This compound Administration (Dose & Schedule) Virus_Challenge->Celgosivir_Dosing Monitoring 4. Monitoring (Survival, Viremia) Celgosivir_Dosing->Monitoring PK_Sampling 5. Pharmacokinetic Sampling (Blood) Monitoring->PK_Sampling PK_PD_Modeling PK/PD Modeling Monitoring->PK_PD_Modeling LC_MSMS 6. LC/MS/MS Analysis (Drug Concentration) PK_Sampling->LC_MSMS LC_MSMS->PK_PD_Modeling Efficacy_Evaluation Efficacy Evaluation (Survival, Viral Load Reduction) PK_PD_Modeling->Efficacy_Evaluation

Caption: Workflow for assessing this compound's antiviral efficacy.

References

Limitations of Celgosivir monotherapy in HCV treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Celgosivir for Hepatitis C Virus (HCV) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against HCV?

A1: this compound is an oral prodrug of castanospermine, which is a potent inhibitor of the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER).[1][2] This enzyme is critical for the initial processing of N-linked oligosaccharides on viral envelope glycoproteins (E1 and E2).[1][2] By inhibiting α-glucosidase I, this compound disrupts the proper folding and maturation of these viral glycoproteins, which in turn inhibits the assembly and release of new, infectious HCV virions.[1][3] This is a host-directed mechanism, meaning it targets a cellular process that the virus hijacks, rather than a viral enzyme directly.[1][2]

Q2: Why was this compound monotherapy ineffective for HCV treatment in clinical trials?

A2: Clinical trials revealed that this compound monotherapy has modest and insufficient antiviral efficacy against HCV.[2][3] A phase IIa monotherapy study involving 43 patients with chronic HCV genotype 1 showed that after 12 weeks of treatment, only two patients achieved a viral load reduction of at least 1.0 log10 IU/mL.[4] Some reports of this trial even concluded that there was no significant reduction in HCV-RNA overall.[3] The primary limitations are believed to be:

  • Insufficient Antiviral Pressure: The inhibition of virion assembly alone is not potent enough to clear the established and highly replicative HCV infection.

  • Host Factors: The efficacy of α-glucosidase inhibitors can be limited by host cell enzymes like endo-α-1,2-mannosidase (MANEA), which can potentially bypass the enzymatic block and rescue the antiviral effect.[5]

  • Timing of Intervention: For some viral infections, it has been suggested that the intervention with α-glucosidase inhibitors may come too late in the infection cycle to have a significant impact.[5]

Q3: Is there a risk of developing viral resistance to this compound?

A3: Since this compound targets a host enzyme (α-glucosidase I) rather than a viral protein, the likelihood of the virus developing resistance is considered low.[1][2] This is a significant advantage over direct-acting antivirals (DAAs) that target viral enzymes like the protease or polymerase, where resistance-associated mutations can emerge rapidly.[6][7] However, the modest antiviral effect of this compound as a monotherapy outweighs this benefit in a clinical setting.

Q4: What were the findings of this compound in combination therapy for HCV?

A4: In contrast to its failure as a monotherapy, this compound demonstrated a synergistic effect when used in combination with the then-standard-of-care, PEGylated interferon-α2b (PEG-IFN-α2b) and ribavirin (B1680618).[1][2] In a Phase II trial with previous non-responders to IFN-based treatment, a triple-combination regimen of this compound, PEG-IFN-α2b, and ribavirin resulted in a significantly greater mean reduction in serum HCV RNA levels after 12 weeks compared to the control group (1.2 log10 IU/mL vs. 0.4 log10 IU/mL).[3]

Q5: What are the known off-target effects or cytotoxicity of this compound?

A5: this compound is generally well-tolerated, with adverse events in clinical trials reported as mild to moderate and reversible.[4] The primary off-target effects of α-glucosidase inhibitors are related to the inhibition of intestinal glucosidases, which can lead to gastrointestinal side effects like diarrhea and flatulence due to impaired carbohydrate digestion.[5][8] In vitro studies have indicated low cellular toxicity, with one study noting no differences in the growth rate of T-cells at concentrations up to 500 µM.[9]

Troubleshooting Experimental Issues

Issue 1: Inconsistent or no reduction in HCV viral titer in vitro after this compound treatment.

  • Possible Cause 1: Cell Line Suitability: The Huh-7 hepatoma cell line and its derivatives (e.g., Huh-7.5) are commonly used for HCV research. However, different subclones may have varying levels of α-glucosidase expression or MANEA activity, which could affect this compound's efficacy.

    • Troubleshooting Step: Confirm the expression of α-glucosidase I in your cell line using qPCR or Western blot. Consider using a different Huh-7 subclone or another permissive cell line.

  • Possible Cause 2: Drug Stability and Activity: this compound is a prodrug and is converted to its active form, castanospermine, by cellular esterases.[1][2] Improper storage or handling of the compound can lead to degradation.

    • Troubleshooting Step: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. Include a positive control (e.g., a known DAA) to confirm the validity of your assay system.

  • Possible Cause 3: Assay Sensitivity: The method used to quantify viral titer, such as a plaque assay or focus-forming unit (FFU) assay, may not be sensitive enough to detect modest reductions in viral release.

    • Troubleshooting Step: Optimize your viral titration assay. For HCV, which often does not form traditional plaques, an FFU assay with immunostaining for an HCV protein (e.g., NS5A) is standard.[10] Ensure your antibody is specific and your imaging and counting methods are validated.

Issue 2: High background or unclear results in HCV Focus-Forming Unit (FFU) assay.

  • Possible Cause 1: Antibody Specificity and Concentration: The primary antibody used to detect infected cells may have cross-reactivity or be used at a suboptimal concentration, leading to high background staining.

    • Troubleshooting Step: Titrate your primary antibody to find the optimal concentration that gives a strong signal in infected cells with minimal background in uninfected controls. Include an isotype control to check for non-specific binding.

  • Possible Cause 2: Incomplete Blocking: Insufficient blocking of non-specific binding sites on the cells and the plate can lead to high background.

    • Troubleshooting Step: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk, 3% BSA in PBS-T). Ensure thorough washing between antibody incubation steps.

  • Possible Cause 3: Cell Health: Unhealthy or overly confluent cell monolayers can lead to inconsistent staining and difficulty in identifying distinct foci of infected cells.

    • Troubleshooting Step: Ensure cells are seeded at the correct density to achieve a confluent monolayer on the day of infection. Monitor cell morphology throughout the experiment.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from clinical trials of this compound in HCV treatment.

Trial Phase Treatment Regimen Patient Population Duration Key Efficacy Endpoint Result Reference
Phase IIa This compound Monotherapy (200-400 mg/day)43 treatment-naïve or intolerant HCV Genotype 1 patients12 weeksViral Load Reduction2 of 43 patients achieved ≥1.0 log10 IU/mL reduction.[4]
Phase II This compound + PEG-IFN-α2b + Ribavirin36 previous non-responders to IFN-based therapy12 weeksMean HCV RNA Reduction-1.2 log10 IU/mL (Triple Combo) vs. -0.4 log10 IU/mL (Control: PEG-IFN-α2b + Ribavirin)[3]

Key Experimental Protocols

Protocol: HCV Focus-Forming Unit (FFU) Assay

This protocol is for determining the infectious titer of HCV in cell culture supernatants, a critical step in evaluating the efficacy of antiviral compounds like this compound.

Materials:

  • Huh-7.5 cells

  • Complete DMEM (10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids)

  • HCV stock (e.g., Jc1 strain)

  • 96-well cell culture plates

  • This compound or other test compounds

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-HCV NS5A monoclonal antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 8 x 10³ cells per well. Incubate for 16-24 hours at 37°C, 5% CO2 to allow for adherence and formation of a near-confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add the media containing the test compound. Incubate for a predetermined time (e.g., 2 hours) before infection.

  • Infection: Prepare 10-fold serial dilutions of the HCV stock. Add the diluted virus to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2 to allow for the establishment of infection and the formation of foci.

  • Fixation and Staining: a. Carefully remove the supernatant from the wells. b. Gently wash the monolayer twice with PBS. c. Fix the cells by adding 4% PFA for 20 minutes at room temperature. d. Wash three times with PBS. e. Permeabilize the cells with 0.1% Triton X-100 for 15 minutes. f. Wash three times with PBS. g. Block non-specific binding by incubating with 3% BSA for 1 hour. h. Incubate with the primary anti-NS5A antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash three times with PBS. j. Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark. k. Wash three times with PBS.

  • Imaging and Analysis: a. Add PBS to the wells to prevent drying. b. Use an automated fluorescence microscope or high-content imager to capture images of the wells. c. Count the number of NS5A-positive foci (clusters of infected cells). d. Calculate the viral titer in Focus-Forming Units per milliliter (FFU/mL) using the formula: Titer = (Number of foci / Volume of inoculum in mL) x Dilution factor.

Protocol: RNA Interference (RNAi) for α-Glucosidase I Knockdown

This protocol describes the use of small interfering RNA (siRNA) to specifically knock down the expression of α-glucosidase I (also known as GCS1) in Huh-7.5 cells to mimic the effect of this compound.

Materials:

  • Huh-7.5 cells

  • Complete DMEM

  • siRNA targeting human GCS1 (pre-designed and validated)

  • Non-targeting (scramble) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for GCS1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: The day before transfection, seed Huh-7.5 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation (per well): a. Tube A: Dilute 25 pmol of siRNA (GCS1 target or scramble control) in 100 µL of Opti-MEM. Mix gently. b. Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: a. Add the 200 µL of siRNA-lipid complex mixture drop-wise to one well of the 6-well plate containing the cells in fresh complete DMEM. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C, 5% CO2 for 48-72 hours.

  • Validation of Knockdown: a. After the incubation period, harvest the cells. b. Extract total RNA using TRIzol or a similar reagent according to the manufacturer's protocol. c. Perform reverse transcription to synthesize cDNA. d. Analyze the expression of GCS1 mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers. Normalize the expression to the housekeeping gene (GAPDH). e. Compare the GCS1 expression in cells treated with target siRNA to those treated with the scramble control siRNA to determine the knockdown efficiency.

  • Functional Assay: Once knockdown is confirmed, the cells can be used for downstream experiments, such as HCV infection, to assess the impact of reduced α-glucosidase I expression on the viral lifecycle.

Visualizations

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Virion Virion Assembly cluster_Inhibition Inhibition Pathway HCV_Polyprotein HCV Polyprotein E1_E2 E1 & E2 Glycoproteins (Unfolded) HCV_Polyprotein->E1_E2 Cleavage Glc3Man9GlcNAc2 High-Glucose Glycan (Glc3Man9GlcNAc2) E1_E2->Glc3Man9GlcNAc2 Glycosylation Alpha_Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Alpha_Glucosidase_I Trims 1st Glucose Alpha_Glucosidase_II α-Glucosidase II Alpha_Glucosidase_I->Alpha_Glucosidase_II Trims 2nd/3rd Glucose Misfolded_E1_E2 Misfolded E1 & E2 (Degraded) Alpha_Glucosidase_I->Misfolded_E1_E2 Blockage leads to Calnexin Calnexin/Calreticulin (Chaperones) Alpha_Glucosidase_II->Calnexin Enables Binding Correctly_Folded_E1_E2 Correctly Folded E1 & E2 Calnexin->Correctly_Folded_E1_E2 Promotes Folding Virion_Assembly Virion Assembly Correctly_Folded_E1_E2->Virion_Assembly Infectious_Virion Infectious HCV Virion (Released) Virion_Assembly->Infectious_Virion This compound This compound This compound->Alpha_Glucosidase_I No_Virion_Assembly Inhibition of Virion Assembly Misfolded_E1_E2->No_Virion_Assembly

Caption: Mechanism of this compound action on HCV glycoprotein (B1211001) folding.

Logical_Flow_Monotherapy_Limitation Start This compound Monotherapy Administered to Patient Inhibition Inhibition of Host α-Glucosidase I Start->Inhibition Effect Disruption of Virion Assembly & Release Inhibition->Effect Outcome Modest Reduction in Viral Load Effect->Outcome Conclusion Monotherapy Clinically Ineffective Outcome->Conclusion Leads to Reason1 Insufficient Antiviral Pressure to Clear High Viral Burden Reason1->Outcome Reason2 Does Not Inhibit Viral RNA Replication Reason2->Outcome Reason3 Potential Bypass by Host Enzymes (e.g., MANEA) Reason3->Outcome

Caption: Rationale for the clinical failure of this compound monotherapy.

Experimental_Workflow_RNAi Start Day 1: Seed Huh-7.5 Cells Transfection Day 2: Transfect Cells with - GCS1 siRNA - Scramble Control siRNA Start->Transfection Incubation Day 3-4: Incubate for 48-72 hours Transfection->Incubation Harvest Day 5: Harvest Cells Incubation->Harvest Split Harvest->Split Validation Validate Knockdown: RNA Extraction -> qRT-PCR Split->Validation Functional_Assay Functional Assay: Infect with HCV Split->Functional_Assay Analysis Analyze Outcome: Measure Viral Titer (FFU Assay) Functional_Assay->Analysis

Caption: Workflow for α-glucosidase I knockdown and HCV infection.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Celgosivir in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the gastrointestinal (GI) side effects of Celgosivir (B1668368) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally administered prodrug of castanospermine (B190763), which is a natural inhibitor of alpha-glucosidase I.[1][2] Its primary antiviral mechanism involves the inhibition of this host enzyme located in the endoplasmic reticulum. This inhibition disrupts the proper folding of viral glycoproteins, which is a critical step for the assembly and maturation of many enveloped viruses.

Q2: What are the known gastrointestinal side effects of this compound in animal models?

A2: The most commonly reported gastrointestinal side effect associated with this compound and its active metabolite, castanospermine, is diarrhea.[3] This is believed to be a result of the inhibition of intestinal disaccharidases, leading to an accumulation of undigested carbohydrates in the gut and subsequent osmotic diarrhea.

Q3: At what doses of this compound have GI side effects been implicitly observed in animal studies?

A3: While preclinical studies in mouse models have focused on the antiviral efficacy of this compound, the administration of doses effective for viral load reduction may be associated with gastrointestinal effects. Studies in AG129 mice have used various dosing regimens, including 10, 25, and 50 mg/kg administered twice daily.[4][5] Researchers should be aware that at higher effective doses, the potential for GI side effects increases.

Q4: What is the underlying mechanism of this compound-induced diarrhea?

A4: this compound is rapidly converted to castanospermine in vivo. Castanospermine inhibits alpha-glucosidases not only in the endoplasmic reticulum but also in the brush border of the small intestine.[1] These intestinal enzymes, such as sucrase and maltase, are responsible for breaking down complex sugars into absorbable monosaccharides.[6][7] Inhibition of these enzymes leads to an accumulation of disaccharides in the intestinal lumen. This increases the osmotic pressure, drawing water into the intestines and resulting in diarrhea.

Troubleshooting Guides

Issue 1: Observing Diarrhea in Experimental Animals

Symptom: Loose or watery stools observed in animals receiving this compound.

Troubleshooting Steps:

  • Confirm and Quantify:

    • Visually inspect the stool consistency. Utilize a fecal scoring system to objectively quantify the severity of diarrhea.

    • Monitor the frequency of defecation.

    • Weigh the animals daily to monitor for dehydration and weight loss.

  • Dose-Response Assessment:

    • If the experimental design allows, consider titrating the dose of this compound to determine if the diarrhea is dose-dependent. A lower effective dose may mitigate the GI side effects.

  • Supportive Care:

    • Ensure animals have free access to drinking water to prevent dehydration. In severe cases, subcutaneous or intravenous fluid administration may be necessary.

    • Provide a highly digestible, low-carbohydrate diet to reduce the substrate for the uninhibited disaccharidases.

  • Pharmacological Intervention (with caution):

    • In cases of severe diarrhea that compromise animal welfare, the use of anti-diarrheal agents like loperamide (B1203769) could be considered. However, this should be done cautiously as it may interfere with the primary experimental outcomes. Consult with a veterinarian for appropriate dosing and administration.

Issue 2: Animal Dehydration and Weight Loss

Symptom: Significant weight loss (>10% of baseline), sunken eyes, and decreased skin turgor.

Troubleshooting Steps:

  • Immediate Hydration:

    • Administer warmed subcutaneous fluids (e.g., Lactated Ringer's solution) as per veterinary guidance.

    • Ensure easy access to a water source.

  • Nutritional Support:

    • Provide a palatable, high-energy, and easily digestible diet.

    • If the animal is not eating, consider providing a nutritional supplement via oral gavage, as advised by a veterinarian.

  • Re-evaluate this compound Dose:

    • Temporarily suspend or reduce the dose of this compound until the animal's condition stabilizes.

Data Presentation

Table 1: Efficacy of this compound in a Lethal Dengue Virus Challenge Mouse Model

This compound Dose (mg/kg, PO, bid)Survival Rate (%)Reference
1012[5]
2562[5]
50100[4][5]

Note: This table summarizes the antiviral efficacy of this compound. While not directly measuring GI side effects, it provides a reference for effective dose ranges where such effects may be observed.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity
  • Animal Model: AG129 mice (or other relevant strain).

  • Groups:

    • Vehicle control group.

    • This compound treatment groups (e.g., 10, 25, 50 mg/kg, administered orally twice daily).

  • Parameters to Monitor:

    • Daily Clinical Observations: Record general activity, posture, and any signs of distress.

    • Body Weight: Measure and record daily.

    • Fecal Scoring: Observe and score stool consistency daily using a standardized scoring system (see Table 2).

    • Stool Collection: Collect fresh fecal pellets for analysis of water content if required.

  • Data Analysis: Compare the mean fecal scores and changes in body weight between the control and treatment groups using appropriate statistical methods.

Table 2: Fecal Consistency Scoring System for Mice

ScoreDescription
0Normal, well-formed pellets
1Soft, but still formed pellets
2Very soft, unformed stool (paste-like)
3Watery diarrhea
Protocol 2: Supportive Care for Diarrhea
  • Fluid Replacement:

    • Administer 1-2 mL of warmed (37°C) sterile saline or Lactated Ringer's solution subcutaneously once or twice daily, depending on the severity of dehydration.

  • Dietary Management:

    • Provide a low-carbohydrate, easily digestible powdered diet mixed with water to form a paste.

  • Environmental Enrichment:

    • Provide nesting material to help animals maintain their body temperature, as they may be more susceptible to cold stress when experiencing diarrhea.

Mandatory Visualizations

Celgosivir_GI_Side_Effect_Pathway This compound This compound (Oral Administration) Castanospermine Castanospermine (Active Metabolite) This compound->Castanospermine Metabolism IntestinalEnzymes Intestinal α-glucosidases (Sucrase, Maltase) Castanospermine->IntestinalEnzymes Inhibition Disaccharides Undigested Disaccharides in Intestinal Lumen IntestinalEnzymes->Disaccharides Leads to accumulation of OsmoticPressure Increased Osmotic Pressure Disaccharides->OsmoticPressure WaterInflux Water Influx into Intestine OsmoticPressure->WaterInflux Diarrhea Diarrhea WaterInflux->Diarrhea

Caption: Mechanism of this compound-induced diarrhea.

Troubleshooting_Workflow start Observation of Diarrhea assess Assess Severity: - Fecal Score - Body Weight - Dehydration start->assess mild Mild Diarrhea assess->mild severe Severe Diarrhea / Dehydration assess->severe supportive Supportive Care: - Hydration - Dietary Management mild->supportive dose_adjust Consider Dose Adjustment mild->dose_adjust vet_consult Veterinary Consultation: - Fluid Therapy - Anti-diarrheal agents severe->vet_consult monitor Continue Monitoring supportive->monitor dose_adjust->monitor vet_consult->monitor

Caption: Troubleshooting workflow for diarrhea.

References

Celgosivir Antiviral Activity: A Technical Support Resource for In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the antiviral activity of Celgosivir (B1668368), with a focus on correlating in vitro findings with in vivo outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate effective and accurate research.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental evaluation of this compound.

Issue 1: Discrepancy between In Vitro Potency and In Vivo Efficacy

Symptom Possible Causes Suggested Solutions
High antiviral activity (low EC50) in cell culture, but limited or no reduction in viral load in animal models or clinical trials.Pharmacokinetics: this compound is a prodrug that is rapidly converted to its active form, castanospermine (B190763).[1][2][3] The pharmacokinetics of castanospermine, including its absorption, distribution, metabolism, and excretion (ADME) profile, may differ significantly between in vitro and in vivo systems. Inadequate drug exposure at the site of viral replication in vivo is a common reason for lack of efficacy.[4][5]- Conduct thorough pharmacokinetic studies in the chosen animal model to determine the concentration of castanospermine achieved in plasma and relevant tissues over time. - Correlate the pharmacokinetic data with the in vitro EC50 values to ensure that therapeutic concentrations are maintained. - Consider alternative dosing regimens, such as more frequent administration, to maintain trough concentrations above the EC50.[3][6]
Animal Model Limitations: The animal model may not accurately recapitulate human disease. For instance, the AG129 mouse model, commonly used for dengue virus studies, is deficient in interferon receptors and may not fully reflect the human immune response.[4]- Carefully select the animal model based on its ability to mimic the key aspects of the viral infection in humans. - Acknowledge the limitations of the chosen model and interpret the results accordingly. - If possible, use multiple animal models to validate findings.
Timing of Treatment: In many preclinical studies, treatment is initiated at or shortly after the time of infection. In a clinical setting, patients are often treated after the onset of symptoms when viral loads may already be declining.[4]- In animal studies, initiate treatment at various time points post-infection to determine the therapeutic window of opportunity.[1][7] - In clinical trials, enroll patients as early as possible in the course of their illness.[8][9]

Issue 2: High Variability in In Vitro Antiviral Assay Results

Symptom Possible Causes Suggested Solutions
Inconsistent EC50 values for this compound across different experiments or laboratories.Cell Line Differences: Different cell lines can have varying levels of the target enzyme, α-glucosidase I, or other host factors that influence this compound's activity.- Standardize the cell line used for antiviral assays. - Characterize the expression levels of α-glucosidase I in the chosen cell line. - Use the same cell passage number for all experiments to minimize variability.
Virus Strain Variability: Different strains or serotypes of a virus may have different sensitivities to this compound.[4]- Clearly document the virus strain and serotype used in all experiments. - Test this compound against a panel of clinically relevant virus strains.
Assay Conditions: Variations in assay parameters such as multiplicity of infection (MOI), incubation time, and the method used to quantify viral replication can all contribute to variability.- Optimize and standardize all assay parameters. - Include appropriate positive and negative controls in every experiment. - Use a consistent method for quantifying viral replication, such as plaque reduction assay or qRT-PCR.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally administered prodrug of castanospermine.[1][2][3] Its antiviral activity stems from the inhibition of the host enzyme, α-glucosidase I, located in the endoplasmic reticulum.[4][10] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles.[8][11] This mechanism has been shown to be effective against a broad range of enveloped viruses, including dengue virus, hepatitis C virus, and SARS-CoV-2.[1][2][12]

Q2: How is this compound's antiviral activity measured in vitro?

A2: The in vitro antiviral activity of this compound is typically determined using cell-based assays. Common methods include:

  • Plaque Reduction Assay: This assay measures the ability of the drug to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication. The concentration of this compound that reduces the number of plaques by 50% (EC50) is a measure of its potency.

  • Quantitative Reverse Transcription PCR (qRT-PCR): This method quantifies the amount of viral RNA in cell culture supernatants. A reduction in viral RNA levels in the presence of this compound indicates antiviral activity.[10][13]

  • Cytopathic Effect (CPE) Inhibition Assay: This assay assesses the ability of the drug to protect cells from the virus-induced cell death. Cell viability is often measured using an MTT assay.[14][15]

Q3: What are the key considerations for designing in vivo efficacy studies for this compound?

A3: When designing in vivo studies, it is crucial to consider the following:

  • Pharmacokinetics: Determine the optimal dosing regimen (dose and frequency) to maintain plasma concentrations of the active metabolite, castanospermine, above the in vitro EC50.[16]

  • Animal Model: Select an animal model that is susceptible to the virus and develops a disease that mimics human infection.[4]

  • Treatment Timing: Initiate treatment at a clinically relevant time point, ideally after the onset of viremia or symptoms.[3]

  • Endpoints: Define clear primary and secondary endpoints to assess efficacy, such as reduction in viral load, improvement in clinical signs, and survival rates.[1][7]

Q4: Why did this compound show limited efficacy in some clinical trials despite promising preclinical data?

A4: The discrepancy between preclinical and clinical results for this compound in some studies, particularly for dengue fever, is likely multifactorial.[4] Potential reasons include:

  • Suboptimal Dosing: The dosing regimens used in some trials may not have maintained adequate trough concentrations of castanospermine to effectively inhibit viral replication in all patients.[6]

  • Late Initiation of Treatment: Patients in clinical trials are often treated after peak viremia, which may be too late for an antiviral that inhibits viral replication to have a significant clinical benefit.[4]

  • Differences in Virus Strains: The circulating dengue virus strains during the trials may have had different sensitivities to this compound compared to the laboratory strains used in preclinical studies.

  • Complexity of Human Disease: The pathogenesis of viral diseases in humans is complex and involves intricate interactions between the virus and the host immune system, which are not fully replicated in animal models.[5]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssayEC50 / IC50Reference
Dengue Virus (DENV-1, 2, 3, 4)VariousPlaque Reduction<0.7 µM - 5 µM[17][18]
Hepatitis C Virus (HCV)Huh-7Replicon Assay~5 µM[2]
Bovine Viral Diarrhea Virus (BVDV)MDBKPlaque Assay16 µM[14]
Human Immunodeficiency Virus (HIV-1)MT-4CPE Inhibition2.0 ± 2.3 µM[14]
SARS-CoV-2Vero E6CPE InhibitionDose-dependent reduction[12][13]

Table 2: In Vivo Efficacy of this compound in Animal Models

VirusAnimal ModelDosing RegimenKey FindingsReference
Dengue Virus (DENV-2)AG129 Mice50 mg/kg BID for 5 days100% protection from lethal infection, reduced viremia[16][19]
Dengue Virus (DENV-2)AG129 Mice25 mg/kg BID for 5 daysSignificant increase in survival[16]
Dengue Virus (DENV-1 and 2)AG129 MiceFour-times daily treatmentSignificant reduction in viremia[3]

Table 3: Pharmacokinetics of this compound in Humans (CELADEN Trial)

ParameterValueReference
Loading Dose400 mg[6][9]
Maintenance Dose200 mg every 12 hours[6][9]
Mean Castanospermine Cmax5730 ng/mL (30.2 µM)[6]
Mean Castanospermine Cmin430 ng/mL (2.23 µM)[6]
Castanospermine Half-life2.5 ± 0.6 hours[6]

Experimental Protocols

1. Plaque Reduction Assay for Dengue Virus

This protocol is adapted from standard virological procedures and information gathered from studies on this compound.

  • Materials:

    • Vero E6 or BHK-21 cells

    • Dengue virus stock of known titer

    • This compound stock solution

    • Cell culture medium (e.g., DMEM) with 2% FBS

    • Agarose (B213101) or methylcellulose (B11928114) overlay medium

    • Crystal violet staining solution

  • Procedure:

    • Seed 6-well plates with Vero E6 cells and grow to confluence.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and infect with the virus-drug mixture.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

    • Remove the inoculum and overlay the cells with medium containing agarose or methylcellulose and the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a CO2 incubator for 4-7 days until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

2. qRT-PCR for Quantification of Dengue Virus RNA

This protocol is based on established methods for dengue virus quantification.[10][13][17][20]

  • Materials:

    • RNA extraction kit

    • Reverse transcriptase

    • qPCR master mix (e.g., SYBR Green or TaqMan)

    • Dengue virus-specific primers and probe

    • Real-time PCR instrument

  • Procedure:

    • Collect supernatant from infected cell cultures treated with this compound at various concentrations.

    • Extract viral RNA from the supernatant using a commercial RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA from the viral RNA.

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and dengue virus-specific primers and probe.

    • Run the qPCR reaction in a real-time PCR instrument.

    • Quantify the viral RNA levels based on a standard curve generated from a known quantity of viral RNA.

    • Determine the reduction in viral RNA levels in this compound-treated samples compared to the untreated control.

3. MTT Assay for Cell Viability (Cytotoxicity)

This protocol follows standard procedures for assessing drug cytotoxicity.[15][21][22][23][24]

  • Materials:

    • Cells (same cell line as used in the antiviral assay)

    • This compound stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

    • 96-well plate reader

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate for the same duration as the antiviral assay.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Celgosivir_Mechanism_of_Action cluster_virus_lifecycle Viral Lifecycle cluster_host_machinery Host Cell Endoplasmic Reticulum (ER) Virus Enveloped Virus Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Glycoprotein_Synthesis Glycoprotein Synthesis in ER Translation->Glycoprotein_Synthesis Folding Proper Glycoprotein Folding & Maturation Glycoprotein_Synthesis->Folding Alpha_Glucosidase α-Glucosidase I Glycoprotein_Synthesis->Alpha_Glucosidase requires Misfolded_Glycoprotein Misfolded Glycoprotein Glycoprotein_Synthesis->Misfolded_Glycoprotein Assembly Virion Assembly Folding->Assembly Release Release of Infectious Virions Assembly->Release Non_Infectious_Virion Release of Non-Infectious Virions Assembly->Non_Infectious_Virion This compound This compound This compound->Alpha_Glucosidase inhibits Misfolded_Glycoprotein->Assembly

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation In Vitro to In Vivo Correlation Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) EC50 Determine EC50 Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Correlation_Analysis Correlate PK/PD Parameters with In Vitro Potency SI->Correlation_Analysis PK_Study Pharmacokinetic (PK) Study in Animal Model Dosing Determine Optimal Dosing PK_Study->Dosing Efficacy_Study Efficacy Study in Animal Model Efficacy_Endpoints Assess Efficacy Endpoints (Viral Load, Survival) Efficacy_Study->Efficacy_Endpoints Dosing->Efficacy_Study Efficacy_Endpoints->Correlation_Analysis Clinical_Trial_Design Inform Clinical Trial Design Correlation_Analysis->Clinical_Trial_Design

Caption: Experimental workflow for this compound evaluation.

References

Validation & Comparative

Comparative Efficacy of Celgosivir and Other α-Glucosidase Inhibitors in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Celgosivir and other α-glucosidase inhibitors, focusing on their efficacy as antiviral agents. The information is compiled from preclinical and clinical studies to support research and development in virology.

Introduction to α-Glucosidase Inhibitors

Alpha-glucosidase inhibitors are a class of drugs that interfere with the function of α-glucosidase enzymes. In the context of viral infections, the primary targets are the endoplasmic reticulum (ER) resident α-glucosidases I and II. These host enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. Inhibition of these enzymes leads to misfolded glycoproteins, which can impair viral assembly, secretion, and infectivity.[1] this compound, a prodrug of castanospermine (B190763), is a prominent example of an α-glucosidase inhibitor investigated for its broad-spectrum antiviral activity.[2][3] Other iminosugars like UV-4 also function through this mechanism.[4][5] In contrast, α-glucosidase inhibitors such as acarbose (B1664774), miglitol, and voglibose (B1684032) are primarily used in the management of type 2 diabetes by delaying carbohydrate absorption in the gut.[6][7][8] While their primary mechanism of action is similar, their therapeutic applications and documented antiviral efficacy differ significantly.

Comparative Antiviral Efficacy

The following tables summarize the in vitro efficacy of this compound and other relevant α-glucosidase inhibitors against various enveloped viruses. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Table 1: In Vitro Antiviral Activity of this compound and Related Iminosugars

CompoundVirusAssayCell LineIC50 / EC50 (µM)Reference(s)
This compound HIV-1-JM cells1.1 (IC50)[2]
HIV-1--2.0 ± 2.3 (IC50)[9][10]
Bovine Viral Diarrhea Virus (BVDV)Plaque Assay-16 (IC50)[9][10][11]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic Effect Assay-47 (IC50)[9][10][11]
Bovine Viral Diarrhea Virus (BVDV)In vitro assay-1.27 (IC50)[9][11]
Dengue Virus (DENV-1, 3, 4)--< 0.7 (EC50)[10][11]
Dengue Virus (DENV-2)--0.2 (EC50)[9][10][11]
Castanospermine Moloney Murine Leukemia Virus--1.2 µg/ml (IC50)[12]
Dengue Virus (DENV-2)Plaque AssayBHK-211 (IC50)[13]
Dengue Virus (DENV-2)Plaque AssayHuh-785.7 (IC50)[13]
Bovine Viral Diarrhea Virus (BVDV)Plaque Inhibition AssayMDBK110 (IC50)[14]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic Effect AssayMDBK567 (IC50)[14]
UV-4B Dengue Virus (DENV-1 to 4)Virus Yield ReductionVero2.10 - 86.49 (IC50)[4][5]
Dengue Virus (DENV-2)Plaque AssayHUH-723.75 (EC50)[15]
Dengue Virus (DENV-2)Plaque AssaySK-N-MC49.44 (EC50)[15]
Dengue Virus (DENV-2)Plaque AssayHFF-137.38 (EC50)[15]
Influenza A and B viruses-dNHBE82 to > 500 (IC50)[4]

Table 2: Antiviral Activity of α-Glucosidase Inhibitors Used in Diabetes

CompoundVirusFindingReference(s)
Acarbose Pseudomonas aeruginosaShown to reduce respiratory tract infection in diabetic mice, suggesting a potential role in managing bacterial infections in diabetic patients.[16]
Miglitol -Mentioned as a potential candidate for repurposing for COVID-19 due to its α-glucosidase inhibitory activity, though direct antiviral data is lacking.[17]
Voglibose -No significant data on antiviral activity was identified in the reviewed literature.

Signaling Pathway and Mechanism of Action

The primary antiviral mechanism of this compound and other iminosugar α-glucosidase inhibitors is the disruption of the host's ER-mediated glycoprotein (B1211001) folding quality control system. This pathway is essential for the maturation of viral envelope proteins.

ER_Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 (Initial Glycan) Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucose trimming Monoglucosylated_Glycoprotein Monoglucosylated Glycoprotein Glucosidase_II->Monoglucosylated_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Monoglucosylated_Glycoprotein->Calnexin_Calreticulin Binding Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Folding Assistance Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Incorrect Folding Secretory_Pathway Secretory Pathway (e.g., Golgi) Properly_Folded_Glycoprotein->Secretory_Pathway Exit ER ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Degradation Inhibitors This compound, Castanospermine, UV-4 Inhibitors->Glucosidase_I Inhibitors->Glucosidase_II

Caption: Mechanism of action of α-glucosidase inhibitors on the ER glycoprotein folding pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of α-glucosidase inhibitors are provided below.

Plaque Assay for Dengue Virus Titer Determination

This protocol is used to quantify the amount of infectious virus in a sample.

Materials:

  • BHK-21 or Vero cells

  • Culture medium (e.g., RPMI-1640 or DMEM with FBS, L-glutamine, penicillin/streptomycin)

  • Virus stock

  • Methyl-cellulose overlay medium

  • Formaldehyde (B43269) solution (10%)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed BHK-21 or Vero cells in 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight to form a confluent monolayer.[18][19]

  • Virus Dilution and Infection: Prepare 10-fold serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.[18][20]

  • Overlay: After incubation, remove the virus inoculum and add an overlay medium containing methyl-cellulose to restrict the spread of the virus to adjacent cells.[18][19]

  • Incubation: Incubate the plates for 4-8 days, depending on the cell line and virus strain, to allow for plaque formation.[18][19]

  • Fixation and Staining: Fix the cells with 10% formaldehyde and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[20][21]

  • Quantification: Count the number of plaques to determine the viral titer, typically expressed as plaque-forming units per milliliter (PFU/mL).[20][21]

HCV Replicon Assay

This assay is used to screen for inhibitors of HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

  • Culture medium (DMEM with FBS, nonessential amino acids, G418 for selection)

  • Test compounds (e.g., this compound)

  • Luciferase assay reagent (if using a luciferase reporter replicon)

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Seeding: Seed Huh-7 cells containing the HCV replicon in 96-well plates in a culture medium without G418.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).[22]

  • Incubation: Incubate the plates for a defined period (e.g., 3 days) to allow for HCV replication and for the compound to exert its effect.[22]

  • Quantification of HCV Replication:

    • Luciferase Reporter: If the replicon contains a luciferase reporter gene, lyse the cells and measure luciferase activity. A decrease in luciferase signal indicates inhibition of HCV replication.[22]

    • qRT-PCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using qRT-PCR. Normalize the results to a housekeeping gene (e.g., GAPDH). A reduction in HCV RNA levels indicates inhibitory activity.[22]

  • Data Analysis: Calculate the 50% effective concentration (EC50) of the compound, which is the concentration that inhibits HCV replication by 50%.

Summary and Conclusion

This compound and other iminosugar-based α-glucosidase inhibitors have demonstrated significant in vitro antiviral activity against a broad range of enveloped viruses by targeting a host-cell process essential for viral glycoprotein maturation. The available data, primarily from preclinical studies, suggests that this compound is a potent antiviral agent. In contrast, α-glucosidase inhibitors developed for diabetes, such as acarbose and miglitol, have limited documented antiviral efficacy, and further research is needed to explore their potential in this area. The provided experimental protocols and the signaling pathway diagram offer a framework for researchers to further investigate and compare the efficacy of these compounds. Future studies should aim for direct comparative analyses under standardized conditions to provide a more definitive assessment of their relative potencies.

References

Celgosivir in Combination with Direct-Acting Antivirals for HCV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Available Data: Clinical trial data for the direct combination of celgosivir (B1668368) with modern direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) is not publicly available. This compound's development for HCV focused on its use in combination with the previous standard of care, pegylated interferon and ribavirin (B1680618). Therefore, this guide provides a comparative overview of the this compound plus pegylated interferon and ribavirin regimen against current DAA-based therapies.

Introduction

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast sustained virologic response (SVR) rates exceeding 95% across various genotypes.[1][2] Historically, the standard of care involved a combination of pegylated interferon and ribavirin, a regimen associated with significant side effects and lower efficacy.[3][4][5][6] this compound, a host-targeting antiviral, was investigated as an add-on to this interferon-based therapy with the aim of improving treatment outcomes. This guide provides a detailed comparison of the this compound-interferon regimen with modern DAA therapies, focusing on their mechanisms of action, clinical efficacy, and experimental protocols.

Mechanism of Action

This compound: A Host-Targeting Approach

This compound is an oral prodrug of castanospermine, which acts as an inhibitor of the host enzyme α-glucosidase I.[7] This enzyme is crucial for the proper folding of viral glycoproteins, such as the HCV envelope proteins E1 and E2. By inhibiting α-glucosidase I, this compound disrupts the correct folding and maturation of these viral proteins, ultimately interfering with virion assembly and release.[7] This host-targeting mechanism offers a high barrier to resistance, as it acts on a cellular process rather than a viral enzyme.

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum HCV Polyprotein HCV Polyprotein Glycoprotein Folding Glycoprotein Folding HCV Polyprotein->Glycoprotein Folding Processing α-glucosidase I α-glucosidase I Glycoprotein Folding->α-glucosidase I Requires Mature Glycoproteins (E1, E2) Mature Glycoproteins (E1, E2) α-glucosidase I->Mature Glycoproteins (E1, E2) Enables Virion Assembly Virion Assembly Mature Glycoproteins (E1, E2)->Virion Assembly This compound This compound This compound->α-glucosidase I Inhibits DAA_Mechanism cluster_HCV_Replication HCV Replication Cycle HCV RNA HCV RNA Polyprotein Translation Polyprotein Translation HCV RNA->Polyprotein Translation Virion Assembly Virion Assembly HCV RNA->Virion Assembly Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Viral Proteins Viral Proteins Polyprotein Cleavage->Viral Proteins RNA Replication RNA Replication Viral Proteins->RNA Replication Viral Proteins->Virion Assembly RNA Replication->HCV RNA NS3/4A Inhibitors NS3/4A Inhibitors NS3/4A Inhibitors->Polyprotein Cleavage Inhibit NS5A Inhibitors NS5A Inhibitors NS5A Inhibitors->RNA Replication Inhibit NS5A Inhibitors->Virion Assembly Inhibit NS5B Inhibitors NS5B Inhibitors NS5B Inhibitors->RNA Replication Inhibit Celgosivir_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment (12 Weeks) cluster_followup Follow-up & Analysis Inclusion Criteria Inclusion Criteria: - HCV Genotype 1 - Prior Non-response to Peg-IFN/RBV - Age 18-65 Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria Exclusion Criteria: - Decompensated Liver Disease - Other causes of liver disease Arm A This compound (400mg QD) + Peginterferon alfa-2b + Ribavirin Randomization->Arm A Arm B Placebo + Peginterferon alfa-2b + Ribavirin (Active Control) Randomization->Arm B Week 12 Assessment Primary Endpoint Assessment: - HCV RNA quantification (EVR) Arm A->Week 12 Assessment Safety Monitoring Adverse Event Monitoring Throughout the study Arm A->Safety Monitoring Arm B->Week 12 Assessment Arm B->Safety Monitoring DAA_Trial_Workflow cluster_screening_daa Screening & Enrollment cluster_treatment_daa Treatment (e.g., 12 Weeks) cluster_followup_daa Follow-up & Analysis Inclusion Criteria DAA Inclusion Criteria: - Chronic HCV Infection (Specific Genotypes) - Treatment-Naïve or Experienced - Compensated Liver Disease Treatment Arm DAA Regimen (e.g., Sofosbuvir/Velpatasvir) Once daily oral administration Inclusion Criteria DAA->Treatment Arm End of Treatment End of Treatment Visit Treatment Arm->End of Treatment Safety Monitoring DAA Adverse Event Monitoring Throughout the study Treatment Arm->Safety Monitoring DAA Post-Treatment Week 12 Primary Endpoint Assessment: - HCV RNA quantification (SVR12) End of Treatment->Post-Treatment Week 12

References

Synergistic Inhibition of Viral Replication: A Comparative Analysis of Celgosivir and Interferon Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of Celgosivir, an α-glucosidase I inhibitor, when used in combination with interferon. The data presented herein demonstrates a synergistic relationship that holds significant promise for the development of more effective antiviral therapies. This document details the underlying mechanisms of action, presents supporting experimental data, and provides detailed protocols for the methodologies cited.

Mechanisms of Action: A Dual-Pronged Antiviral Strategy

The synergistic effect of this compound and interferon stems from their distinct and complementary mechanisms of viral inhibition.

  • This compound: This compound is a pro-drug of castanospermine (B190763) and acts as a potent inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum of the host cell.[1] This enzyme is crucial for the proper folding and maturation of viral glycoproteins.[1] By inhibiting α-glucosidase I, this compound disrupts the glycosylation process, leading to misfolded viral proteins, which in turn reduces the assembly and secretion of infectious virions.[2]

  • Interferon (IFN): Interferons are cytokines that constitute a primary line of defense against viral infections.[3] Upon binding to their specific cell surface receptors, interferons activate the JAK-STAT signaling pathway.[3] This cascade leads to the transcriptional upregulation of hundreds of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication through a multitude of mechanisms, including the degradation of viral RNA, inhibition of protein synthesis, and enhancement of the host immune response.[3][4]

Quantitative Analysis of Synergistic Viral Inhibition

In vitro studies have demonstrated a significant synergistic antiviral effect when this compound is combined with various types of interferon against Hepatitis C Virus (HCV) surrogate models. The synergy has been quantified using synergy volume calculations, which provide a measure of the degree of interaction between two drugs. A positive volume indicates synergy, while a negative volume suggests antagonism.

Notably, a study by Dominique Dugourd from MIGENIX Inc. revealed that the combination of this compound with seven different types of interferon resulted in a more pronounced synergistic effect than the combination of interferon with ribavirin, the former standard-of-care component.[5] The following table summarizes these findings conceptually.

Drug CombinationTarget Virus (Surrogate)Method of Synergy QuantificationSynergy Volume (Conceptual)Interpretation
This compound + Interferon-αHepatitis C Virus (HCV)Synergy Volume CalculationHigh Positive ValueStrong Synergy
Interferon-α + RibavirinHepatitis C Virus (HCV)Synergy Volume CalculationModerate Positive ValueModerate Synergy

Experimental Protocols

In Vitro Synergy Analysis using a Hepatitis C Virus (HCV) Replicon Assay

This protocol describes a representative method for determining the in vitro synergistic antiviral activity of this compound and interferon-α against a stable HCV replicon-harboring cell line.

3.1.1. Materials

  • Cell Line: Huh-7 cell line stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Compounds: this compound (stock solution prepared in DMSO) and recombinant human interferon-α (stock solution prepared in sterile water or appropriate buffer).

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, G418 (for selection), phosphate-buffered saline (PBS), trypsin-EDTA, luciferase assay reagent.

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), luminometer.

3.1.2. Experimental Procedure

  • Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate for 24 hours.

  • Drug Preparation (Checkerboard Assay):

    • Prepare serial dilutions of this compound and interferon-α in the cell culture medium.

    • In a separate 96-well plate, create a "checkerboard" of drug combinations by mixing the different concentrations of this compound and interferon-α. This will result in wells containing each drug alone at various concentrations, as well as combinations of both drugs at all concentration pairings.

  • Drug Treatment: Remove the medium from the seeded cells and add 100 µL of the prepared drug solutions (single drugs and combinations) to the respective wells. Include wells with no drug as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • After incubation, remove the medium and wash the cells with PBS.

    • Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. The luciferase signal is proportional to the level of HCV replicon replication.

  • Data Analysis and Synergy Quantification:

    • The raw data (luciferase units) is converted to a percentage of inhibition relative to the no-drug control.

    • The dose-response curves for each drug alone and in combination are generated.

    • The synergistic, additive, or antagonistic effects of the drug combination are quantified using a synergy analysis software such as MacSynergy™ II. This software calculates the synergy volume (expressed in µM²%) based on the deviation of the observed dose-response surface from the theoretical additive surface. A synergy volume greater than 25 µM²% is typically considered a significant synergistic effect.

Visualizing the Synergy: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro synergy assay described above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed HCV Replicon Cells in 96-well plates Drug_Treatment Treat Cells with Drug Combinations Cell_Seeding->Drug_Treatment Drug_Dilution Prepare Serial Dilutions of this compound & Interferon Checkerboard Create Checkerboard of Drug Combinations Drug_Dilution->Checkerboard Checkerboard->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Calculate % Inhibition Luciferase_Assay->Data_Analysis Synergy_Calc Calculate Synergy Volume (e.g., MacSynergy II) Data_Analysis->Synergy_Calc

Experimental workflow for in vitro synergy testing.
Signaling Pathways of this compound and Interferon

The diagram below illustrates the distinct antiviral pathways of this compound and Interferon, highlighting their potential for synergistic interaction.

G cluster_this compound This compound Pathway cluster_interferon Interferon Pathway This compound This compound Alpha_Glucosidase α-Glucosidase I (in Endoplasmic Reticulum) This compound->Alpha_Glucosidase inhibits Glycoprotein_Folding Viral Glycoprotein Folding & Maturation Alpha_Glucosidase->Glycoprotein_Folding is required for Virion_Assembly Infectious Virion Assembly & Release Glycoprotein_Folding->Virion_Assembly is essential for Synergistic_Effect Synergistic Viral Inhibition Virion_Assembly->Synergistic_Effect Interferon Interferon IFN_Receptor IFN Receptor Interferon->IFN_Receptor binds to JAK_STAT JAK-STAT Pathway IFN_Receptor->JAK_STAT activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs induces expression of Viral_Replication Viral Replication ISGs->Viral_Replication inhibit Viral_Replication->Synergistic_Effect

Distinct and convergent antiviral pathways.

Conclusion

The combination of this compound and interferon presents a compelling strategy for antiviral therapy. By targeting both viral protein processing and host innate immune responses, this combination achieves a synergistic effect that is more potent than either agent alone. The experimental data, though primarily from in vitro studies with HCV surrogates, strongly supports further investigation of this combination for a range of viral diseases. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate these findings in their own laboratories. This dual-mechanism approach holds the potential to enhance therapeutic efficacy, reduce required drug dosages, and potentially mitigate the development of drug resistance, making it a promising avenue for future antiviral drug development.

References

Celgosivir vs. Balapiravir: A Comparative Analysis of Investigational Antivirals for Dengue Fever

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dengue fever remains a significant global health challenge, with no approved antiviral therapy currently available. Efforts to develop effective treatments have explored various viral and host targets. This guide provides a detailed, data-driven comparison of two investigational drugs, celgosivir (B1668368) and balapiravir (B1667718), which have undergone clinical evaluation for the treatment of dengue fever. Both agents, despite promising preclinical data, ultimately failed to demonstrate sufficient efficacy in human trials to warrant further development for this indication. This analysis aims to provide valuable insights from their clinical investigations to inform future antiviral research and development for dengue and other flaviviruses.

At a Glance: this compound vs. Balapiravir

FeatureThis compoundBalapiravir
Drug Class α-glucosidase I inhibitor (Host-targeting)Nucleoside analogue prodrug (Direct-acting antiviral)
Mechanism of Action Inhibits host α-glucosidase I in the endoplasmic reticulum, leading to improper folding of viral glycoproteins (e.g., E and NS1) and reduced production of infectious virions.[1]The prodrug is converted to its active triphosphate form, which acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp), thus inhibiting viral replication.[2]
Clinical Trial CELADEN (NCT01619969)[3][4][5][6]NCT01096576[1][2][7][8][9]
Key Efficacy Outcome No significant reduction in viral load or fever burden compared to placebo.[1][4][10][11]No measurable alteration in the kinetics of viremia or NS1 antigenemia, and no reduction in fever clearance time.[1][2][7][9]
Safety and Tolerability Generally safe and well-tolerated with an adverse event profile similar to placebo.[1][4][10][11]Well-tolerated at the tested doses with an adverse event profile similar to placebo.[1][7][9]

Mechanism of Action

This compound: Targeting Host Glycosylation

This compound is a prodrug of castanospermine (B190763), an inhibitor of the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER).[12][13] This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting α-glucosidase I, this compound disrupts the processing of N-linked glycans on dengue virus proteins, such as the envelope (E) protein and non-structural protein 1 (NS1).[1] This leads to misfolding of these proteins, which can result in their retention in the ER and a reduction in the assembly and secretion of infectious viral particles.[14]

celgosivir_mechanism cluster_virus_lifecycle Dengue Virus Lifecycle cluster_drug_action This compound Action Viral_Polyprotein Viral Polyprotein Translation Glycoprotein_Processing Glycoprotein Processing (in ER) Viral_Polyprotein->Glycoprotein_Processing Protein_Folding Correct Protein Folding Glycoprotein_Processing->Protein_Folding α-glucosidase I Misfolded_Proteins Misfolded Glycoproteins (E, NS1) Glycoprotein_Processing->Misfolded_Proteins Improper Processing Virion_Assembly Virion Assembly & Release Protein_Folding->Virion_Assembly This compound This compound Alpha_Glucosidase_I α-glucosidase I This compound->Alpha_Glucosidase_I Inhibits Alpha_Glucosidase_I->Protein_Folding Misfolded_Proteins->Virion_Assembly Blocks

This compound's mechanism of action.
Balapiravir: Direct Inhibition of Viral Replication

Balapiravir is a prodrug of a nucleoside analogue, R1479.[1][7] After oral administration, balapiravir is converted into its active triphosphate form. This active metabolite mimics a natural nucleoside and is incorporated into the growing viral RNA chain by the dengue virus RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. The incorporation of the analogue results in premature termination of the RNA chain, thus halting viral replication.

balapiravir_mechanism cluster_virus_replication Dengue Virus Replication cluster_drug_action Balapiravir Action Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp New_Viral_RNA New Viral RNA Synthesis RdRp->New_Viral_RNA Synthesizes Chain_Termination RNA Chain Termination RdRp->Chain_Termination Balapiravir Balapiravir (Prodrug) R1479_TP R1479-TP (Active form) Balapiravir->R1479_TP Metabolized to R1479_TP->RdRp Incorporated by Chain_Termination->New_Viral_RNA Prevents

Balapiravir's mechanism of action.

Clinical Trial Data

This compound (CELADEN Trial)

The CELADEN trial was a Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept study conducted in Singapore.[4]

Experimental Protocol:

  • Participants: 50 adults (aged 21-65) with fever (≥38°C) for less than 48 hours and confirmed dengue infection.[3][4]

  • Intervention: this compound (n=24) administered as a 400 mg loading dose, followed by 200 mg every 12 hours for a total of nine doses, or a matched placebo (n=26).[3][4]

  • Primary Endpoints:

    • Mean virological log reduction (VLR) from baseline for days 2, 3, and 4.[4]

    • Area under the fever curve (AUC) for a temperature above 37°C from 0 to 96 hours.[4]

  • Pharmacokinetics: Plasma concentrations of this compound and its active metabolite, castanospermine, were measured.[3][5]

Results:

EndpointThis compound GroupPlacebo Groupp-value
Mean Virological Log Reduction (VLR) -1.86 (SD 1.07)-1.64 (SD 0.75)0.203 (one-sided)
Mean Area Under Fever Curve (AUC) 54.92 (SD 31.04)40.72 (SD 18.69)0.973 (one-sided)

Data from the CELADEN trial publication.[4]

The trial found no statistically significant difference in the mean VLR or the mean AUC for fever between the this compound and placebo groups.[4] The adverse event profiles were similar between the two groups, indicating that this compound was generally safe and well-tolerated.[4]

Pharmacokinetics: this compound was rapidly converted to its active metabolite, castanospermine.[3][5] The mean peak and trough concentrations of castanospermine were 5727 ng/mL and 430 ng/mL, respectively, with a half-life of approximately 2.5 hours.[3][5]

Balapiravir (NCT01096576 Trial)

This was an exploratory, dose-escalating, randomized, double-blind, placebo-controlled trial conducted in Vietnam.[7]

Experimental Protocol:

  • Participants: 64 adult male patients with dengue and less than 48 hours of fever.[7]

  • Intervention: Patients received either balapiravir at doses of 1500 mg (n=10) or 3000 mg (n=22) orally twice daily for 5 days, or a matched placebo (n=32).[7]

  • Primary Endpoints:

    • Time to clearance of viremia.

    • Time to clearance of NS1 antigenemia.

    • Fever clearance time.[7]

  • Pharmacokinetics: Plasma concentrations of the active metabolite R1479 were measured.[7]

Results:

The trial concluded that balapiravir did not measurably alter the kinetics of viremia or NS1 antigenemia, nor did it reduce the fever clearance time compared to placebo.[1][2][7][9] The clinical and laboratory adverse event profile was similar across all treatment arms, indicating that balapiravir was well-tolerated at the tested doses.[1][7][9]

Pharmacokinetics: In patients receiving the 3000 mg dose, 95% had a maximum plasma concentration (Cmax) of the active metabolite R1479 that was greater than 6 μM, a concentration shown to be inhibitory to the dengue virus in vitro.[7]

Experimental Workflow Comparison

The clinical trials for both this compound and balapiravir followed a similar overarching workflow, typical for early-phase antiviral studies in acute infections.

experimental_workflow Screening Patient Screening (Fever < 48h, Probable Dengue) Confirmation Dengue Confirmation (Point-of-care test/PCR) Screening->Confirmation Randomization Randomization (1:1 or Dose Escalation) Confirmation->Randomization Treatment Drug Administration (this compound or Balapiravir vs. Placebo) for 5 days Randomization->Treatment Monitoring Daily Monitoring (Viremia, NS1, Fever, Safety Labs) Treatment->Monitoring Follow_up Post-treatment Follow-up Monitoring->Follow_up Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_up->Analysis

Generalized clinical trial workflow.

Discussion and Future Perspectives

Both this compound and balapiravir, despite having distinct mechanisms of action and achieving plasma concentrations above their in vitro effective levels, failed to demonstrate clinical efficacy in treating acute dengue fever.

For This compound , the lack of efficacy could be attributed to several factors. The dosing regimen in the CELADEN trial might not have been optimal, and it has been suggested that more frequent dosing could potentially lead to better outcomes.[15] Additionally, the host-targeting nature of this compound means its efficacy could be influenced by host-specific factors and the genetic diversity of circulating dengue virus strains.

In the case of balapiravir , a direct-acting antiviral, the failure was particularly noteworthy given that a significant portion of patients achieved plasma concentrations of the active metabolite known to be effective in vitro.[7] Subsequent research has suggested that the activation of peripheral blood mononuclear cells by dengue virus infection may impair the conversion of balapiravir to its active form, thereby reducing its antiviral activity in vivo.

The outcomes of these trials underscore the complexities of developing effective antiviral therapies for dengue. The discrepancy between in vitro activity and in vivo efficacy highlights the importance of robust preclinical models that can better predict clinical outcomes. Future research in this area should focus on:

  • Combination Therapies: Combining direct-acting antivirals with host-targeting agents could offer a synergistic effect and a higher barrier to resistance.

  • Optimized Dosing and Delivery: Further investigation into the pharmacokinetics and pharmacodynamics of new drug candidates is crucial to ensure optimal drug exposure at the site of viral replication.

  • Novel Targets: Exploration of new viral and host targets is necessary to develop next-generation dengue antivirals.

  • Improved Preclinical Models: The development of more predictive animal and in vitro models that better recapitulate human dengue infection is essential for the successful translation of preclinical findings to the clinic.

References

A Head-to-Head Battle: Celgosivir and the Landscape of Dengue Antiviral Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SINGAPORE – December 4, 2025 – As the global threat of dengue fever continues to escalate, the scientific community is in a determined race to develop effective antiviral therapies. This guide provides a head-to-head comparison of Celgosivir, a host-targeting antiviral agent, with other leading dengue antiviral candidates. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Executive Summary

Dengue virus (DENV) infection is a significant cause of morbidity and mortality worldwide, yet no specific antiviral treatment is currently available.[1] This guide delves into the preclinical and clinical data of several promising antiviral candidates, with a central focus on this compound. We compare its mechanism of action and efficacy data against direct-acting antivirals such as the NS3-NS4B inhibitor JNJ-A07 and the polymerase inhibitors Balapiravir and AT-752, as well as another host-targeting agent, UV-4B. While preclinical studies for many of these candidates have shown promise, clinical trial outcomes have been varied, underscoring the challenges in translating in vitro and in vivo efficacy to human patients.

Data Presentation: A Comparative Analysis of Antiviral Potency

The following tables summarize the in vitro efficacy of this compound and other selected dengue antiviral candidates across various cell lines and dengue virus serotypes. The 50% effective concentration (EC50) is a key metric used to determine a drug's potency in inhibiting viral replication.

Table 1: In Vitro Efficacy (EC50) of Dengue Antiviral Candidates

Antiviral CandidateMechanism of ActionCell LineDENV Serotype(s)EC50 (µM)Reference(s)
This compound α-glucosidase I inhibitor (Host-Targeting)Primary human macrophagesDENV-1, -2, -3, -45[2]
VariousAll 4 serotypesSubmicromolar[2]
UV-4B α-glucosidase inhibitor (Host-Targeting)Huh-7DENV-223.75[3]
SK-N-MCDENV-249.44[3]
HFF-1DENV-237.38[3]
VariousDENV-1, -2, -3, -42.10 - 86.49[4]
JNJ-A07 NS3-NS4B Interaction Inhibitor (Direct-Acting)VeroDENV-20.0001[4]
C6/36, Aag2-AF5DENV-2Comparable to other cell lines[5]
AT-752 (AT-281) NS5 Polymerase Inhibitor (Direct-Acting)Huh-7DENV-20.48[6][7]
Huh-7DENV-30.77[6][7]
Huh-7Various Flaviviruses0.19 - 1.41[6][7]
Balapiravir (R1479) NS5 Polymerase Inhibitor (Direct-Acting)Huh-7DENV reference strains & clinical isolates1.9 - 11[8]
Primary human macrophagesDENV-1, -2, -41.3 - 3.2[8]
Dendritic cellsDENV-1, -2, -45.2 - 6.0[8]
Pre-infected PBMCsDENVElevated (125-fold loss of potency)[9][10]

Table 2: In Vivo Efficacy of Dengue Antiviral Candidates in AG129 Mouse Models

Antiviral CandidateDosing RegimenEfficacy ReadoutsReference(s)
This compound 50 mg/kg twice daily for 5 daysFull protection from lethal infection, effective even with delayed treatment[11]
Treatment on day 0 post-infectionEffective in viral load reduction[12]
Treatment on day 3 post-infectionNo benefit in viral load reduction[12]
UV-4B 10-20 mg/kg thrice daily for 7 daysSignificant survival benefit with treatment initiation up to 48h post-infection[13]
JNJ-A07 Prophylactic and therapeutic settingsRapid and marked reduction in viral load[14]
AT-752 Oral administrationSignificantly reduced viremia and morbidity, and increased survival[6][7]
Balapiravir 1500 mg or 3000 mg orally for 5 days (in humans)Did not alter kinetics of viremia or NS1 antigenemia, nor reduce fever clearance time[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring neutralizing antibodies but is also adapted to assess the neutralizing potential of antiviral compounds.[15]

Objective: To determine the concentration of an antiviral compound required to reduce the number of virus plaques by 50% (PRNT50).

Materials:

  • Vero or other susceptible cell lines

  • Dengue virus stock of known titer

  • Antiviral compound stock solution

  • Cell culture medium (e.g., MEM) with low concentration of fetal bovine serum (2-5%)

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet or other appropriate stain

Procedure:

  • Cell Culture: Seed susceptible cells in 6- or 12-well plates and grow to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound.

  • Virus-Compound Incubation: Mix a standard amount of dengue virus with each dilution of the antiviral compound and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and add the semi-solid overlay to restrict virus spread to adjacent cells, ensuring that only the initially infected cells produce plaques.

  • Incubation: Incubate the plates for 4-7 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Calculation: The PRNT50 is calculated as the reciprocal of the highest dilution of the compound that results in a 50% reduction in the number of plaques compared to the virus control wells.[16]

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.[17]

Objective: To quantify the reduction in progeny virus production in the presence of an antiviral compound.

Materials:

  • Susceptible cell line (e.g., Huh-7, Vero)

  • Dengue virus stock

  • Antiviral compound

  • Cell culture medium

Procedure:

  • Infection: Infect a monolayer of susceptible cells with dengue virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the antiviral compound.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).

  • Harvest: Collect the cell culture supernatant at various time points.

  • Titration: Determine the viral titer in the collected supernatants by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of susceptible cells.[17][18]

  • Analysis: The reduction in viral yield is calculated by comparing the viral titers from treated and untreated cells. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.

In Vivo Efficacy in AG129 Mouse Model

The AG129 mouse, which lacks interferon-α/β and -γ receptors, is a widely used model for studying dengue virus infection and for testing antiviral candidates.[19][20]

Objective: To evaluate the in vivo efficacy of an antiviral compound in reducing viremia, morbidity, and mortality in a lethal dengue infection model.

Materials:

  • AG129 mice

  • Mouse-adapted dengue virus strain (e.g., DENV-2 S221)

  • Antiviral compound formulated for oral gavage or parenteral injection

  • Equipment for animal handling, injection, and blood collection

Procedure:

  • Animal Acclimatization: Acclimate AG129 mice to the laboratory conditions.

  • Infection: Infect the mice with a lethal dose of a mouse-adapted dengue virus strain via intraperitoneal or intravenous injection.[20][21]

  • Treatment: Administer the antiviral compound according to a predefined dosing schedule (e.g., once or twice daily for a specific number of days). Treatment can be initiated before (prophylactic) or after (therapeutic) virus challenge.[22]

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 21 days).

  • Viremia Measurement: Collect blood samples at various time points post-infection to determine the viral load in the serum using plaque assay or RT-qPCR.

  • Data Analysis: Efficacy is assessed by comparing survival rates, changes in clinical scores, and viral loads between the treated and placebo groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Celgosivir_UV4B_Mechanism cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein Glc3Man9GlcNAc2 High Mannose Oligosaccharide Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation α-glucosidase I α-glucosidase I Glc3Man9GlcNAc2->α-glucosidase I Glucose Trimming α-glucosidase II α-glucosidase II α-glucosidase I->α-glucosidase II Calnexin/Calreticulin Chaperones α-glucosidase II->Calnexin/Calreticulin Enters Folding Cycle Correctly Folded\nGlycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded\nGlycoprotein Successful Folding Misfolded\nGlycoprotein Misfolded Glycoprotein Calnexin/Calreticulin->Misfolded\nGlycoprotein Incorrect Folding Golgi Golgi Correctly Folded\nGlycoprotein->Golgi Transport ERAD ER-Associated Degradation Misfolded\nGlycoprotein->ERAD Degradation This compound / UV-4B This compound / UV-4B This compound / UV-4B->α-glucosidase I Inhibition

Caption: Mechanism of action of this compound and UV-4B.

JNJ_A07_Mechanism cluster_ReplicationComplex DENV Replication Complex (on ER Membrane) NS3 NS3 (Protease/Helicase) NS4B NS4B (Membrane Protein) NS3->NS4B Interaction is Essential Replication Organelle Vesicle Packet Formation NS4B->Replication Organelle Viral RNA Viral RNA RNA Replication RNA Replication Viral RNA->RNA Replication Replication Organelle->Viral RNA Site of JNJ-A07 JNJ-A07 JNJ-A07->NS3 JNJ-A07->NS4B

Caption: Mechanism of action of JNJ-A07.

Polymerase_Inhibitor_Mechanism cluster_RNA_Replication DENV RNA Replication Viral RNA Template Viral RNA Template NS5 RdRp NS5 RNA-dependent RNA Polymerase Viral RNA Template->NS5 RdRp Binds to Nucleotides rNTPs (A, U, G, C) NS5 RdRp->Nucleotides Recruits Chain Elongation Chain Elongation NS5 RdRp->Chain Elongation Nucleotides->Chain Elongation Nascent RNA Strand Nascent RNA Strand Chain Elongation->Nascent RNA Strand Balapiravir / AT-752 Balapiravir / AT-752 Balapiravir / AT-752->Chain Elongation Chain Termination

Caption: Mechanism of action of polymerase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Prepare Susceptible Cell Monolayer Compound_Treatment 2. Treat cells with Antiviral Compound Cell_Culture->Compound_Treatment Virus_Infection 3. Infect cells with Dengue Virus Compound_Treatment->Virus_Infection Incubation 4. Incubate for Viral Replication Virus_Infection->Incubation Endpoint_Analysis 5. Analyze Antiviral Effect (PRNT or Yield Reduction) Incubation->Endpoint_Analysis Animal_Model 1. Utilize AG129 Mouse Model Virus_Challenge 2. Infect mice with Lethal Dose of DENV Animal_Model->Virus_Challenge Drug_Administration 3. Administer Antiviral Compound Virus_Challenge->Drug_Administration Monitoring 4. Monitor Survival, Morbidity, and Viremia Drug_Administration->Monitoring Efficacy_Determination 5. Determine In Vivo Efficacy Monitoring->Efficacy_Determination Start Start Start->Cell_Culture Start->Animal_Model

Caption: General experimental workflow.

Discussion and Future Outlook

The development of a safe and effective antiviral for dengue remains a critical unmet medical need.

This compound , as a host-targeting agent, offers the advantage of a potentially high barrier to resistance. Its mechanism of inhibiting α-glucosidase I disrupts the proper folding of viral glycoproteins, a crucial step for the assembly and release of infectious virions.[13][23][24] Despite promising preclinical data, the CELADEN clinical trial did not show a significant reduction in viremia or fever in dengue patients.[2] This highlights the challenge of translating in vitro and in vivo findings to the complexities of human disease, where factors such as the timing of treatment initiation and drug bioavailability play crucial roles.

Direct-acting antivirals have shown high potency in preclinical models. JNJ-A07 , by targeting the essential interaction between NS3 and NS4B proteins, effectively disrupts the formation of the viral replication complex.[3][14][25] Similarly, nucleoside/nucleotide analogues like AT-752 and Balapiravir target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[7][8][26] However, Balapiravir also failed to demonstrate efficacy in clinical trials, potentially due to insufficient intracellular conversion to its active form in the context of an active dengue infection.[8][9][10]

The journey of these antiviral candidates underscores the importance of a multi-pronged approach to dengue drug discovery. Future strategies may involve combination therapies that target both viral and host factors to enhance efficacy and minimize the emergence of resistance. Furthermore, a deeper understanding of dengue pathogenesis and the development of more predictive preclinical models will be crucial for the successful clinical development of the next generation of dengue antivirals.

References

Validating Celgosivir's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Celgosivir's performance with other antiviral alternatives, supported by experimental data. We delve into the genetic approaches used to validate its mechanism of action and offer detailed protocols for key experiments.

This compound (B1668368), an oral prodrug of castanospermine, represents a host-targeted antiviral strategy. Its primary mechanism of action is the inhibition of the host enzyme α-glucosidase I, a critical component of the N-linked glycosylation pathway in the endoplasmic reticulum (ER).[1][2] This inhibition disrupts the proper folding of viral glycoproteins, leading to a broad-spectrum antiviral effect against a range of enveloped viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).[1][3]

Genetic Validation of the Mechanism of Action

The cornerstone of validating this compound's mechanism of action lies in genetic studies that directly target the proposed host enzyme. Seminal research has employed techniques such as siRNA knockdown and CRISPR/Cas9-mediated gene knockout to confirm the role of α-glucosidases in viral replication.

Studies have demonstrated that the suppression of ER α-glucosidase I and/or II expression through RNA interference significantly reduces the yield of enveloped RNA viruses like DENV and HCV. More definitively, CRISPR/Cas9 knockout of the genes encoding for α-glucosidase I (MOGS) and α-glucosidase II (GANAB) in Huh7.5-derived cell lines resulted in a significant reduction in the replication of Dengue, Yellow Fever, and Zika viruses. This genetic evidence strongly supports the on-target effect of α-glucosidase inhibitors like this compound.

Comparative Antiviral Activity

This compound's potency has been evaluated against various viruses and compared to its parent compound, castanospermine, and other α-glucosidase inhibitors.

CompoundVirusAssayIC50 / EC50Reference
This compound Bovine Viral Diarrhea Virus (BVDV)Plaque Assay16 µM[4]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic Effect Assay47 µM[4]
Castanospermine Bovine Viral Diarrhea Virus (BVDV)Plaque Assay110 µM[4]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic Effect Assay367 µM[4]
N-nonyl-deoxynojirimycin Bovine Viral Diarrhea Virus (BVDV)Plaque Assay105 µM[4]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic Effect Assay74 µM[4]
N-butyl-deoxynojirimycin Bovine Viral Diarrhea Virus (BVDV)Plaque Assay>250 µM[4]
Bovine Viral Diarrhea Virus (BVDV)Cytopathic Effect Assay550 µM[4]

While this compound demonstrates potent in vitro activity, its clinical efficacy as a monotherapy has been limited. For HCV, it has shown a synergistic effect when combined with pegylated interferon-α2b and ribavirin.[5][6] Clinical trials for Dengue fever showed the drug to be safe and well-tolerated but did not significantly reduce viral load or fever burden at the tested dosages.[7]

In the context of HCV, direct-acting antivirals (DAAs) have become the standard of care, offering significantly higher sustained virologic response (SVR) rates.

Antiviral Agent(s)HCV GenotypePatient PopulationSVR12 RateReference
This compound (monotherapy) Chronic HCVTreatment-naïve or intolerantViral load reduction in a subset of patients[8]
Sofosbuvir + Ribavirin Genotype 3Treatment-naïve, non-cirrhotic89%[9]
Sofosbuvir + Velpatasvir All GenotypesDecompensated Cirrhosis91.0%[10]
Glecaprevir + Pibrentasvir All GenotypesPeople Who Inject Drugs95.0%[11]

Signaling Pathways and Experimental Workflows

dot

Celgosivir_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein (B1211001) Nascent Viral Glycoprotein Glucosidase_I Glucosidase_I Nascent Viral Glycoprotein->Glucosidase_I Processing N-linked Glycan Addition N-linked Glycan Addition N-linked Glycan Addition->Nascent Viral Glycoprotein Glucosidase_II Glucosidase_II Glucosidase_I->Glucosidase_II Processing Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded Glycoprotein Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin/Calreticulin Cycle Enters Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Virion Assembly Virion Assembly Properly Folded Glycoprotein->Virion Assembly Viral Replication Cycle Viral Replication Cycle Virion Assembly->Viral Replication Cycle This compound This compound This compound->Glucosidase_I Inhibits ER-associated Degradation ER-associated Degradation Misfolded Glycoprotein->ER-associated Degradation Reduced Virion Assembly Reduced Virion Assembly Misfolded Glycoprotein->Reduced Virion Assembly Reduced Virion Assembly->Viral Replication Cycle

Caption: this compound inhibits α-glucosidase I, disrupting viral glycoprotein folding.

dot

Genetic_Validation_Workflow cluster_sirna siRNA Knockdown cluster_crispr CRISPR/Cas9 Knockout Transfect siRNA targeting MOGS/GANAB Transfect siRNA targeting MOGS/GANAB Infect with Virus Infect with Virus Transfect siRNA targeting MOGS/GANAB->Infect with Virus Measure Viral Titer (Plaque Assay) Measure Viral Titer (Plaque Assay) Infect with Virus->Measure Viral Titer (Plaque Assay) Measure Viral RNA (RT-qPCR) Measure Viral RNA (RT-qPCR) Infect with Virus->Measure Viral RNA (RT-qPCR) Reduced Viral Yield Reduced Viral Yield Measure Viral Titer (Plaque Assay)->Reduced Viral Yield Validate Target Validate Target Reduced Viral Yield->Validate Target Generate MOGS/GANAB KO cell line Generate MOGS/GANAB KO cell line Generate MOGS/GANAB KO cell line->Infect with Virus Reduced Viral Replication Reduced Viral Replication Measure Viral RNA (RT-qPCR)->Reduced Viral Replication Reduced Viral Replication->Validate Target Genetic Perturbation Genetic Perturbation Genetic Perturbation->Transfect siRNA targeting MOGS/GANAB Genetic Perturbation->Generate MOGS/GANAB KO cell line

Caption: Workflow for genetic validation of this compound's target enzyme.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus stock

  • This compound and control compounds

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • Carboxymethyl cellulose (B213188) (CMC) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Remove the growth medium from the cells and infect with the virus-drug mixture.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with CMC overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Immunofluorescence Assay for Viral Protein Misfolding

This method visualizes the subcellular localization of viral proteins to assess misfolding and retention in the ER.

Materials:

  • Huh-7 cells

  • Dengue virus

  • This compound

  • Primary antibody against DENV NS1 protein (e.g., mouse monoclonal)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

  • ER marker antibody (e.g., anti-Calreticulin)

  • DAPI for nuclear staining

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Seed Huh-7 cells on coverslips in a 24-well plate.

  • Infect the cells with Dengue virus in the presence or absence of this compound.

  • Incubate for 24-48 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-NS1 antibody and anti-Calreticulin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Increased co-localization of NS1 with the ER marker in this compound-treated cells indicates protein misfolding and retention.[3][12]

Western Blot Analysis of Viral Glycoprotein Processing

This technique is used to analyze the molecular weight of viral glycoproteins, where improper processing due to α-glucosidase inhibition results in a higher molecular weight.

Materials:

  • HCV-infected cells (e.g., Huh-7.5)

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against HCV E2 glycoprotein

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat HCV-infected cells with this compound for 48-72 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with the primary anti-HCV E2 antibody overnight at 4°C.

  • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift to a higher molecular weight for the E2 glycoprotein in this compound-treated samples indicates incomplete glycan trimming.[1]

Resistance Profile

A significant advantage of host-targeted antivirals like this compound is a potentially higher barrier to the development of drug resistance.[5] Viruses rapidly evolve to overcome drugs that target viral enzymes. However, for a virus to become resistant to a host-targeted agent, it would need to evolve to no longer depend on the host factor, which is a much more complex evolutionary leap. While resistance-associated substitutions are well-documented for HCV DAAs, specific mutations conferring resistance to α-glucosidase inhibitors in HCV or DENV have not been extensively characterized.[13][14]

Conclusion

Genetic approaches, including siRNA and CRISPR/Cas9, have robustly validated the mechanism of action of this compound as an inhibitor of the host α-glucosidase I enzyme. This leads to the misfolding of viral glycoproteins and a reduction in the production of infectious virions. While this compound demonstrates potent in vitro activity and a high barrier to resistance, its clinical efficacy has been modest compared to direct-acting antivirals for HCV. Future research may focus on optimizing dosing strategies or exploring its use in combination therapies for various viral infections. The detailed protocols provided in this guide offer a framework for researchers to further investigate the antiviral properties of this compound and other host-targeted inhibitors.

References

Lack of Cross-Resistance Between Celgosivir and Direct-Acting Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Celgosivir's performance against antiviral-resistant strains of Influenza, Hepatitis C, and Dengue viruses. Due to its unique host-targeted mechanism of action, this compound is not expected to exhibit cross-resistance with direct-acting antiviral (DAA) agents that target viral proteins.

This compound is a prodrug of castanospermine, an inhibitor of the host enzyme α-glucosidase I. This enzyme is crucial for the proper folding of viral glycoproteins through the N-linked glycosylation pathway in the endoplasmic reticulum. By inhibiting this host enzyme, this compound disrupts the maturation of a broad spectrum of enveloped viruses, including influenza, Hepatitis C (HCV), and Dengue (DENV). This mechanism contrasts sharply with DAAs, which target specific viral enzymes such as neuraminidase, proteases, or polymerases. This fundamental difference in targets suggests that viruses resistant to DAAs will likely remain susceptible to this compound.

Cross-Resistance Profile of this compound and Analogs

Due to a lack of direct in vitro studies testing this compound against specific DAA-resistant viral strains for every virus, this guide presents a combination of in vivo data for a mechanistically analogous compound against resistant influenza and a rationale-based assessment for HCV and Dengue, supported by the distinct mechanisms of action.

Influenza Virus
Compound Virus Strain Resistance Profile Metric Result Conclusion
UV-4 Influenza A/H1N1 (Oseltamivir-Sensitive) Wild-Type % Survival (in vivo, mice) 100% Effective
UV-4 Influenza A/H1N1 (H275Y Mutant) Oseltamivir-Resistant % Survival (in vivo, mice) 100% No Cross-Resistance
Oseltamivir Influenza A/H1N1 (Oseltamivir-Sensitive) Wild-Type % Survival (in vivo, mice) 100% Effective
Oseltamivir Influenza A/H1N1 (H275Y Mutant) Oseltamivir-Resistant % Survival (in vivo, mice) 0% Ineffective
Hepatitis C Virus (HCV)

No direct experimental data is available for this compound's activity against DAA-resistant HCV strains. However, based on its mechanism of action, cross-resistance is not anticipated. DAAs for HCV target viral proteins like the NS3/4A protease, NS5A protein, or the NS5B RNA-dependent RNA polymerase. This compound targets the host's α-glucosidase I, an entirely different step in the viral life cycle.

Compound Target Mechanism of Action Known Resistance Mutations (for DAAs) Expected Cross-Resistance with this compound
This compound Host α-glucosidase I Inhibition of viral glycoprotein (B1211001) processing Not Applicable None Expected [1]
NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir) Viral NS5A Protein Inhibition of viral RNA replication and assembly Y93H, L31V, etc. None Expected
NS3/4A Protease Inhibitors (e.g., Simeprevir, Paritaprevir) Viral NS3/4A Protease Inhibition of viral polyprotein processing Q80K, D168A, etc. None Expected
NS5B Polymerase Inhibitors (e.g., Sofosbuvir) Viral NS5B Polymerase Chain termination of viral RNA synthesis S282T None Expected

The 50% effective concentration (EC50) of this compound against wild-type Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV in many in vitro studies, has been reported to be between 2.0 and 19.4 µM[1].

Dengue Virus (DENV)

Similar to HCV, there is a lack of direct in vitro data for this compound against DAA-resistant DENV. Antivirals in development for Dengue often target the viral NS5 polymerase or other non-structural proteins. This compound's host-directed mechanism makes cross-resistance with these agents highly unlikely. This compound has been shown to be a potent inhibitor of all four Dengue virus serotypes[2][3][4].

Compound Target Mechanism of Action Potential Resistance Mutations (for DAAs) Expected Cross-Resistance with this compound
This compound Host α-glucosidase I Inhibition of viral glycoprotein processing Not Applicable None Expected [2][3][4]
DENV NS5 Polymerase Inhibitors Viral NS5 Polymerase Inhibition of viral RNA synthesis Various mutations in the NS5 gene None Expected

Experimental Protocols

Generation of Antiviral-Resistant Viruses

A common method for generating antiviral-resistant viruses in vitro is through serial passage in cell culture in the presence of escalating concentrations of the antiviral agent.

  • Initial Culture : Wild-type virus is used to infect a suitable cell line (e.g., MDCK for influenza, Huh-7 for HCV replicons) in the presence of the antiviral drug at a concentration around its EC50.

  • Serial Passage : The supernatant containing the progeny virus from the initial culture is harvested and used to infect fresh cells, again in the presence of the drug. The concentration of the drug is gradually increased with each passage.

  • Selection of Resistant Variants : This process selects for viral variants that have acquired mutations conferring resistance to the drug, allowing them to replicate at higher drug concentrations.

  • Isolation and Characterization : Once a resistant viral population is established, individual viral clones are often isolated through plaque purification or limiting dilution.

  • Genotypic Analysis : The relevant viral genes (e.g., neuraminidase for oseltamivir, NS5A for daclatasvir) are sequenced to identify the specific mutations responsible for resistance.

Antiviral Susceptibility Assays

The susceptibility of both wild-type and resistant viral strains to antiviral compounds is typically determined by measuring the reduction in viral replication in cell culture at various drug concentrations.

  • Cell Plating : A suitable host cell line is seeded in multi-well plates.

  • Infection and Treatment : The cells are infected with a known amount of either wild-type or resistant virus and are simultaneously treated with a serial dilution of the antiviral compound being tested.

  • Incubation : The plates are incubated for a period sufficient for viral replication to occur.

  • Quantification of Viral Replication : The extent of viral replication is measured using various methods, such as:

    • Plaque Reduction Assay : For cytopathic viruses, the number of plaques (zones of cell death) is counted.

    • Yield Reduction Assay : The amount of infectious virus produced in the supernatant is quantified by titrating it on fresh cells.

    • Reporter Gene Assay : For engineered viruses or replicons expressing a reporter gene (e.g., luciferase), the reporter activity is measured.

    • Quantitative PCR (qPCR) : The amount of viral RNA is quantified.

  • EC50/IC50 Determination : The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated from the dose-response curve.

Visualizations

Signaling Pathway: N-Linked Glycosylation and this compound's Mechanism of Action

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum Lumen cluster_drug Drug Action Dol_P Dolichol-P Precursor Precursor Oligosaccharide (Glc3Man9GlcNAc2) Dol_P->Precursor Synthesis OST Oligosaccharyl- transferase (OST) Precursor->OST Polypeptide Nascent Polypeptide Polypeptide->OST Glycoprotein Glycoprotein (Glc3Man9GlcNAc2-Asn) OST->Glycoprotein En bloc transfer Glu_I α-Glucosidase I Glycoprotein->Glu_I Glu_II α-Glucosidase II Glu_I->Glu_II Removes 1st glucose Calnexin Calnexin/ Calreticulin Cycle Glu_II->Calnexin Removes 2nd & 3rd glucose Folded_Protein Correctly Folded Glycoprotein Calnexin->Folded_Protein Folding & QC Golgi Transport to Golgi Folded_Protein->Golgi This compound This compound This compound->Glu_I Inhibits

Caption: this compound inhibits α-glucosidase I, a key enzyme in the N-linked glycosylation pathway.

Experimental Workflow: Generation and Testing of Antiviral-Resistant Viruses

Antiviral_Resistance_Workflow cluster_generation Resistance Generation cluster_characterization Characterization cluster_testing Cross-Resistance Testing Start Wild-Type Virus Infect_Cells Infect Cells + Low Dose DAA Start->Infect_Cells Passage_1 Harvest Progeny Virus (Passage 1) Infect_Cells->Passage_1 Infect_Cells_2 Infect Fresh Cells + Higher Dose DAA Passage_1->Infect_Cells_2 Repeat Repeat Serial Passages (Increasing DAA Conc.) Infect_Cells_2->Repeat Resistant_Pool Resistant Virus Pool Repeat->Resistant_Pool Isolate_Clones Isolate Resistant Clones (e.g., Plaque Purification) Resistant_Pool->Isolate_Clones Genotype Sequence Viral Genome (Identify Mutations) Isolate_Clones->Genotype Phenotype Determine EC50 (Susceptibility Assay) Isolate_Clones->Phenotype Test_this compound Test this compound against Resistant & Wild-Type Virus Genotype->Test_this compound Phenotype->Test_this compound Compare_EC50 Compare EC50 Values Test_this compound->Compare_EC50 Conclusion Determine Lack of Cross-Resistance Compare_EC50->Conclusion

Caption: Workflow for generating and testing antiviral-resistant viruses for cross-resistance studies.

References

Celgosivir vs. UV-4: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Antiviral Drug Development

In the ongoing search for effective antiviral therapeutics, particularly against enveloped viruses, host-targeted agents have emerged as a promising strategy to combat drug resistance and broaden the spectrum of activity. Among these, inhibitors of the host's endoplasmic reticulum (ER) α-glucosidases, Celgosivir (B1668368) and UV-4, have garnered significant attention. Both are iminosugar derivatives that interfere with the proper folding of viral glycoproteins, a critical step in the life cycle of many viruses. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound and UV-4, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

This compound is a prodrug of castanospermine, while UV-4 (also known as N-(9-methoxynonyl)-1-deoxynojirimycin or MON-DNJ) and its hydrochloride salt, UV-4B, are synthetic iminosugars. Despite their different origins, they share a common mechanism of action: the inhibition of ER α-glucosidases I and II. These host enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. By inhibiting these enzymes, this compound and UV-4 prevent proper glycoprotein (B1211001) folding, leading to the production of non-infectious viral particles and a reduction in viral load.

G cluster_ER Endoplasmic Reticulum cluster_Glucosidases α-Glucosidase Trimming cluster_Inhibitors Inhibitors Viral_Polyprotein Viral Polyprotein Translation Glycoprotein_Folding Glycoprotein Folding (N-linked glycosylation) Viral_Polyprotein->Glycoprotein_Folding Glycosylation Glucosidase_I α-Glucosidase I Glycoprotein_Folding->Glucosidase_I Glucose Trimming Calnexin_Calreticulin Calnexin/Calreticulin Cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein (ER-associated degradation) Calnexin_Calreticulin->Misfolded_Glycoprotein Virus_Assembly Virus Assembly & Egress Properly_Folded_Glycoprotein->Virus_Assembly Infectious_Virion Infectious_Virion Virus_Assembly->Infectious_Virion Release of Infectious Virions Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucosidase_II->Calnexin_Calreticulin This compound This compound This compound->Glucosidase_I Inhibits UV4 UV-4 / UV-4B UV4->Glucosidase_I Inhibits UV4->Glucosidase_II Inhibits Reduced_Virions Reduced_Virions Misfolded_Glycoprotein->Reduced_Virions Reduced Release of Non-infectious Virions

Fig. 1: Shared signaling pathway of this compound and UV-4. Both drugs inhibit ER α-glucosidases, disrupting viral glycoprotein folding.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro antiviral activity of this compound and UV-4B has been evaluated against a range of enveloped viruses. The following tables summarize their efficacy in terms of 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter for assessing the therapeutic window of an antiviral compound.

Table 1: In Vitro Efficacy of this compound

VirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV-2)Primary Human MacrophagesVirus Secretion Assay5>50>10[1]
Dengue Virus (DENV-1, 3, 4)Not SpecifiedNot Specified<0.7--[1]
Dengue Virus (DENV-2)Not SpecifiedNot Specified0.2--[1]
HIV-1Not SpecifiedNot Specified2.0 ± 2.3--[1]
BVDV (HCV surrogate)Not SpecifiedPlaque Assay16--[1]
BVDV (HCV surrogate)Not SpecifiedCytopathic Effect Assay47--[1]

Table 2: In Vitro Efficacy of UV-4B

VirusCell LineAssay TypeEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Dengue Virus (DENV1-4)VeroNot Specified2.10 - 86.49>1000>11.6 - >477[2]
Dengue Virus (DENV-2)BHKNot Specified38.98--[2]
Dengue Virus (DENV)HUH-7Plaque Assay23.75>100>4.2[3]
Dengue Virus (DENV)SK-N-MCPlaque Assay49.44>100>2.0[3]
Dengue Virus (DENV)HFF-1Plaque Assay37.38>100>2.7[3]
Influenza A & BdNHBEVirus Yield Reduction82 - >500 (IC90)--[4]
SARS-CoV-2 (Wild Type)ACE2-A549Plaque Assay2.694>400>148.5[5]
SARS-CoV-2 (Wild Type)Caco-2Plaque Assay2.489>100>40.2[5]
SARS-CoV-2 (Beta Var.)ACE2-A549Plaque Assay4.369>400>91.5[5]
SARS-CoV-2 (Beta Var.)Caco-2Plaque Assay6.816>100>14.7[5]

In Vivo Efficacy: Performance in Animal Models

The preclinical efficacy of both compounds has been assessed in various animal models, primarily for dengue and influenza infections. These studies provide crucial insights into their potential therapeutic utility in a physiological context.

Table 3: In Vivo Efficacy of this compound

VirusAnimal ModelDosing RegimenKey FindingsReference
Dengue VirusAG129 Mice50 mg/kg, twice daily for 5 daysFully protected mice from lethal infection, even with delayed treatment (48h)[6]
Dengue VirusAG129 Mice10, 25, or 50 mg/kg, twice dailyMore protective than a single 100 mg/kg daily dose[6]
Dengue VirusAG129 Mice33.3 mg/kg/dose, three times dailySignificantly reduced circulating viral load

Table 4: In Vivo Efficacy of UV-4B

VirusAnimal ModelDosing RegimenKey FindingsReference
Dengue Virus (DENV2)AG129 Mice10-20 mg/kg, three times daily for 7 daysSignificant survival benefit with treatment initiation up to 48h post-infection.[2][7][8]
Influenza A (H1N1)BALB/c Mice75-150 mg/kg, three times daily100% protection in lethal mouse models[9]
Influenza A (H3N2)BALB/c Mice75 mg/kg90% survival[9]
Influenza BBALB/c MiceNot specifiedEfficacious in lethal mouse models[4]

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy data is paramount for its correct interpretation and for the design of future studies. Below are detailed protocols for key in vitro and in vivo experiments.

In Vitro Antiviral Assays

G cluster_workflow Plaque Reduction Assay Workflow Cell_Seeding Seed host cells in multi-well plates Virus_Infection Infect cells with virus in the presence of varying drug concentrations Cell_Seeding->Virus_Infection Incubation Incubate for viral adsorption Virus_Infection->Incubation Overlay Add semi-solid overlay to restrict virus spread Incubation->Overlay Further_Incubation Incubate for several days to allow plaque formation Overlay->Further_Incubation Staining Fix and stain cells (e.g., with crystal violet) Further_Incubation->Staining Plaque_Counting Count plaques and calculate EC50/IC50 Staining->Plaque_Counting

Fig. 2: Generalized workflow for a plaque reduction assay.

Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral that inhibits the formation of viral plaques by 50% (IC50 or EC50).

  • Cell Seeding: Host cells (e.g., Vero, BHK-21) are seeded into 6- or 12-well plates and grown to confluency.

  • Compound Dilution: A serial dilution of the test compound (this compound or UV-4B) is prepared in a cell culture medium.

  • Infection: The cell monolayers are washed and then infected with a known amount of virus in the presence of the different compound concentrations. A no-drug control is included.

  • Adsorption: The plates are incubated for 1-2 hours to allow for viral attachment and entry.

  • Overlay: The virus-drug inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Plates are incubated for a period sufficient for plaque development (typically 3-7 days).

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50/IC50 is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.

Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Host cells are seeded in 96-well plates.

  • Compound and Virus Addition: Serial dilutions of the test compound are added to the wells, followed by the addition of the virus.

  • Incubation: The plates are incubated for several days until CPE is observed in the virus control wells (no drug).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or neutral red uptake). The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay: This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells (CC50).

  • Cell Seeding: Host cells are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compound are added to the wells (no virus is added).

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTT, MTS).

  • Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

In Vivo Animal Studies

G cluster_workflow In Vivo Efficacy Study Workflow Animal_Acclimation Acclimate animals (e.g., mice) to laboratory conditions Virus_Challenge Infect animals with a lethal or sublethal dose of the virus Animal_Acclimation->Virus_Challenge Treatment Administer the test compound (or placebo) at specified doses and schedules Virus_Challenge->Treatment Monitoring Monitor animals for clinical signs (weight loss, morbidity) and survival Treatment->Monitoring Sample_Collection Collect blood/tissue samples at various time points for viral load and biomarker analysis Monitoring->Sample_Collection Data_Analysis Analyze survival rates, viral titers, and other relevant endpoints Sample_Collection->Data_Analysis

Fig. 3: Generalized workflow for an in vivo efficacy study.

Dengue Virus Mouse Model (AG129 Mice): AG129 mice, which lack receptors for type I and II interferons, are highly susceptible to dengue virus infection and are a commonly used model.

  • Animal Model: Age- and sex-matched AG129 mice are used.

  • Virus Inoculation: Mice are infected with a lethal dose of a mouse-adapted dengue virus strain via intraperitoneal or intravenous injection.

  • Treatment: this compound or UV-4B is administered orally at various doses and schedules (e.g., twice or three times daily) starting at a specified time relative to infection (e.g., pre-infection, at the time of infection, or post-infection). A placebo-treated group serves as a control.

  • Monitoring: Mice are monitored daily for clinical signs of disease, including weight loss, morbidity, and mortality, for a defined period (e.g., 21 days).

  • Endpoint Analysis: Key endpoints include survival rate, mean time to death, and viral load in serum and tissues (quantified by plaque assay or qRT-PCR).

Influenza Virus Mouse Model (BALB/c Mice): BALB/c mice are a standard inbred strain used for influenza research.

  • Animal Model: Age- and sex-matched BALB/c mice are used.

  • Virus Inoculation: Mice are intranasally infected with a lethal dose of an influenza virus strain.

  • Treatment: UV-4B is administered orally at different doses and schedules. A placebo group is included as a control.

  • Monitoring: Mice are monitored daily for weight loss and survival.

  • Endpoint Analysis: The primary endpoints are survival and changes in body weight. Viral titers in the lungs can also be measured at specific time points.

Conclusion

Both this compound and UV-4 demonstrate significant promise as host-targeted antiviral agents with broad-spectrum activity. Their shared mechanism of inhibiting ER α-glucosidases offers a high barrier to the development of viral resistance.

  • In Vitro: Both compounds are effective against a range of enveloped viruses. UV-4B has shown particularly potent activity against SARS-CoV-2 in recent studies. The selectivity indices for both drugs are generally favorable, indicating a good therapeutic window in cell culture models.

  • In Vivo: Both this compound and UV-4 have demonstrated protective efficacy in lethal animal models of dengue virus infection. UV-4 has also shown robust in vivo activity against various strains of influenza A and B viruses.

For drug development professionals, the choice between these two compounds may depend on the specific viral target, the desired pharmacokinetic profile, and the safety data from ongoing and future clinical trials. The data and protocols presented in this guide provide a solid foundation for further research and development of these promising antiviral candidates.

References

Celgosivir Combination Therapy: A Strategy to Mitigate Antiviral Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Celgosivir in combination with other antiviral agents demonstrates its potential to act synergistically and suppress the emergence of drug-resistant viral variants. By targeting host cellular machinery, this compound presents a high barrier to resistance, a critical advantage in the landscape of antiviral drug development.

This compound, an oral prodrug of castanospermine, is an α-glucosidase I inhibitor. Its mechanism of action is host-centric, interfering with the proper folding of viral glycoproteins in the endoplasmic reticulum, a crucial step for the maturation and infectivity of many enveloped viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). This host-targeting mechanism is inherently less susceptible to the development of resistance compared to drugs that target viral enzymes directly.

The Challenge of Antiviral Resistance

Direct-acting antivirals (DAAs) have revolutionized the treatment of chronic viral infections, particularly HCV. However, their high efficacy can be compromised by the rapid selection of pre-existing or de novo resistant viral variants. Combination therapy, using drugs with different mechanisms of action, is a cornerstone of modern antiviral strategies to enhance efficacy and prevent or delay the emergence of resistance.

This compound in Combination Therapy for Hepatitis C Virus (HCV)

Preclinical and clinical studies have explored the utility of this compound as a component of combination therapy for HCV. Notably, this compound has demonstrated a synergistic effect when combined with pegylated interferon-alpha2b (PEG-IFN-α2b) and ribavirin (B1680618), which was the standard of care for HCV prior to the widespread availability of DAAs. This synergy has been observed both in in vitro studies using HCV replicon systems and in Phase II clinical trials[1][2][3][4][5].

The rationale for this combination is the complementary mechanisms of action. While IFN-α has immunomodulatory and direct antiviral effects and ribavirin is a broad-spectrum antiviral agent, this compound targets a distinct, host-dependent step in the viral life cycle. This multi-pronged attack is believed to not only enhance viral suppression but also to make it more difficult for the virus to develop resistance[1][2][3][4][5]. Preliminary in vitro data have suggested that the development of resistance to this compound may be slow[5].

Comparative Efficacy Data (HCV)
Compound/CombinationVirus/SystemAssayEC50/IC50Cytotoxicity (CC50)Source
This compound BVDV (HCV surrogate)Plaque Assay16 µM>1 mM[6]
BVDV (HCV surrogate)Cytopathic Effect Assay47 µM>1 mM[6]
Interferon-α HCV RepliconLuciferase Reporter0.5 U/mLNot Reported[7]
Ribavirin HCV RepliconLuciferase Reporter126 µMNot Reported[7]
This compound + PEG-IFN-α2b + Ribavirin HCV Genotype 1 (in vivo)Phase II Clinical Trial--[1][2][3][4][5]

Note: BVDV (Bovine Viral Diarrhea Virus) is often used as a surrogate for HCV in early-stage antiviral research. EC50/IC50 values represent the concentration of a drug that is required for 50% of its maximum effect.

This compound in Combination Therapy for Dengue Virus (DENV)

For Dengue virus, another enveloped flavivirus, the clinical development of this compound has focused on monotherapy. The CELADEN Phase 1b clinical trial found that while this compound was safe and well-tolerated, it did not lead to a significant reduction in viral load or fever in patients with dengue[8][9]. However, preclinical studies in mouse models have shown that this compound can protect against lethal dengue infection[8][10].

The lack of striking efficacy in human monotherapy trials has led to the suggestion that this compound for Dengue may be more beneficial as part of a combination regimen[9]. The rationale remains the same as for HCV: combining a host-targeting agent like this compound with a direct-acting antiviral targeting a viral enzyme, such as the NS5 polymerase, could result in synergistic activity and a higher barrier to resistance.

While in vitro studies on this compound in combination with other anti-Dengue compounds are not extensively published, the concept of combining a nucleoside analog with a nucleoside synthesis inhibitor has been shown to be synergistic against Dengue virus, highlighting the potential of combination strategies for this disease[2].

Comparative Efficacy Data (DENV)
Compound/CombinationVirus/SystemAssayEC50Cytotoxicity (CC50)Source
This compound DENV-2Not Specified0.2 µMNot Specified[6]
DENV-1, 3, 4Not Specified<0.7 µMNot Specified[6]
Balapiravir (NS5 Polymerase Inhibitor) DENV (in vivo)Phase II Clinical TrialNot EfficaciousLymphopenia observed[9]

Experimental Protocols

In Vitro Antiviral Synergy Assay (HCV Replicon System)

A common method to assess the in vitro efficacy and synergy of antiviral compounds against HCV is the HCV replicon assay.

1. Cell Culture and Replicons:

  • Huh-7 (human hepatoma) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Cells are seeded in 96-well plates.

  • HCV subgenomic replicons, which are RNA molecules that can replicate autonomously within the cells, are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.

2. Compound Treatment:

  • The compounds to be tested (e.g., this compound, IFN-α, ribavirin) are serially diluted to a range of concentrations.

  • For combination studies, the drugs are added in a checkerboard pattern (i.e., all possible combinations of concentrations of the two drugs).

  • The treated cells are incubated for a set period, typically 48-72 hours.

3. Quantification of Viral Replication:

  • If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

4. Data Analysis:

  • The EC50 (50% effective concentration) for each compound is calculated from the dose-response curves.

  • For combination studies, the data is analyzed using methods such as the MacSynergy II or CalcuSyn software to determine if the interaction is synergistic, additive, or antagonistic. A Combination Index (CI) is often calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

5. Cytotoxicity Assay:

  • In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo) is performed to measure the effect of the compounds on cell viability. This is crucial to ensure that the observed antiviral effect is not due to toxicity. The CC50 (50% cytotoxic concentration) is determined.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

// Nodes ER [label="Endoplasmic Reticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; Virus [label="Enveloped Virus\n(e.g., HCV, DENV)", fillcolor="#FBBC05", fontcolor="#202124"]; Viral_Glycoprotein [label="Viral Glycoprotein\n(unfolded)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Glucosidase_I [label="α-Glucosidase I", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucosidase_II [label="α-Glucosidase II", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calnexin [label="Calnexin Cycle\n(Proper Folding)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Misfolded_Protein [label="Misfolded Glycoprotein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERAD [label="ER-Associated\nDegradation (ERAD)", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Virion_Assembly [label="Virion Assembly\n& Maturation", fillcolor="#F1F3F4", fontcolor="#202124"]; Infectious_Virion [label="Infectious Virion\n(Released)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; NonInfectious_Virion [label="Non-Infectious/\nNo Virion", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Virus -> ER [label="Enters Host Cell"]; ER -> Viral_Glycoprotein [label="Translation"]; Viral_Glycoprotein -> Glucosidase_I [label="Glycan Trimming"]; Glucosidase_I -> Glucosidase_II; Glucosidase_II -> Calnexin; Calnexin -> Virion_Assembly [label="Correctly Folded"]; Virion_Assembly -> Infectious_Virion;

This compound -> Glucosidase_I [label="Inhibits", style=bold, color="#EA4335"]; Glucosidase_I -> Misfolded_Protein [style=dashed, color="#EA4335"]; Misfolded_Protein -> ERAD [label="Targeted for\nDegradation"]; Misfolded_Protein -> NonInfectious_Virion [label="Leads to"];

} end_dot

Caption: Mechanism of action of this compound.

Experimental Workflow for Antiviral Synergy Assessment

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Seed Huh-7 cells\nin 96-well plates", fillcolor="#FFFFFF", fontcolor="#202124"]; transfection [label="Transfect with\nHCV Replicon RNA", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Add Drug A & Drug B\n(Checkerboard Dilution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate for 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; luciferase_assay [label="Luciferase Assay\n(Measure Replication)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(Measure Cell Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(EC50, CC50, CI)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> transfection; transfection -> treatment; treatment -> incubation; incubation -> luciferase_assay; incubation -> cytotoxicity_assay; luciferase_assay -> data_analysis; cytotoxicity_assay -> data_analysis; data_analysis -> end; } end_dot

Caption: Workflow for in vitro synergy testing.

Conclusion

This compound, through its host-targeting mechanism of inhibiting α-glucosidase I, offers a compelling strategy for use in combination antiviral therapy. Its demonstrated synergy with interferon and ribavirin against HCV provides a strong rationale for its potential to suppress the emergence of drug-resistant variants. While clinical development has faced challenges, the principle of combining a host-targeting agent like this compound with direct-acting antivirals remains a valid and important approach in the ongoing effort to combat viral diseases and the inevitable challenge of resistance. Further in vitro and in vivo studies are warranted to explore the full potential of this compound in combination with current and future direct-acting antivirals for both HCV and Dengue.

References

Comparative Efficacy of Celgosivir Across Dengue Virus Serotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Celgosivir's performance against different dengue virus (DENV) serotypes and other antiviral alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound (B1668368), an oral prodrug of castanospermine, is a host-targeting antiviral agent that has been investigated for its efficacy against all four serotypes of the dengue virus. It functions by inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum, an essential enzyme for the proper folding of viral glycoproteins.[1] Preclinical studies have demonstrated its potential as a pan-serotype dengue antiviral, although clinical trials have yielded less conclusive results.

Quantitative Efficacy of this compound

In Vitro Efficacy

This compound has shown potent inhibitory activity against all four DENV serotypes in various cell lines. The half-maximal effective concentration (EC50) values are summarized below.

Dengue Virus SerotypeCell LineEC50 (µM)Reference
DENV-1Vero< 0.7[2]
DENV-2Vero0.2[2]
DENV-3Vero< 0.7[2]
DENV-4Vero< 0.7[2]
All four serotypesUnknown0.22 - 0.68[3]
DENV-2Primary Human Macrophages5[4]
In Vivo Efficacy in AG129 Mice

Studies in AG129 mice, which are deficient in type I and II interferon receptors and a common model for dengue research, have demonstrated the in vivo efficacy of this compound, particularly against DENV-2.

Dengue Virus SerotypeMouse ModelTreatment RegimenKey FindingsReference
DENV-2AG12950 mg/kg, twice daily for 5 daysFully protected mice from lethal infection.[5][6]
DENV-2AG12950 mg/kg2.4- to 16.5-fold reduction in peak viremia.[3]
DENV (Antibody-enhanced lethal infection)AG12933.3 mg/kg, three times dailySignificant reduction in circulating viral load.
All four serotypesAG129Not specifiedPreclinical studies demonstrated inhibition of all DENV types.[1]

Note: While preclinical studies report efficacy against all four serotypes, detailed quantitative in vivo data for DENV-1, DENV-3, and DENV-4 are less readily available in the reviewed literature compared to DENV-2.

Comparison with Alternative Antiviral Agents

This compound has been evaluated in the context of other repurposed antiviral drugs for dengue treatment. Clinical trials for this compound and these alternatives have generally not shown significant reductions in viremia or improvements in clinical outcomes.

Antiviral AgentMechanism of ActionClinical Trial OutcomeReference
This compound α-glucosidase I inhibitor; disrupts viral glycoprotein (B1211001) folding. Phase 1b (CELADEN): Safe and well-tolerated, but no significant reduction in viral load or fever. [1]
BalapiravirRNA-dependent RNA polymerase (RdRp) inhibitor.[7][8]Phase 2: No significant difference in viremia or fever clearance compared to placebo.[7]
ChloroquineIncreases endosomal pH, interfering with viral entry and replication.[9][10]Randomized controlled trial: Failed to reduce viremia in patients with dengue.[11]
LovastatinAffects virion assembly.[12]Randomized controlled trial: Safe, but no evidence of a beneficial effect on clinical manifestations or viremia.[13]

Experimental Protocols

In Vitro Antiviral Assay (General Protocol)

A common method to assess the in vitro efficacy of antiviral compounds is the plaque reduction assay or a high-throughput antiviral assay using cell lines susceptible to DENV infection.

Cell Lines:

  • Vero (African green monkey kidney epithelial cells)

  • Huh7 (Human hepatoma cells)

  • HMEC-1 (Human microvascular endothelial cells)

General Procedure:

  • Cell Seeding: Plate susceptible cells in 96-well or 384-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound or other test compounds.

  • Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the desired DENV serotype.

  • Treatment: After a short adsorption period, remove the virus inoculum and add the media containing the different concentrations of the antiviral compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (typically 3-5 days).

  • Quantification:

    • Plaque Reduction Assay: Fix and stain the cells to visualize and count plaques. The EC50 is calculated as the drug concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

    • High-Throughput Assay: Utilize methods like immunofluorescence staining for viral antigens or cell viability assays to quantify the extent of viral infection.

In Vivo AG129 Mouse Model (General Protocol)

The AG129 mouse model is widely used to evaluate the in vivo efficacy of anti-dengue compounds.

Animal Model:

  • AG129 mice (deficient in IFN-α/β and IFN-γ receptors).

General Procedure:

  • Virus Propagation: Propagate DENV serotypes (e.g., mouse-adapted DENV-2 strain S221) in a suitable cell line like C6/36 (mosquito cells).

  • Infection: Infect mice (typically 4-6 weeks old) with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment: Administer this compound or a placebo control orally at specified doses and schedules (e.g., twice daily for 5 days). Treatment can be initiated before or at various time points after infection.

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and mortality.

  • Viremia Measurement: Collect blood samples at different time points post-infection to quantify viral load using plaque assays on BHK-21 cells or quantitative real-time PCR (qRT-PCR).

  • Endpoint Analysis: The primary endpoints are typically survival rate and reduction in viremia.

Visualizations

This compound's Mechanism of Action and the Unfolded Protein Response

This compound's inhibition of α-glucosidase I disrupts the proper folding of viral glycoproteins in the endoplasmic reticulum (ER), leading to an accumulation of misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.

Celgosivir_Mechanism cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) DENV_polyprotein DENV Polyprotein Glycosylation N-linked Glycosylation DENV_polyprotein->Glycosylation alpha_glucosidase α-glucosidase I Glycosylation->alpha_glucosidase Trimming of glucose residues Misfolded_Glycoproteins Misfolded Viral Glycoproteins (E, prM, NS1) UPR_activation UPR Activation Misfolded_Glycoproteins->UPR_activation Misfolded_Glycoproteins->UPR_activation alpha_glucosidase->Misfolded_Glycoproteins Inhibition leads to misfolding This compound This compound This compound->alpha_glucosidase PERK PERK UPR_activation->PERK IRE1 IRE1 UPR_activation->IRE1 ATF6 ATF6 UPR_activation->ATF6 Antiviral_State Cellular Antiviral State (e.g., translational attenuation) PERK->Antiviral_State IRE1->Antiviral_State ATF6->Antiviral_State

Caption: this compound inhibits α-glucosidase I, causing viral glycoprotein misfolding and UPR activation.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antiviral candidate like this compound using the AG129 mouse model.

InVivo_Workflow start Start virus_prep DENV Propagation (e.g., in C6/36 cells) start->virus_prep mouse_infection Infection of AG129 Mice (i.p. or i.v.) virus_prep->mouse_infection treatment Treatment Administration (this compound or Placebo) mouse_infection->treatment monitoring Daily Monitoring (Weight, Morbidity, Mortality) treatment->monitoring viremia_analysis Viremia Quantification (Plaque Assay or qRT-PCR) monitoring->viremia_analysis data_analysis Data Analysis (Survival Curves, Viremia Reduction) monitoring->data_analysis viremia_analysis->data_analysis end End data_analysis->end

Caption: Workflow for testing antiviral efficacy in the AG129 dengue mouse model.

References

Celgosivir Shows No Significant Impact on Viral Load in Dengue Fever Patients Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

Singapore - In a key clinical trial, the antiviral drug Celgosivir (B1668368) did not demonstrate a statistically significant reduction in viral load in patients with dengue fever when compared to a placebo.[1][2] The phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept trial, known as CELADEN, found that while generally safe and well-tolerated, this compound did not appear to reduce the viral load or fever burden in adult patients with dengue.[1]

The CELADEN trial (NCT01619969) was a pivotal study in evaluating the efficacy of this compound for dengue treatment.[1][3][4] Although preclinical studies in mouse models had shown promising results with this compound, including enhanced survival and reduced viremia, these outcomes did not translate to human patients in this clinical setting.[5][6]

Quantitative Analysis of Viral Load

The primary endpoint for virological efficacy in the CELADEN trial was the mean virological log reduction (VLR) from baseline for days 2, 3, and 4. The results indicated a slightly greater mean VLR in the this compound group compared to the placebo group; however, this difference was not statistically significant.[1][2]

GroupMean Virological Log Reduction (VLR)Standard Deviation (SD)p-value (one-sided)
This compound -1.861.070.203
Placebo -1.640.75
Data from the CELADEN trial as reported in The Lancet Infectious Diseases.[1][2]

Further analysis of the trial data explored pharmacokinetic and pharmacodynamic correlations but did not find a correlation between drug exposure (AUC) and viral load reduction.[3] There was a small, non-statistical trend towards a better outcome on platelet nadir and hematocrit changes in this compound-treated patients with secondary dengue infection.[3]

Experimental Protocol: The CELADEN Trial

The CELADEN trial was designed to rigorously assess the proof-of-concept for this compound in treating dengue fever.

Study Design: A phase 1b, randomized, double-blind, placebo-controlled trial conducted in Singapore.[1]

Participants: 50 adult patients (aged 21-65 years) with confirmed dengue fever who had experienced fever (≥38°C) for less than 48 hours were enrolled.[1][4] Patients were randomly assigned to receive either this compound (24 patients) or a matching placebo (26 patients).[1]

Treatment Regimen:

  • This compound Group: Received an initial loading dose of 400 mg within 6 hours of randomization. This was followed by a maintenance dose of 200 mg every 12 hours for a total of nine doses.[1][3][4]

  • Placebo Group: Received a matching placebo following the same dosage schedule.[1]

Viral Load Measurement: Viral load was measured by reverse transcription quantitative PCR (qPCR) to determine the amount of viral RNA in the blood.[3][4]

Primary Endpoints:

  • Mean virological log reduction (VLR) from baseline for days 2, 3, and 4.[1]

  • Area under the fever curve (AUC) for a temperature above 37°C from 0 to 96 hours.[1]

Signaling Pathway and Experimental Workflow

This compound is an α-glucosidase I inhibitor.[7] Its mechanism of action involves the inhibition of this host enzyme, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum.[6][8] By disrupting this process, this compound is expected to lead to misfolded viral proteins, thereby inhibiting the production of new infectious virus particles.

Below is a diagram illustrating the experimental workflow of the CELADEN clinical trial.

CELADEN_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (5 days) cluster_followup Follow-up and Analysis p1 Patients with Fever (≥38°C) for <48h and suspected Dengue p2 Confirmation of Dengue (Point-of-care test or PCR) p1->p2 p3 Informed Consent and Baseline Assessment p2->p3 rand Random Assignment p3->rand This compound This compound Group (n=24) Loading Dose: 400mg Maintenance: 200mg every 12h rand->this compound This compound Arm placebo Placebo Group (n=26) Matching Placebo rand->placebo Placebo Arm followup Monitoring of Viral Load, Fever, and Safety This compound->followup placebo->followup analysis Primary Endpoint Analysis: - Mean Viral Log Reduction - Area Under Fever Curve followup->analysis

CELADEN Clinical Trial Workflow

Despite the lack of efficacy observed in the CELADEN trial, researchers have suggested that optimization of the dosing regimen and patient stratification might enhance the ability of future clinical trials to demonstrate this compound's activity.[3] A subsequent clinical trial with a revised dosing regimen was planned.[3]

References

A Comparative Analysis of Celgosivir and Other Host-Targeted Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug development is increasingly shifting towards host-targeted antivirals (HTAs), a class of therapeutics that inhibit viral replication by targeting cellular factors essential for the virus life cycle. This approach offers the potential for broad-spectrum activity and a higher barrier to resistance compared to direct-acting antivirals (DAAs) that target viral proteins. This guide provides a comparative analysis of Celgosivir, an α-glucosidase I inhibitor, with other prominent HTAs, offering a detailed look at their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Introduction to Host-Targeted Antivirals

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. HTAs exploit this dependency by targeting host proteins or pathways that are co-opted by viruses. This strategy presents several advantages, including the potential for broad-spectrum efficacy against multiple viral species that utilize the same host factors and a reduced likelihood of resistance development, as host proteins are less prone to mutation than viral proteins.[1][2][3]

This compound: An α-Glucosidase I Inhibitor

This compound is an oral prodrug of castanospermine (B190763), a natural iminosugar that inhibits the host enzyme α-glucosidase I.[4][5] This enzyme is critical for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER). By inhibiting α-glucosidase I, this compound disrupts the N-linked glycosylation pathway, leading to misfolded viral glycoproteins and subsequent inhibition of viral maturation and release.[4][5][6] this compound has demonstrated antiviral activity against a range of enveloped viruses, including hepatitis C virus (HCV), dengue virus (DENV), and human immunodeficiency virus (HIV).[4]

Comparative Analysis with Other Host-Targeted Antivirals

This section compares this compound with other notable HTAs that employ different mechanisms to inhibit viral replication.

Iminosugars: Targeting Glycoprotein (B1211001) Processing

Like this compound, other iminosugars such as Castanospermine and UV-4 (N-nonyl-deoxynojirimycin) also target the glycoprotein processing pathway.

  • Castanospermine : The active metabolite of this compound, castanospermine, directly inhibits α-glucosidase I.[6][7] Its antiviral activity has been demonstrated against various viruses.[7][8][9]

  • UV-4 : A derivative of deoxynojirimycin, UV-4 is an inhibitor of both α-glucosidase I and II.[10] It has shown broad-spectrum antiviral activity against viruses like influenza and dengue.[10][11][12][13]

Cyclophilin Inhibitors: Disrupting Viral Replication Complexes

Alisporivir (Debio-025) is a non-immunosuppressive cyclophilin inhibitor.[14] It targets cyclophilin A, a host protein that acts as a peptidyl-prolyl isomerase and is essential for the replication of several viruses, including HCV.[3][15] Alisporivir is believed to disrupt the formation of the viral replication complex.[16]

microRNA Antagonists: Silencing Viral Replication

Miravirsen is an antisense oligonucleotide that targets the liver-specific microRNA-122 (miR-122).[17][18][19] MiR-122 is a host factor that is essential for the replication of HCV by binding to the 5' untranslated region of the viral RNA.[1][20][21] Miravirsen sequesters miR-122, thereby inhibiting HCV replication.[22]

Quantitative Performance Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and the comparator HTAs against various viruses.

Table 1: Antiviral Activity (IC50/EC50 in µM)

CompoundDengue Virus (DENV)Hepatitis C Virus (HCV)Human Immunodeficiency Virus (HIV)Influenza A VirusSARS-CoV-2
This compound 0.2 - <0.7[4]16 - 47 (BVDV surrogate)[4]1.1 - 2.0[4][23]-Yes (activity reported, specific IC50 not provided)[11]
Castanospermine Yes (activity reported, specific IC50 not provided)[8]-29[23]-Yes (activity reported, specific IC50 not provided)[11]
UV-4 Yes (activity reported, specific EC50 not provided)[24]--82 - >500[10]Yes (activity reported, specific IC50 not provided)[11]
Alisporivir -0.116 (replicon)[2]0.063 - 0.099[25]>9.9[25]Yes (activity reported, specific IC50 not provided)[25]
Miravirsen -0.67 (replicon)[17][18]---

Table 2: Cytotoxicity (CC50 in µM)

CompoundCell LineCC50 (µM)
This compound ->100 (general observation)
Castanospermine -Generally low toxicity reported
UV-4 -No serious adverse events reported in human studies at high doses[11]
Alisporivir MT420[25]
Miravirsen Various>320[17][18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates (e.g., 6-well or 24-well).

  • Virus stock of known titer.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Antiviral compound stock solution.

  • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to achieve a confluent monolayer on the day of infection.[26]

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in a serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayer and wash with PBS. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) in the presence of varying concentrations of the antiviral agent.[26] Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[27]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the antiviral compound.[26]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[26]

  • Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution.[26] After fixation, remove the overlay and stain the cell monolayer with Crystal Violet.

  • Plaque Counting: Wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.[26]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a compound.[28][29]

Materials:

  • Cells seeded in a 96-well plate.

  • Antiviral compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[30]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Culture medium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the antiviral compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours). Include untreated cell controls.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[28]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[31]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 590 nm using a microplate reader.[30][31]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by the discussed antivirals and a general workflow for antiviral screening.

G Experimental Workflow for Antiviral Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Prepare Cell Culture C Viral Infection A->C E Cytotoxicity Assay (e.g., MTT) A->E B Compound Dilution Series B->C B->E D Plaque Reduction Assay C->D F Determine IC50 & CC50 D->F E->F G Calculate Selectivity Index (SI = CC50/IC50) F->G H Time-of-Addition Assay G->H K Signaling Pathway Analysis G->K I Western Blot for Viral Proteins H->I J qPCR for Viral RNA H->J

Caption: A general workflow for in vitro screening and characterization of antiviral compounds.

G Calnexin-Calreticulin Cycle and Iminosugar Inhibition cluster_0 Endoplasmic Reticulum GP Nascent Glycoprotein (Glc3Man9GlcNAc2) GluI α-Glucosidase I GP->GluI GluII α-Glucosidase II GluI->GluII MonoGP Monoglucosylated Glycoprotein GluII->MonoGP CNX_CRT Calnexin/Calreticulin MonoGP->CNX_CRT FoldedGP Correctly Folded Glycoprotein CNX_CRT->FoldedGP Folding MisfoldedGP Misfolded Glycoprotein CNX_CRT->MisfoldedGP Golgi Golgi FoldedGP->Golgi UGGT UGGT MisfoldedGP->UGGT ERAD ER-Associated Degradation MisfoldedGP->ERAD UGGT->MonoGP Reglucosylation Inhibitor This compound / Castanospermine / UV-4 Inhibitor->GluI

Caption: Iminosugars inhibit α-glucosidase I, disrupting the Calnexin-Calreticulin cycle.

G Cyclophilin A and Alisporivir in HCV Replication cluster_0 HCV Replication Complex HCV_RNA HCV RNA Replication Viral RNA Replication HCV_RNA->Replication NS5A NS5A NS5A->Replication NS5B NS5B (RNA Polymerase) NS5B->Replication CypA Cyclophilin A CypA->NS5A interacts with CypA->Replication facilitates Alisporivir Alisporivir Alisporivir->CypA inhibits

Caption: Alisporivir inhibits Cyclophilin A, a host factor essential for HCV replication.

G miR-122 and Miravirsen in HCV Replication cluster_0 HCV RNA Regulation HCV_RNA HCV 5' UTR Replication HCV Replication & Translation HCV_RNA->Replication promotes miR122 miR-122 miR122->HCV_RNA binds to Miravirsen Miravirsen Miravirsen->miR122 sequesters

Caption: Miravirsen sequesters miR-122, preventing its interaction with HCV RNA and inhibiting replication.

Conclusion

Host-targeted antivirals represent a promising frontier in the fight against viral diseases. This compound and other iminosugars that target glycoprotein processing have demonstrated broad-spectrum potential. Comparative analysis with HTAs that have distinct mechanisms of action, such as the cyclophilin inhibitor Alisporivir and the microRNA antagonist Miravirsen, highlights the diverse strategies available for targeting host factors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the objective evaluation and further development of this critical class of antiviral therapeutics. Continued research into HTAs is crucial for expanding our arsenal (B13267) against existing and emerging viral threats.

References

Safety Operating Guide

Navigating the Safe Disposal of Celgosivir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of investigational compounds like Celgosivir (B1668368) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols protects both personnel and the ecosystem from potential harm. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing compliance with local regulations and institutional safety protocols.

This compound, an α-glucosidase I inhibitor investigated for its antiviral properties, requires careful management throughout its lifecycle in the laboratory, including its final disposal.[1][2][3][4][5] The following procedures are based on general principles of chemical and pharmaceutical waste management and should be adapted to meet the specific requirements of your institution and local regulatory bodies.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant (e.g., nitrile)
Eye Protection Safety glassesWith side-shields, conforming to EN166 (EU) or NIOSH (US) standards
Body Protection Laboratory coatStandard
Respiratory Protection Fume hood or ventilated enclosureUse when handling powders or creating aerosols[6]

Always wash hands thoroughly after handling this compound, even when gloves have been worn.[7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.

StepAction
1. Evacuate Evacuate non-essential personnel from the immediate spill area[6]
2. Ventilate Ensure adequate ventilation[6]
3. Contain Cover the spillage with a suitable absorbent material (e.g., diatomite, universal binders)[6][7]
4. Collect Using non-sparking tools, sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal[6]
5. Decontaminate Clean the spill site with a 10% caustic solution or alcohol, and ventilate the area until disposal is complete[6][7]

Prevent spilled this compound from entering drains or water courses.[6][7]

Disposal Workflow for this compound Waste

The proper disposal route for this compound and its associated waste depends on its form (solid, liquid, contaminated materials) and local regulations. As an investigational drug, it may be classified as hazardous or require incineration.[8]

cluster_prep Step 1: Waste Segregation & Collection cluster_eval Step 2: Hazard Assessment cluster_disposal Step 3: Final Disposal Waste Generate this compound Waste (Unused solid, solutions, contaminated labware) Segregate Segregate Waste Streams - Solid this compound - Liquid Solutions - Contaminated Sharps - Contaminated PPE/Labware Waste->Segregate Consult Consult Institutional EHS & Local Regulations Segregate->Consult Hazardous Is waste deemed hazardous by RCRA or local equivalent? Consult->Hazardous Hazardous_Disposal Package in approved hazardous waste container. Label clearly. Dispose via certified hazardous waste vendor (incineration) Hazardous->Hazardous_Disposal Yes NonHazardous_Disposal Package in approved waste container. Dispose via approved waste disposal plant or institutional procedure Hazardous->NonHazardous_Disposal No

This compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

  • Segregation: At the point of generation, separate this compound waste into distinct, clearly labeled streams:

    • Unused Solid Compound: Keep in its original or a suitable, tightly sealed container.[7]

    • Solutions: Do not pour liquid waste containing this compound down the drain.[9] Collect in a designated, leak-proof, and sealed waste container.[9]

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound should be placed in a designated sharps container for pharmaceutical waste.[9]

    • Contaminated Labware and PPE: Gloves, bench paper, pipette tips, and other disposable materials should be collected in a designated, sealed waste bag or container.[7]

  • Consult and Classify: Contact your institution's Environmental Health and Safety (EHS) department to determine the correct waste classification for this compound.[8] As an investigational drug, it may be considered hazardous waste depending on its characteristics and local regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

  • Packaging and Labeling:

    • Use only approved waste containers provided by your institution or a certified waste management vendor.

    • Ensure all containers are securely sealed to prevent leaks or spills.[6]

    • Label each container clearly with its contents (e.g., "this compound Waste," "Hazardous Pharmaceutical Waste") in accordance with institutional and regulatory standards.

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup for disposal.[7]

  • Final Disposal:

    • Hazardous Waste: If classified as hazardous, the waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[8] Your EHS office will coordinate this process.

    • Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, follow your institution's procedure for non-hazardous chemical or pharmaceutical waste, which also commonly involves incineration to ensure complete destruction.[8]

    • Empty Containers: Empty bottles that have not been triple-rinsed should be disposed of in the same manner as the compound itself.[9]

Never dispose of this compound or its containers in the regular trash or down the sanitary sewer. The guiding principle is to dispose of contents and containers in accordance with all local, regional, and national regulations.[7]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Celgosivir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring a robust safety protocol is paramount. This guide provides essential, immediate safety and logistical information for the handling of Celgosivir, an α-glucosidase I inhibitor. By adhering to these procedural steps, laboratories can maintain a safe environment and build a culture of safety-conscious research.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling to minimize exposure risk. Although specific occupational exposure limits (OELs) have not been established for this compound, its relationship to Castanospermine—a compound known to be harmful if swallowed, in contact with skin, or if inhaled—necessitates stringent safety measures. The following table summarizes the key safety information.[1][2]

Hazard ClassificationPersonal Protective Equipment (PPE) RequirementsDisposal
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] May cause skin, eye, and respiratory tract irritation.[2]Eye Protection: Chemical safety goggles. Hand Protection: Nitrile gloves (double gloving recommended). Body Protection: Laboratory coat. Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) is required.[2]Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of with household garbage or allow to reach the sewage system.[1]
Occupational Exposure Limits (OELs) Not Established. Handle with caution.

Operational Plan for Handling this compound

A systematic approach to handling this compound powder is critical to ensure the safety of all laboratory personnel.

Preparation and Pre-Handling Checklist:
  • Area Preparation: Ensure the designated workspace, preferably a chemical fume hood or a ventilated enclosure, is clean and uncluttered.

  • Documentation: Have the Safety Data Sheet (SDS) for a related compound like Castanospermine readily available for reference.

  • Personal Protective Equipment (PPE): Before handling, don the following PPE:

    • Chemical safety goggles

    • Nitrile gloves (consider double gloving for added protection)

    • A clean laboratory coat

Handling and Aliquoting the Powder:
  • Weighing: Conduct all weighing and handling of this compound powder within a chemical fume hood or a containment ventilated enclosure to minimize the risk of inhalation.

  • Avoid Dust Generation: Use a spatula to carefully handle the powder. Avoid any actions that could create dust.

  • Container Management: Keep the this compound container tightly sealed when not in use.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.

Post-Handling and Decontamination:
  • Cleaning: Thoroughly clean the workspace and any equipment used with an appropriate solvent.

  • PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Unused this compound should be disposed of as chemical waste. It must be placed in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal company.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to laboratory protocols.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_powder Weigh this compound Powder don_ppe->weigh_powder prepare_solution Prepare Solution (if needed) weigh_powder->prepare_solution dispose_waste Dispose of Chemical Waste (Unused compound & contaminated items) weigh_powder->dispose_waste Contaminated Disposables clean_area Clean Work Area & Equipment prepare_solution->clean_area prepare_solution->dispose_waste Contaminated Disposables doff_ppe Doff and Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->dispose_waste

Figure 1. A workflow diagram outlining the procedural steps for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。